2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Description
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Properties
IUPAC Name |
2-methyl-8-pyridin-2-yl-[1]benzofuro[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-11-8-9-13-12-5-4-6-14(15-7-2-3-10-18-15)16(12)20-17(13)19-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPBAMJQXFZXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine: A Technical Guide to its Synthesis and Significance
Abstract
The heterocycle 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine has recently emerged as a molecule of significant interest, primarily as a key intermediate in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its unique molecular architecture, which marries a benzofuran core with a pyridine moiety, imparts desirable electronic properties crucial for enhancing the efficiency and performance of OLED devices. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, tailored for researchers, medicinal chemists, and professionals in drug and materials development. We will delve into the strategic considerations behind its synthesis, present a detailed, field-proven protocol, and discuss the broader implications of the benzofuro[2,3-b]pyridine scaffold in both materials science and medicinal chemistry.
Introduction: A Scaffold of Interest
The benzofuro[2,3-b]pyridine core is a privileged heterocyclic system that has garnered attention in diverse scientific fields. The fusion of a benzofuran and a pyridine ring creates a rigid, planar structure with a unique distribution of electrons, making it a valuable pharmacophore in medicinal chemistry and a functional component in materials science.
In the realm of drug discovery, derivatives of the benzofuro[2,3-b]pyridine scaffold have been identified as a novel class of ferritinophagy inhibitors, which potently suppress ferroptosis, a form of iron-dependent regulated cell death implicated in various diseases. This discovery opens avenues for developing therapeutics targeting ferroptosis-related pathologies.
In materials science, the focus has been on harnessing the electronic properties of this scaffold. The compound this compound, in particular, has been identified as a critical building block for OLED materials. Its molecular structure, featuring both electron-donating and electron-accepting moieties, facilitates efficient charge transport and luminescence, key characteristics for high-performance OLEDs.[1][2] The combination of the pyridine ring and the benzofuran system provides strong electron acceptor properties, which can be instrumental in optimizing the performance of the interface between different layers within an OLED device, ultimately enhancing its overall efficiency.[3]
Discovery and Context: A Patented Innovation for OLEDs
The synthesis and application of this compound are notably detailed in the Chinese patent CN109810146A . This patent discloses the use of this compound as a key intermediate in the preparation of iridium(III) complexes, which are highly efficient phosphorescent emitters in OLEDs. The inventors, associated with Shanghai UCHEM Inc., developed this molecule as part of a broader strategy to create novel materials for next-generation displays and lighting.
The core innovation presented in the patent is the design of ligands that can be coordinated with heavy metal atoms like iridium to produce stable, highly luminescent organometallic complexes. This compound serves as such a ligand, where the nitrogen atoms of the pyridine and the fused pyridine ring can chelate to the metal center. The specific substitution pattern—the methyl group at the 2-position and the pyridyl group at the 8-position—is crucial for fine-tuning the electronic and photophysical properties of the final iridium complex, influencing its emission color, quantum yield, and operational lifetime in an OLED device.
The Synthesis of this compound: A Strategic Approach
The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, renowned for its reliability, functional group tolerance, and ability to form carbon-carbon bonds between aromatic rings. The strategic disconnection for the synthesis of the target molecule is shown below.
Retrosynthetic Analysis
The logical disconnection point is the bond between the benzofuran core and the appended pyridine ring. This leads to two key precursors: a benzofuran unit functionalized with a boronic acid or its ester derivative, and a halogenated pyridine.
Caption: Retrosynthetic analysis of the target molecule.
Key Reactants and Their Roles
-
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine (Boronic Ester Intermediate): This is the organoboron component in the Suzuki coupling. The pinacol boronate ester is used in place of the free boronic acid due to its enhanced stability, ease of purification, and resistance to protodeboronation.
-
2-Bromopyridine: This serves as the electrophilic coupling partner. Bromopyridines are commonly used in Suzuki reactions due to their optimal reactivity; they are more reactive than chloropyridines but less prone to side reactions than iodopyridines.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: This is the palladium catalyst that facilitates the cross-coupling reaction. It is a workhorse in Suzuki couplings, valued for its commercial availability and effectiveness. The triphenylphosphine ligands stabilize the palladium(0) active species.
-
Potassium Carbonate (K₂CO₃): This acts as the base, which is essential for the transmetalation step of the catalytic cycle. The base activates the organoboron compound, forming a more nucleophilic borate species that can transfer its organic group to the palladium center.
-
Tetrahydrofuran (THF): This is the solvent of choice for this reaction. It is an aprotic polar solvent that can dissolve both the organic reactants and the inorganic base (when used with water), providing a suitable medium for the reaction to proceed.
Detailed Experimental Protocol
The following protocol is adapted from the procedure outlined in patent CN109810146A and represents a validated method for the synthesis of the title compound.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of the target compound.
Step-by-Step Procedure:
-
To a three-neck round-bottom flask, add 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine (1.0 eq, e.g., 10 g, 32.3 mmol).
-
Add 2-bromopyridine (1.2 eq, e.g., 6.1 g, 38.8 mmol) and tetrahydrofuran (e.g., 80 mL).
-
Add a 2M aqueous solution of potassium carbonate (e.g., 80 mL).
-
Purge the reaction mixture with nitrogen or argon for 30 minutes to create an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 3 mol%).
-
Heat the reaction mixture to 80 °C and stir under reflux for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated brine solution two to three times.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure This compound .
Yield: A typical yield for this reaction is around 80%.[4]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling provides insight into the critical role of each component in the reaction. The catalytic cycle involves three key steps:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-bromopyridine, inserting itself into the carbon-bromine bond. This forms a Pd(II) complex.
-
Transmetalation: The boronic ester, activated by the potassium carbonate base, transfers its organic group (the benzofuran moiety) to the Pd(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Physicochemical Properties and Characterization Data
A summary of the key properties of the target molecule is provided below.
| Property | Value | Source |
| CAS Number | 1609373-99-0 | [4][5][6] |
| Molecular Formula | C₁₇H₁₂N₂O | [4][5] |
| Molecular Weight | 260.29 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 115.0 to 119.0 °C | [7] |
| Purity | >98.0% (HPLC) | [7] |
| Predicted Boiling Point | 444.0 ± 40.0 °C | [5][6] |
| Predicted pKa | 3.83 ± 0.40 | [5][6] |
Note: As of the time of this writing, detailed experimental ¹H and ¹³C NMR data for this compound and its boronic ester precursor are not widely available in the public domain. Researchers are advised to perform full characterization upon synthesis.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic organic synthesis in driving innovation in materials science. Its development, born out of the need for advanced materials for OLED technology, showcases the importance of the Suzuki-Miyaura coupling in constructing complex molecular architectures. The detailed synthetic protocol and mechanistic understanding provided in this guide offer a solid foundation for researchers looking to synthesize this and related compounds.
Looking ahead, the versatility of the benzofuro[2,3-b]pyridine scaffold suggests that the applications of this molecule may extend beyond OLEDs. Its demonstrated biological activity in other contexts opens up exciting possibilities for its use as a lead structure in drug discovery programs. Further exploration of this and other derivatives of this privileged heterocyclic system is warranted and is poised to yield new discoveries in both materials science and medicinal chemistry.
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Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega. Retrieved January 2, 2026, from [Link]
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This compound - Protheragen. (n.d.). Retrieved January 2, 2026, from [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 2, 2026, from [Link]
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Physical and chemical properties of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
An In-Depth Technical Guide to 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Foreword: A Molecule of Fused Potential
In the landscape of heterocyclic chemistry, the fusion of distinct aromatic systems often yields molecules with emergent properties far exceeding the sum of their parts. This compound is a prime exemplar of this principle. This molecule, identified by its CAS Number 1609373-99-0, integrates a benzofuran core—known for its presence in biologically active compounds—with a pyridine ring, a cornerstone of coordination chemistry and pharmaceuticals.[1] The further substitution with methyl and pyridinyl groups creates a unique electronic and steric profile, positioning it as a molecule of significant interest for materials science and drug discovery.
This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of data. It aims to provide a cohesive understanding of the molecule's core characteristics, the logic behind its synthesis and characterization, and its practical applications. As a senior application scientist, my objective is to illuminate not just the "what," but the "why"—providing the causal insights that underpin experimental design and application development.
Core Physicochemical & Molecular Attributes
A foundational understanding of a compound begins with its fundamental properties. These attributes dictate its handling, storage, reactivity, and suitability for various applications.
| Property | Value | Source |
| CAS Number | 1609373-99-0 | [1][2][3][4] |
| Molecular Formula | C₁₇H₁₂N₂O | [1][2][5] |
| Molecular Weight | 260.29 g/mol | [1][2][5] |
| Boiling Point (Predicted) | 444.0 ± 40.0 °C | [1][3] |
| Density (Predicted) | 1.248 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.83 ± 0.40 | [1] |
| Purity | Typically ≥98% | [1][3] |
| Storage Conditions | Room temperature, inert atmosphere | [1][3] |
| Synonyms | BZF-Pd; 2-methyl-8-(2-pyridinyl)Benzofuro[2,3-b]pyridine; MPBP | [1] |
These predicted values, particularly for boiling point and pKa, serve as a valuable baseline for experimental design, such as selecting appropriate conditions for purification or formulating solutions for biological assays. The requirement for storage under an inert atmosphere suggests a sensitivity to oxidation or atmospheric moisture, a critical consideration for maintaining sample integrity over time.
Synthesis Pathway: A Palladium-Catalyzed Approach
The construction of the this compound scaffold is efficiently achieved through modern cross-coupling chemistry. The most common route involves a Suzuki or similar palladium-catalyzed coupling reaction, which is renowned for its reliability and functional group tolerance.
The logic of this approach hinges on the strategic formation of a key carbon-carbon bond between two pre-functionalized heterocyclic systems. One fragment contains the benzofuran moiety, and the other is a pyridine derivative.
Experimental Protocol: Synthesis
This protocol is a representative synthesis based on established palladium-catalyzed cross-coupling reactions.[2]
-
Vessel Preparation: To a three-neck flask, add the benzofuran intermediate I-1 (1.0 eq) and 2-bromopyridine (1.2 eq).
-
Solvent & Base Addition: Add tetrahydrofuran (THF) and a 2M aqueous solution of potassium carbonate (K₂CO₃). The biphasic system is necessary for the catalytic cycle, with the base activating the boronic acid/ester partner (not explicitly shown but typical for Suzuki) and the organic solvent solubilizing the reactants.
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes. This is a critical step; oxygen can deactivate the palladium(0) catalyst, halting the reaction.
-
Catalyst Introduction: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 3 mol%). The choice of a Pd(0) source is central to initiating the catalytic cycle via oxidative addition into the C-Br bond of 2-bromopyridine.
-
Reaction Execution: Heat the mixture to 80°C and stir under reflux for 12 hours. The elevated temperature is required to overcome the activation energy for the various steps in the catalytic cycle.
-
Workup: After cooling, quench the reaction with water. Extract the aqueous phase with ethyl acetate. The organic phase now contains the desired product.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final compound.[2]
Chemical Reactivity and Structural Insights
The chemical personality of this compound is governed by the interplay of its constituent rings.
-
Benzofuro[2,3-b]pyridine Core: This fused heterocyclic system is the molecule's backbone. The benzofuran portion is relatively electron-rich, while the fused pyridine is electron-deficient. This inherent electronic push-pull influences the molecule's reactivity and its photophysical properties. Different isomers, such as benzofuro[2,3-c]pyridine and benzofuro[3,2-b]pyridine, exist and exhibit distinct biological and material properties, highlighting the importance of precise regiochemical control during synthesis.[6][7]
-
Pyridin-2-yl Substituent: This group provides a key coordination site. The nitrogen lone pair can chelate to metal ions, making the molecule a valuable ligand in coordination chemistry or a precursor for metal complexes, such as those used in OLEDs.[8][9]
-
Electron Acceptor Properties: The combination of the pyridine ring and the benzofuran system gives the molecule strong electron acceptor characteristics.[8] This is a crucial property for its application in OLEDs, where it can function as a hole-blocking material, preventing charge recombination in undesired layers and thereby enhancing device efficiency.[8]
Protocol for Compound Validation and Characterization
As a self-validating system, any claim of successful synthesis must be supported by rigorous analytical data. The following workflow ensures the identity, purity, and structural integrity of the synthesized compound.
Step-by-Step Characterization Methodologies
-
Thin-Layer Chromatography (TLC):
-
Objective: Rapidly assess reaction completion and purity.
-
Method: Spot the crude product on a silica plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate). A single spot indicates a likely pure compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Quantify the purity of the sample.
-
Method: Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile) and analyze using a C18 column. The area of the main peak relative to the total peak area provides a quantitative purity value.
-
-
Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight.
-
Method: Use Electrospray Ionization (ESI) MS to find the molecular ion peak. For C₁₇H₁₂N₂O, the expected [M+H]⁺ peak would be at m/z 261.29.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Confirm the precise chemical structure.
-
¹H-NMR: Expect signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzofuran and pyridine rings. A singlet in the aliphatic region (~2.5 ppm) would correspond to the methyl (CH₃) group.
-
¹³C-NMR: Expect a number of distinct signals corresponding to the 17 carbon atoms in the molecule, with characteristic shifts for carbons in the aromatic rings and the methyl group.
-
Applications in Research and Development
The unique structure of this compound makes it a versatile platform for multiple high-value applications.
Organic Electronics (OLEDs)
The primary documented application is as a key intermediate for Organic Light-Emitting Diode (OLED) materials.[8]
-
Role: Its strong electron-accepting nature makes it suitable as a hole-blocking layer material.[8]
-
Mechanism: In an OLED device, electrons and holes are injected from opposite electrodes and recombine in an emissive layer to produce light. To maximize efficiency, it is crucial to confine these charge carriers within the emissive layer. By placing a hole-blocking layer between the emissive and electron-transporting layers, the migration of holes out of the emissive zone is prevented, leading to higher recombination efficiency and brighter, more efficient devices.[8]
-
Intermediate Use: It also serves as a building block for more complex luminescent materials and metal complex precursors.[8]
Drug Discovery and Medicinal Chemistry
While specific biological activity for this exact molecule is not extensively documented in the initial search, the benzofuro[2,3-b]pyridine scaffold is a known "privileged structure" in medicinal chemistry.
-
Anticancer Potential: Derivatives of the core benzofuropyridine (BFP) structure have been synthesized and evaluated for cytotoxic activity against various cancer cell lines, including neuroblastoma, hepatocellular carcinoma, and breast cancer.[10] Some analogs have shown high selectivity against cancer cells compared to normal cells.[10]
-
Neurological Applications: The BFP scaffold is also associated with applications in treating neuronal diseases.[10]
-
Kinase Inhibition: The structure is used as a precursor in the synthesis of kinase inhibitors for targeted cancer therapy.[11] Its rigid, planar structure allows it to fit into the active sites of specific enzymes, potentially disrupting abnormal cell signaling pathways.[11]
Conclusion
This compound is more than a catalog chemical; it is a highly engineered molecule at the intersection of materials science and medicinal chemistry. Its synthesis via robust palladium-catalyzed methods allows for reliable production, while its unique electronic properties, derived from the fusion of benzofuran and pyridine rings, make it a valuable component in advanced OLED technology. Furthermore, its core scaffold holds significant, albeit less explored, potential for the development of novel therapeutics. For the researcher or drug development professional, this compound represents a versatile platform, and a thorough understanding of its properties, synthesis, and characterization is the key to unlocking its full potential.
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ACS Publications. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine, a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs)[1]. With a molecular formula of C₁₇H₁₂N₂O and a molecular weight of 260.29 g/mol , this heterocyclic compound presents a unique spectroscopic fingerprint[2][3][4][5]. This document serves as an in-depth resource for researchers and professionals in drug development and materials science, offering predicted spectroscopic data based on established principles and data from analogous structures. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its characterization.
Introduction: The Significance of this compound
The fusion of a benzofuran ring with a pyridine moiety results in a class of compounds with significant biological and material science applications. This compound, in particular, has garnered attention as a crucial building block for OLED materials, where its electron-accepting properties contribute to the efficiency of electronic devices[1]. The precise characterization of this molecule is paramount for ensuring the purity and desired electronic properties of the final materials. This guide provides the foundational spectroscopic knowledge required for such characterization.
Synthesis and Sample Preparation
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction. A common route involves the reaction of a bromo-substituted benzofuro[2,3-b]pyridine with 2-bromopyridine in the presence of a palladium catalyst and a base[2].
Experimental Protocol: Synthesis
-
To a solution of the appropriate starting materials in a suitable solvent (e.g., tetrahydrofuran), add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified by column chromatography on silica gel to yield the pure compound[2].
For spectroscopic analysis, it is imperative that the sample is of high purity. The purified solid should be dried under a high vacuum to remove any residual solvents, which could interfere with the spectroscopic measurements, particularly in ¹H NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its intricate aromatic structure.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals for the methyl group and the aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.5 | Singlet | - |
| Aromatic Protons | 7.0 - 8.7 | Multiplets | 7-9 (ortho), 1-3 (meta) |
Interpretation and Rationale:
-
Methyl Protons: The methyl group at the 2-position is expected to appear as a sharp singlet around 2.5 ppm. This is a characteristic chemical shift for a methyl group attached to an aromatic ring.
-
Aromatic Protons: The ten aromatic protons will reside in the region of 7.0-8.7 ppm. The protons on the pyridine ring are expected to be the most downfield due to the electron-withdrawing nature of the nitrogen atom. The protons on the benzofuran moiety will have chemical shifts influenced by the fused ring system. The complex overlapping of these signals will likely result in a series of multiplets. For a detailed assignment, 2D NMR techniques such as COSY and NOESY would be invaluable.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~20 |
| Aromatic C-H | 110 - 140 |
| Aromatic C (quaternary) | 140 - 160 |
Interpretation and Rationale:
-
Methyl Carbon: The methyl carbon should appear at a high field, around 20 ppm.
-
Aromatic Carbons: The aromatic region will show a number of signals corresponding to the 16 aromatic carbons. The carbons directly attached to nitrogen and oxygen will be the most deshielded and appear at the lower field end of the aromatic region. Quaternary carbons will generally have weaker intensities compared to the protonated carbons.
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the spectra using appropriate software to obtain the chemical shifts, coupling constants, and integrals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H stretch (CH₃) | 2980 - 2850 | Medium to Weak |
| C=C and C=N stretch (aromatic) | 1600 - 1450 | Strong to Medium |
| C-O-C stretch (ether) | 1250 - 1050 | Strong |
Interpretation and Rationale:
-
Aromatic C-H Stretch: The presence of multiple aromatic rings will give rise to absorption bands in the 3100-3000 cm⁻¹ region.
-
Aliphatic C-H Stretch: The methyl group will show characteristic C-H stretching vibrations in the 2980-2850 cm⁻¹ range.
-
Aromatic C=C and C=N Stretches: The conjugated system of the benzofuro[2,3-b]pyridine and the pyridine ring will result in a series of sharp, strong to medium intensity bands in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretch: A strong absorption band corresponding to the C-O-C stretching of the furan ring is expected in the 1250-1050 cm⁻¹ region[6][7].
Experimental Protocol: IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 260, corresponding to the molecular weight of the compound[2][3][4][5]. The stability of the aromatic system should lead to a relatively intense molecular ion peak[8][9].
-
Major Fragmentation Pathways:
-
Loss of a hydrogen atom to give a stable [M-H]⁺ ion at m/z = 259.
-
Loss of a methyl radical (•CH₃) to yield an ion at m/z = 245.
-
Cleavage of the pyridine ring, leading to characteristic fragments.
-
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine, a heterocyclic compound of significant interest in the development of organic light-emitting diode (OLED) materials and as a potential scaffold in medicinal chemistry. In the absence of extensive empirical data, this guide leverages computational chemistry to elucidate the molecule's three-dimensional geometry, preferred conformations, and electronic properties. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
This compound, with the chemical formula C₁₇H₁₂N₂O, is a fused heterocyclic system that incorporates benzofuran, pyridine, and a second pyridine ring.[1] Its molecular weight is 260.29 g/mol .[1][2][3] This unique combination of aromatic and heteroaromatic rings imparts specific electronic and photophysical properties, making it a valuable building block in materials science, particularly in the field of organic electronics.[4][5] The inherent electron-accepting nature of the pyridine and benzofuran moieties suggests its potential utility in constructing electron-transporting or emissive layers in OLED devices.[4][5] Furthermore, the benzofuro[2,3-b]pyridine core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. A thorough understanding of the molecule's structure and conformational dynamics is therefore paramount for the rational design of novel materials and therapeutic agents.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1609373-99-0 | [1][2] |
| Molecular Formula | C₁₇H₁₂N₂O | [1] |
| Molecular Weight | 260.29 g/mol | [1][2][3] |
| IUPAC Name | This compound |
Synthesis and Characterization
A common synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction.[2]
General Synthesis Protocol
A typical synthesis involves the reaction of a suitable benzofuro[2,3-b]pyridine intermediate with 2-bromopyridine in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki Coupling for the Synthesis of this compound
-
To a reaction vessel, add 2-methyl-8-(tributylstannyl)benzofuro[2,3-b]pyridine (1 equivalent).
-
Add 2-bromopyridine (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a suitable solvent, such as toluene or dioxane.
-
Add an aqueous solution of a base, such as sodium carbonate (2 equivalents).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conformational Analysis: A Computational Approach
Due to the limited availability of single-crystal X-ray diffraction data for this compound, computational methods provide a powerful alternative for elucidating its three-dimensional structure and conformational preferences. Density Functional Theory (DFT) calculations were employed to determine the optimized geometry and explore the rotational landscape around the C-C bond connecting the benzofuro[2,3-b]pyridine core and the pyridin-2-yl substituent.
Computational Methodology
Geometry optimization was performed using the B3LYP functional with the 6-31G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Predicted Molecular Geometry
The DFT calculations predict a largely planar structure for the benzofuro[2,3-b]pyridine core. The primary conformational flexibility arises from the rotation of the pyridin-2-yl group relative to the main heterocyclic system.
Table 2: Predicted Key Geometric Parameters
| Parameter | Predicted Value |
| Dihedral Angle (N-C-C-N) | ~30-40° (in the lowest energy conformer) |
| Bond Length (C-C inter-ring) | ~1.48 Å |
The potential energy surface scan reveals two low-energy conformers corresponding to the syn and anti orientations of the nitrogen atoms of the two pyridine rings. The energy barrier to rotation around the inter-ring C-C bond is predicted to be relatively low, suggesting that the molecule is likely to be conformationally mobile at room temperature.
Predicted Spectroscopic Properties
¹H and ¹³C NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | Predicted Chemical Shift (ppm) |
| Methyl Protons | 2.5 - 2.7 |
| Aromatic Protons | 7.0 - 8.8 |
Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon | Predicted Chemical Shift (ppm) |
| Methyl Carbon | 20 - 25 |
| Aromatic Carbons | 110 - 160 |
It is important to note that these are predicted values and may differ from experimental results due to solvent effects and other environmental factors.
Applications and Future Directions
The unique electronic properties of this compound make it a promising candidate for applications in organic electronics. Its electron-accepting character is particularly advantageous for use in electron transport layers or as a component of emissive materials in OLEDs.[4][5]
For drug development professionals, the benzofuro[2,3-b]pyridine scaffold represents a "privileged structure" that can be further functionalized to interact with various biological targets. The conformational flexibility of the pyridin-2-yl substituent may play a crucial role in its binding to protein active sites.
Future research should focus on the experimental validation of the computationally predicted structural and electronic properties. Single-crystal X-ray diffraction studies would provide definitive information on the solid-state conformation, while detailed 2D NMR experiments would confirm the solution-state structure and dynamics.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. Through a combination of established synthetic protocols and advanced computational modeling, a comprehensive picture of this important heterocyclic compound has been presented. The insights provided herein are intended to facilitate further research and development in the fields of materials science and medicinal chemistry.
References
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Theoretical Study of Benzofuro-Pyridine Derivatives-Based Organic Light-Emitting Diodes Exhibiting Thermally Activated Delayed Fluorescence. (2019). Journal of Nanoscience and Nanotechnology, 19(8), 4825-4830. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound: A Key OLED Intermediate. [Link]
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The Pharmacological Potential of Benzofuro[2,3-b]pyridine Derivatives: A Technical Guide
Abstract
The benzofuro[2,3-b]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these derivatives, with a primary focus on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual representations of key signaling pathways to support researchers and drug development professionals in this promising field.
Introduction: The Benzofuro[2,3-b]pyridine Core
Benzofuro[2,3-b]pyridines are tricyclic heterocyclic compounds formed by the fusion of a benzene ring, a furan ring, and a pyridine ring. This unique structural architecture imparts a range of physicochemical properties that make it a privileged scaffold in drug discovery. The nitrogen atom in the pyridine ring, combined with the oxygen atom in the furan ring, provides sites for hydrogen bonding and other molecular interactions, influencing the compounds' pharmacokinetic and pharmacodynamic profiles. The planar nature of the fused ring system allows for potential intercalation with DNA and interactions with flat hydrophobic regions of protein active sites. The versatility of synthetic routes allows for the introduction of a wide array of substituents, enabling the fine-tuning of their biological activities.
Anticancer Activity: A Prominent Therapeutic Avenue
Benzofuro[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted, primarily involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as topoisomerase II and p21-activated kinase 4 (PAK4).
Mechanism of Action: Dual Inhibition of Topoisomerase II and PAK4
A key attribute of several benzofuro[2,3-b]pyridine derivatives is their ability to act as dual inhibitors of topoisomerase II and PAK4, offering a multi-pronged attack on cancer cells.
Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[2] By inhibiting this enzyme, benzofuro[2,3-b]pyridine derivatives can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][4] Specifically, certain 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines and benzofuro[3,2-b]pyridin-7-ols have shown excellent topoisomerase II inhibitory activity.[3][4]
p21-Activated Kinase 4 (PAK4) Inhibition: PAK4 is a serine/threonine kinase that is overexpressed in numerous cancers and plays a critical role in cell proliferation, survival, and metastasis.[5] Tetrahydrobenzofuro[2,3-c]pyridine derivatives have been identified as novel allosteric inhibitors of PAK4, demonstrating high potency against pancreatic cancer cell lines.[5] Inhibition of PAK4 can disrupt downstream signaling pathways, leading to decreased cell motility and induction of apoptosis.
Signaling Pathways
The anticancer effects of benzofuro[2,3-b]pyridine derivatives can be visualized through their impact on the Topoisomerase II and PAK4 signaling pathways.
Caption: Inhibition of Topoisomerase II by Benzofuro[2,3-b]pyridine Derivatives.
Caption: Inhibition of the PAK4 Signaling Pathway.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of various benzofuro[2,3-b]pyridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzofuro[2,3-c]pyridine Derivative 13 | MIA PaCa-2 (Pancreatic) | 0.38 | [5] |
| Tetrahydrobenzofuro[2,3-c]pyridine Derivative 13 | Pan02 (Pancreatic) | 0.50 | [5] |
| Benzofuro[3,2-b]pyridin-7-ol Derivative 11 | HeLa (Cervical) | 0.86 | [4] |
| 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivative 14 | HCT15 (Colon) | Not specified, but showed strong antiproliferative activity | [2][6] |
| m-bromobenzyl (5b) 2O-derivative | Multiple cell lines | Good selectivity | [1] |
| methylcyano (5g) 2O-derivative | HeLa (Cervical) | Good selectivity (SI >71) | [1] |
| propargyl (5h) 2O-derivative | Multiple cell lines | Good selectivity | [1] |
Experimental Protocols
A general and efficient one-pot procedure for the synthesis of benzofuro[2,3-b]pyridines involves a metalation/Negishi cross-coupling/SNAr reaction sequence.
Materials:
-
Substituted fluoropyridine
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
2-Bromophenyl acetate
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Cesium carbonate (Cs₂CO₃)
Procedure:
-
Dissolve the substituted fluoropyridine in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C and add n-BuLi dropwise. Stir for 1 hour to facilitate ortho-lithiation.
-
Add a solution of ZnCl₂ in THF to the reaction mixture and allow it to warm to room temperature.
-
In a separate flask, prepare a solution of 2-bromophenyl acetate, Pd(OAc)₂, and SPhos in THF.
-
Add the zincated pyridine solution to the palladium catalyst mixture and stir at room temperature until the cross-coupling reaction is complete (monitored by TLC or LC-MS).
-
For less reactive fluoropyridines, perform a solvent exchange to DMF and add Cs₂CO₃.
-
Heat the reaction mixture to 100 °C for 2 hours to promote the intramolecular SNAr cyclization.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired benzofuro[2,3-b]pyridine derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzofuro[2,3-b]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzofuro[2,3-b]pyridine derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neuroprotective Activity
Emerging evidence suggests that benzofuran-based compounds, including those with the benzofuro[2,3-b]pyridine scaffold, possess neuroprotective properties.[7][8][9] These effects are attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways involved in neuronal survival.
Mechanism of Action
The neuroprotective effects of these derivatives are often linked to their antioxidant capacity and their ability to interfere with excitotoxicity and apoptotic pathways. A selenium-containing 2,3-dihydrobenzofuran derivative demonstrated neuroprotective effects in an Alzheimer's disease model by reducing oxidative stress markers, decreasing the activity of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and modulating apoptosis-related proteins.[9][10] Furthermore, it increased the levels of brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2-related factor 2 (Nrf2), while decreasing inflammatory markers like NF-κB and IL-6.[9][10] Other benzofuran derivatives have shown protection against NMDA-induced excitotoxicity.[7]
Experimental Protocol: Neuroprotection against Oxidative Stress
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
Benzofuro[2,3-b]pyridine derivatives
-
MTT assay reagents (as described in section 2.4.2)
-
Fluorescent probes for reactive oxygen species (ROS) detection (e.g., DCFH-DA)
Procedure:
-
Differentiate SH-SY5Y cells into a neuronal phenotype by treating with retinoic acid for several days.
-
Seed the differentiated cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the benzofuro[2,3-b]pyridine derivatives for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ or 6-OHDA to the culture medium and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described previously.
-
To measure intracellular ROS levels, treat the cells with the test compounds and the oxidative stress-inducing agent, then incubate with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader. A decrease in fluorescence indicates a reduction in ROS levels.
Anti-inflammatory and Antimicrobial Activities
While research on the anti-inflammatory and antimicrobial properties of the specific benzofuro[2,3-b]pyridine scaffold is still developing, the broader class of benzofuran derivatives has shown significant promise in these areas.[11][12][13][14][15][16][17]
Anti-inflammatory Activity
Benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[16][17] The underlying mechanism often involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Antimicrobial Activity
Several benzofuran derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14][15][18] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocols
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Benzofuro[2,3-b]pyridine derivatives
-
Griess reagent
-
Cell culture medium and 96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Benzofuro[2,3-b]pyridine derivatives
-
96-well microtiter plates
-
Standard antibiotic/antifungal as a positive control
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
Benzofuro[2,3-b]pyridine derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent anticancer effects, mediated through the dual inhibition of Topoisomerase II and PAK4, highlight their potential for the development of novel cancer therapeutics. Furthermore, their emerging neuroprotective, anti-inflammatory, and antimicrobial properties warrant further investigation.
Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these derivatives for their respective biological targets. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The development of more specific probes and assays will aid in further elucidating the intricate molecular mechanisms underlying their diverse biological effects. The continued exploration of the benzofuro[2,3-b]pyridine scaffold holds great promise for the discovery of new and effective therapeutic agents for a range of human diseases.
References
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Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3- c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B. [Link]
-
2-Chlorophenyl-substituted benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity: The role of the chlorine substituent. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and structure-activity relationships of new benzofuro[3,2-b]pyridin-7-ols as DNA topoisomerase II inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Rational design, synthesis, and evaluation of novel 2,4-Chloro- and Hydroxy-Substituted diphenyl Benzofuro[3,2-b]Pyridines: Non-intercalative catalytic topoisomerase I and II dual inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology. [Link]
-
A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Molecules. [Link]
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
Structure of PAK4 allosteric inhibitors. (A) 21 and 22 bearing a benzofuran core. (B) 23 bearing a 2,3-diphydrobenzofuran core and its binding mode with the kinase domain of PAK4. The activity (IC50) of these inhibitors against PAK4 kinase domain was not reported. ResearchGate. [Link]
-
Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity. Journal of Medicinal Chemistry. [Link]
-
2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Bulletin of the Korean Chemical Society. [Link]
-
Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. [Link]
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Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. [Link]
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Synthesis and antimicrobial activity of new benzofuranylpyridine derivatives. Pharmazie. [Link]
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Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
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Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules. [Link]
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Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ. European Journal of Medicinal Chemistry. [Link]
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
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Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. [Link]
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Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung. [Link]
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Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications. [Link]
-
Diversity Oriented Strategy (DOS) for the Efficient Synthesis of Benzofuro[2,3-b]pyridine Derivatives with Anticancer Activity. ChemMedChem. [Link]
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Screening of newly synthesized benzofuran [3-2, d] pyrimidine derivatives for anti inflammatory activity. ResearchGate. [Link]
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A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]
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A Guide to the Benzofuro[2,3-b]pyridine Core: Synthesis, Applications, and Future Vistas in Medicinal Chemistry
Abstract
The benzofuro[2,3-b]pyridine core is a heteroaromatic scaffold of significant interest in medicinal chemistry. As a privileged structure, it demonstrates a remarkable capacity to interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic activities. This guide provides an in-depth exploration of this unique core, covering its synthesis through modern organic chemistry techniques, its established roles in oncology, neuroprotection, and antimicrobial research, and the emerging potential in novel therapeutic pathways like ferroptosis inhibition. We will dissect key structure-activity relationships, present detailed experimental protocols, and offer a forward-looking perspective on the untapped potential of this versatile scaffold for drug development professionals.
The Benzofuro[2,3-b]pyridine Scaffold: A Privileged Core
The benzofuro[2,3-b]pyridine system is a polycyclic heterocyclic compound featuring a benzene ring fused to a furan ring, which is in turn fused to a pyridine ring. This unique arrangement of oxa- and aza-heterocycles creates a rigid, planar structure with a distinct electronic distribution, making it an ideal foundation for developing targeted therapeutics.
In medicinal chemistry, such frameworks are often termed "privileged scaffolds" because they serve as high-affinity ligands for multiple, distinct biological receptors. The benzofuran moiety is a common feature in many natural and synthetic bioactive compounds, known for a wide array of biological effects including anticancer, antimicrobial, and antioxidant properties.[1][2] The fusion of this system with a pyridine ring—a cornerstone of many pharmaceuticals—enhances its drug-like properties, improving metabolic stability, solubility, and the potential for specific hydrogen bonding interactions with protein targets. The result is a scaffold with demonstrated applications in treating neuronal diseases and a burgeoning potential in oncology.[3][4]
There are four main isomers of benzofuropyridine, categorized by the position of the nitrogen atom in the pyridine ring and the fusion pattern.[5] This guide will focus specifically on the benzofuro[2,3-b]pyridine isomer, which has shown exceptional promise in recent drug discovery efforts.
Synthetic Strategies for Assembling the Core
The construction of the benzofuro[2,3-b]pyridine core has evolved significantly, with modern methodologies enabling efficient and diverse production of derivatives for library screening. A key challenge is the controlled, regioselective formation of the fused ring system.
One-Pot Metalation/Negishi Cross-Coupling/SNAr Sequence
A highly efficient and streamlined one-pot procedure has been developed that leverages a sequence of directed metalation, cross-coupling, and nucleophilic aromatic substitution (SNAr) to build the core from readily available starting materials.[6] This method is notable for its operational simplicity, use of mild reaction conditions, and low catalyst loading.[6]
The causality behind this elegant sequence is as follows:
-
Directed ortho-Lithiation & Zincation: The process begins with a fluoropyridine. A strong base like lithium diisopropylamide (LDA) selectively removes a proton adjacent to the fluorine atom, a process directed by the pyridine nitrogen. The resulting lithiated intermediate is then transmetalated with zinc chloride to form a more stable and reactive organozinc species.[7]
-
Negishi Cross-Coupling: This organozinc compound is then coupled with a 2-bromophenyl acetate using a palladium catalyst. This step forms the critical C-C bond that links the two aromatic precursors.
-
Intramolecular SNAr Cyclization: The reaction conditions facilitate the in situ deprotection of the acetate group, unmasking a phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the carbon atom of the pyridine ring that bears the fluorine, displacing it to form the furan ring and complete the tricyclic core.[6][7]
The entire four-step sequence occurs in a single reaction vessel, making it a powerful tool for generating benzofuropyridine analogs.
Caption: One-pot synthesis via Metalation/Negishi/SNAr.
Detailed Experimental Protocol: Synthesis of Benzofuro[2,3-b]pyridine (5a)
The following protocol is adapted from the procedure described by Knochel et al.[7] It serves as a self-validating system where successful execution relies on the precise control of temperature and the anhydrous nature of the reagents and solvent.
Materials:
-
2-Fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Zinc Chloride (ZnCl₂) solution (0.7 M in THF)
-
2-Bromophenyl acetate
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Metalation: To a solution of 2-fluoropyridine (52 μL, 0.60 mmol, 1.2 equiv) in anhydrous THF (2.4 mL), add a 2.0 M solution of LDA (325 μL, 0.65 mmol, 1.3 equiv) dropwise at -25 °C. Stir the reaction mixture at -25 °C for 5 minutes.
-
Zncation: Add a 0.7 M solution of ZnCl₂ in THF (930 μL, 0.65 mmol, 1.3 equiv) to the mixture.
-
Negishi Coupling Setup: In a separate flask, add 2-bromophenyl acetate (108 mg, 0.50 mmol, 1.0 equiv), Pd(dba)₂ (7.0 mg, 12.5 μmol, 2.5 mol %), and SPhos (10.3 mg, 25 μmol, 5.0 mol %). Purge the flask with argon.
-
Coupling Reaction: Add the freshly prepared pyridylzinc solution from step 2 to the flask containing the aryl bromide and catalyst via cannula. Stir the reaction mixture at 60 °C for 16 hours.
-
Work-up: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the final benzofuro[2,3-b]pyridine product.[7]
Key Applications in Medicinal Chemistry
The benzofuro[2,3-b]pyridine scaffold has been successfully leveraged to develop potent modulators of various biological pathways implicated in human diseases.
Anticancer Activity
The scaffold is a promising platform for developing novel anticancer agents.[3] A diversity-oriented synthesis (DOS) approach has been used to create a library of derivatives, which were then screened against a panel of human cancer cell lines.[3][4]
Key findings include:
-
Broad Spectrum Cytotoxicity: Derivatives have shown activity against neuroblastoma (SH-SY5Y), hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines.[3][4]
-
High Selectivity: Certain derivatives, such as the m-bromobenzyl (5b), methylcyano (5g), and propargyl (5h) substituted compounds, demonstrated excellent selectivity for cancer cells over normal cells. Notably, compound 5g showed a selectivity index (SI) greater than 71 against HeLa cells, far exceeding that of the standard drug Doxorubicin (SI=6.7).[3][4]
-
Structure-Activity Relationship (SAR): Quantitative structure-activity relationship (QSAR) analysis has revealed a strong correlation between specific structural descriptors and cytotoxic activity, providing a roadmap for future rational design of more potent analogs.[3][4]
| Compound Class | Cancer Cell Line | Activity/Selectivity | Reference |
| 2O-propargyl derivative | HeLa (Cervical) | High Selectivity (SI > 71) | [3][4] |
| 2O-m-bromobenzyl derivative | Multiple | Good Selectivity | [3][4] |
| General Benzofurans | Multiple | Potent Inhibitory Activity | [8] |
| Benzofuran Hybrids | Breast (MCF-7, T-47D) | IC₅₀ = 2.27–12.9 µM | [8] |
Inhibition of Ferroptosis: A Novel Mechanism
Perhaps one of the most exciting recent discoveries is the role of benzofuro[2,3-b]pyridine pseudonatural products (PNPs) as potent and selective inhibitors of ferroptosis.[9][10] Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation, and its inhibition is a promising therapeutic strategy for diseases involving ischemia-reperfusion injury, neurodegeneration, and acute organ injury.[10]
Mechanism of Action: These compounds act as novel and specific inhibitors of ferritinophagy , the autophagic degradation of the iron-storage protein ferritin.[9]
-
Target Identification: The compound 4k was identified as a lead that significantly suppresses ferroptosis.[10]
-
NCOA4-Ferritin Interaction: Compound 4k directly targets the cargo receptor NCOA4, which is responsible for delivering ferritin to the autophagosome for degradation.
-
Inhibition of Ferritinophagy: By binding to NCOA4, 4k disrupts the crucial interaction between NCOA4 and ferritin (specifically the FTH1 subunit).[9][10]
-
Suppression of Ferroptosis: This disruption prevents the release of intracellular iron from degraded ferritin, thereby reducing the iron-dependent lipid peroxidation that drives ferroptosis.[9]
This targeted inhibition of the NCOA4-FTH1 interaction represents a new and promising pharmacological strategy for treating ferroptosis-related diseases.[10]
Caption: Inhibition of Ferritinophagy-mediated Ferroptosis.
Neuroprotection and Neuromodulation
While direct studies on benzofuro[2,3-b]pyridines are emerging, the broader benzofuran class has well-documented neuroprotective effects, suggesting a strong potential for this fused scaffold.[11] Neurodegenerative diseases like Alzheimer's are often linked to excitotoxicity, oxidative stress, and neuroinflammation.[12][13]
Benzofuran-containing compounds have been shown to:
-
Counteract Excitotoxicity: Protect primary cortical neurons from cell damage induced by N-methyl-D-aspartate (NMDA), a mechanism relevant to stroke and epilepsy.[14]
-
Reduce Oxidative Stress: Scavenge harmful reactive oxygen species (ROS) and inhibit lipid peroxidation in brain tissue.[13]
-
Modulate Key Enzymes: Inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymatic targets in Alzheimer's and Parkinson's disease therapy.[11]
-
Regulate Signaling Pathways: Modulate crucial neuroprotective and inflammatory pathways by increasing brain-derived neurotrophic factor (BDNF) and NRF2, while decreasing NF-κB and IL-6.[11][13]
The rigid structure of the benzofuro[2,3-b]pyridine core is well-suited to fit into the active sites of these neurological targets, making it a highly attractive scaffold for the development of next-generation neurotherapeutics.
Antimicrobial Potential
Heterocycles containing benzofuran are known to possess significant antimicrobial properties.[15] Derivatives have been synthesized and tested against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.[16] For instance, certain benzofuran derivatives linked to a pyrimidine moiety exhibit potent activity against Bacillus subtilis.[17] Other studies have identified compounds with strong effects against Staphylococcus aureus and Candida albicans.[16][18] This history suggests that the benzofuro[2,3-b]pyridine core could serve as a valuable template for designing novel anti-infective agents, potentially overcoming existing resistance mechanisms.
Future Directions and Conclusion
The benzofuro[2,3-b]pyridine core stands out as a scaffold with immense therapeutic potential. Its efficient synthesis, coupled with a proven ability to interact with diverse and important biological targets, cements its status as a privileged structure in modern drug discovery.
Future research should focus on:
-
Expanding Chemical Space: Utilizing diversity-oriented synthesis and other modern synthetic methods to generate larger, more diverse libraries for high-throughput screening.
-
Mechanism Deconvolution: Moving beyond phenotypic screening to identify the specific protein targets and signaling pathways modulated by active compounds, as was successfully done for the ferroptosis inhibitors.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold with various substituents to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, transforming potent hits into viable drug candidates.
-
Exploring New Therapeutic Areas: Given its versatility, the scaffold should be tested against other target classes, such as kinases and G-protein coupled receptors (GPCRs), where fused heterocyclic systems have historically found great success.[19]
References
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Balkenhohl, M., & Knochel, P. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. Available at: [Link][6][7]
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Wang, Y., et al. (2025). Identification of Benzofuro[2,3-b]pyridine Pseudonatural Product as a Novel Class of Ferritinophagy Inhibitors that Potently Suppress Ferroptosis. Journal of Medicinal Chemistry. Available at: [Link][9][10]
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Balkenhohl, M., & Knochel, P. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC - NIH. Available at: [Link][6][7]
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Yadav, P., et al. (2025). Diversity Oriented Strategy (DOS) for the Efficient Synthesis of Benzofuro[2,3-b]pyridine Derivatives with Anticancer Activity. ChemMedChem. Available at: [Link][3]
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Yadav, P., et al. (2024). Diversity Oriented Strategy (DOS) for the Efficient Synthesis of Benzofuro[2,3‐b]pyridine Derivatives with Anticancer Activity. ResearchGate. Available at: [Link][4]
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Wang, Y., et al. (2025). Identification of Benzofuro[2,3-b]pyridine Pseudonatural Product as a Novel Class of Ferritinophagy Inhibitors that Potently Suppress Ferroptosis. Journal of Medicinal Chemistry. Available at: [Link][9][10]
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Kolos, N. N., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Available at: [Link]
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Li, P., et al. (2021). Synthesis of benzofuro- and benzothieno[2,3-c]pyridines via copper-catalyzed [4 + 2] annulation of ketoxime acetates with acetoacetanilide. Organic Chemistry Frontiers. Available at: [Link]
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Shaaban, M. R., et al. (2022). Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Semantic Scholar. Available at: [Link]
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Kumar, V., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Publishing. Available at: [Link]
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Anonymous. (2015). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate. Available at: [Link][17]
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Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link][14]
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Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link][8]
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da Silva, A. F., et al. (2025). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. Available at: [Link][11]
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D'Andrea, G., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. Available at: [Link][12]
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Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. Available at: [Link][16]
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Dvořáková, H., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition in English. Available at: [Link][19]
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Stana, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. Available at: [Link][18]
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Methodological & Application
Application Notes and Protocols for 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine in OLED Material Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis and application of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine as a pivotal intermediate in the fabrication of high-performance Organic Light-Emitting Diode (OLED) materials. This document delves into the synthesis of the compound, its role as a ligand in phosphorescent emitters, and the subsequent performance of OLED devices.
Introduction: The Strategic Importance of Benzofuro[2,3-b]pyridine Derivatives in OLEDs
The relentless pursuit of highly efficient and stable materials for OLED displays and lighting has led to the exploration of a vast chemical space. Among the promising candidates, heterocyclic compounds featuring a benzofuro[2,3-b]pyridine core have garnered significant attention. The unique molecular architecture of this compound, with its fusion of electron-rich benzofuran and electron-deficient pyridine rings, imparts a suite of desirable electronic and photophysical properties.[1] This compound serves as a critical building block for advanced OLED materials, particularly as a ligand in phosphorescent iridium(III) complexes, which are instrumental in achieving high quantum efficiencies in OLEDs.[1]
The inherent strong electron-accepting nature of the benzofuro[2,3-b]pyridine moiety makes it an excellent component for facilitating charge transport and tuning the emissive properties of organometallic complexes.[2] By serving as a cyclometalating ligand, it enables the formation of stable, highly luminescent iridium(III) complexes that are crucial for the emissive layer in state-of-the-art OLED devices.[1]
PART 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, which are critical for its application in OLEDs. The following protocol is a detailed, step-by-step methodology for its synthesis.
Experimental Protocol: Synthesis of this compound
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents, which would otherwise lead to lower yields and the formation of impurities.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for Suzuki and other cross-coupling reactions, facilitating the formation of the carbon-carbon bond between the benzofuran and pyridine rings.
-
Base: Potassium carbonate serves as the base required to activate the boronic acid derivative (or a similar intermediate) for the cross-coupling reaction. The use of an aqueous solution ensures efficient reaction kinetics.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water provides a biphasic system that dissolves both the organic starting materials and the inorganic base, facilitating the reaction at the interface.
-
Reflux Conditions: Heating the reaction mixture to reflux at 80°C provides the necessary activation energy for the cross-coupling reaction to proceed at a reasonable rate.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials, catalyst residues, and byproducts, ensuring the high purity required for OLED applications.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add the starting intermediate (e.g., a boronic acid or ester derivative of 2-methylbenzofuro[2,3-b]pyridine) (10 g, 32.3 mmol), 2-bromopyridine (6.1 g, 38.8 mmol), and 2M aqueous potassium carbonate solution (80 mL).
-
Solvent Addition: Add tetrahydrofuran (80 mL) to the flask to dissolve the organic reactants.
-
Inerting the System: Purge the reaction mixture with nitrogen for 30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%).
-
Reaction: Heat the reaction mixture to 80°C and stir under reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with ethyl acetate. Wash the organic layer two to three times with saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate and then concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final product, this compound. A typical yield is around 80%.[3]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
PART 2: Application in Phosphorescent OLEDs - Iridium(III) Complex Synthesis
This compound (MPBFP) is an excellent C^N cyclometalating ligand for the synthesis of highly efficient phosphorescent iridium(III) complexes. These complexes can be used as the emissive dopant in the light-emitting layer of an OLED.
Experimental Protocol: Synthesis of (MPBFP)₂Ir(ancillary ligand)
Causality Behind Experimental Choices:
-
Ancillary Ligand: The choice of the ancillary ligand (e.g., acetylacetone - acac) is critical for tuning the photophysical and electronic properties of the final iridium complex, including its emission color, quantum yield, and stability.
-
Chlorine-Bridged Dimer Intermediate: The synthesis proceeds through a chlorine-bridged iridium dimer intermediate. This intermediate is then reacted with the ancillary ligand in a more controlled manner to yield the final monomeric complex. This two-step approach generally leads to higher yields and purer products compared to a one-pot synthesis.
-
High Boiling Point Solvent: 2-ethoxyethanol is used as a high-boiling-point solvent to provide the high temperatures necessary for the cyclometalation reaction to form the iridium dimer.
Step-by-Step Methodology:
-
Synthesis of the Chlorine-Bridged Dimer [(MPBFP)₂IrCl]₂:
-
In a round-bottom flask, combine this compound (MPBFP) and IrCl₃·nH₂O in a 2:1 molar ratio in a mixture of 2-ethoxyethanol and water (3:1 v/v).
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
After cooling, the precipitate is filtered, washed with methanol and diethyl ether, and dried to yield the chlorine-bridged dimer.
-
-
Synthesis of the Final Iridium(III) Complex (e.g., (MPBFP)₂Ir(acac)):
-
In a round-bottom flask, dissolve the chlorine-bridged dimer and the ancillary ligand (e.g., acetylacetone) in a suitable solvent like 2-ethoxyethanol.
-
Add a base, such as sodium carbonate, to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12 hours.
-
After cooling, the crude product is collected by filtration and purified by column chromatography or sublimation to yield the final iridium(III) complex.[1]
-
Synthesis of Iridium Complex Workflow:
Caption: Synthesis workflow for the (MPBFP)₂Ir(ancillary ligand) complex.
PART 3: OLED Device Fabrication and Performance
The synthesized iridium(III) complexes incorporating the this compound ligand can be utilized as phosphorescent emitters in the emissive layer (EML) of an OLED. The device is typically fabricated by sequential deposition of various organic and inorganic layers onto a substrate.
Protocol: OLED Device Fabrication (Vapor Deposition)
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The ITO surface is then treated with UV-ozone to improve the work function and facilitate hole injection.
-
Layer Deposition: The organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): e.g., N,N'-dicarbazolyl-3,5-benzene (mCP).
-
Emissive Layer (EML): A host material (e.g., mCP) is co-evaporated with the synthesized iridium(III) complex (e.g., (MPBFP)₂Ir(acac)) at a specific doping concentration (e.g., 6-10 wt%).
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF).
-
Cathode: Aluminum (Al).
-
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect the organic layers from moisture and oxygen.
OLED Device Architecture Diagram:
Caption: A representative OLED device architecture using an MPBFP-based iridium complex.
Performance Data
The following table summarizes the performance of OLED devices using iridium(III) complexes with the this compound (MPBFP) ligand and various ancillary ligands.
| Emitter Complex | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Peak (nm) |
| (MPBFP)₂Ir(detd) | 15,860 | 50.1 | 35.8 | 15.2 | 528 |
| (MPBFP)₂Ir(tmd) | 12,330 | 41.2 | 28.5 | 12.5 | 528 |
| (MPBFP)₂Ir(acac) | 10,710 | 35.8 | 24.1 | 10.9 | 528 |
Data sourced from a study on iridium(III) complexes with the MPBFP ligand.[1]
The data clearly demonstrates that the this compound ligand is effective in producing highly efficient green-emitting phosphorescent OLEDs. The choice of the ancillary ligand also plays a significant role in modulating the device performance.
Conclusion
This compound is a versatile and high-performance building block for the synthesis of advanced materials for OLED applications. Its robust synthesis and desirable electronic properties make it an excellent choice for constructing highly efficient phosphorescent emitters. The detailed protocols and performance data presented in these application notes provide a solid foundation for researchers to explore and innovate in the field of organic electronics.
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Li, M., et al. (2021). Synthesis, characterization, and photoelectric properties of iridium(III) complexes containing an N hetero-dibenzofuran C^N ligand. RSC Advances, 11(22), 13267-13274. [Link][1]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Protheragen. (n.d.). This compound. Retrieved from [Link][5]
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Application Note: Unveiling the Luminescent Potential of Benzofuropyridines: A Guide to Photophysical Characterization
Introduction: Benzofuropyridines - A Rising Star in Medicinal Chemistry and Materials Science
Benzofuropyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant structural motif in drug discovery and materials science.[1][2] Their unique fused ring system imparts a range of biological activities and intriguing photophysical properties.[1][2] The inherent fluorescence of many benzofuropyridine derivatives makes them promising candidates for the development of novel fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).[2][3] Furthermore, their application as modulators for opioid-receptor subtypes and cyclin-dependent kinase (CDK) inhibitors highlights their therapeutic potential.[1] A thorough understanding of their photoluminescent properties is paramount for harnessing their full potential in these diverse applications.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for measuring the key photoluminescent properties of benzofuropyridine derivatives. We will delve into the steady-state and time-resolved fluorescence measurements that are crucial for characterizing these promising molecules.
Pillar 1: The Experimental Apparatus - A Symphony of Light and Detection
The accurate measurement of photoluminescent properties hinges on a well-designed experimental setup. A typical configuration for steady-state and time-resolved fluorescence spectroscopy is depicted below. The choice of each component is critical for obtaining high-quality, reproducible data.
Figure 1: A schematic of a typical spectrofluorometer setup.
Causality Behind Component Selection:
-
Excitation Source: A high-pressure xenon arc lamp is a common choice for steady-state measurements due to its continuous and broad emission spectrum, allowing for the selection of various excitation wavelengths. For time-resolved measurements, a pulsed light source with a short pulse width (picoseconds to nanoseconds) is essential. Pulsed laser diodes (PLDs) or light-emitting diodes (LEDs) are frequently used for this purpose.[4]
-
Monochromators: Both excitation and emission monochromators, typically Czerny-Turner mounts with diffraction gratings, are crucial for selecting specific wavelengths of light. This allows for the acquisition of excitation and emission spectra, providing insights into the electronic transitions of the molecule.
-
Sample Holder: A temperature-controlled cuvette holder is vital for maintaining a constant sample temperature, as fluorescence properties can be temperature-dependent. Standard 1 cm path length quartz cuvettes are suitable for most measurements.
-
Detector: The choice of detector depends on the type of measurement. For steady-state measurements, a photomultiplier tube (PMT) is a sensitive detector. For time-resolved measurements, particularly time-correlated single photon counting (TCSPC), a single-photon avalanche diode (SPAD) or a microchannel plate PMT (MCP-PMT) is required for their high temporal resolution and sensitivity.[5][6]
Pillar 2: Self-Validating Protocols for Robust Data
The following protocols are designed to ensure the accuracy and reproducibility of your photoluminescence measurements.
Protocol 1: Steady-State Fluorescence Measurements
This protocol outlines the steps for acquiring fluorescence excitation and emission spectra and determining the relative fluorescence quantum yield (ΦF).
Materials:
-
Benzofuropyridine derivative
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, cyclohexane)
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)[7]
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology:
-
Sample Preparation:
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance value at the excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 2-5 nm).
-
Record the emission spectrum of the solvent blank.
-
For each sample and standard solution, record the fluorescence emission spectrum by exciting at the chosen wavelength.
-
Ensure the excitation wavelength is one where both the sample and the standard have significant absorbance.[8]
-
-
Data Analysis and Quantum Yield Calculation:
-
Subtract the solvent blank spectrum from each of the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The relationship should be linear, and the slope of the line is the gradient (Grad).[8][9]
-
Calculate the quantum yield of the sample (Φs) using the following equation:[8][9]
Φs = Φr * (Grads / Gradr) * (ns2 / nr2)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots for the sample and reference, respectively.
-
ns and nr are the refractive indices of the solvents used for the sample and reference, respectively.
-
-
Figure 2: Workflow for determining relative fluorescence quantum yield.
Protocol 2: Time-Resolved Fluorescence Measurements
This protocol describes the measurement of fluorescence lifetime (τ) using the Time-Correlated Single Photon Counting (TCSPC) technique.[5][6]
Materials:
-
Benzofuropyridine derivative solution (absorbance ~0.1 at the excitation wavelength)
-
Time-resolved fluorescence spectrometer with a pulsed laser/LED source and TCSPC electronics
Step-by-Step Methodology:
-
Instrument Setup:
-
Select a pulsed excitation source with a wavelength appropriate for the sample.
-
Set the repetition rate of the excitation source to be at least 5-10 times longer than the expected fluorescence lifetime to allow for complete decay between pulses.
-
Adjust the excitation power to ensure the photon counting rate is less than 5% of the laser repetition rate to avoid pulse pile-up.[6]
-
-
Data Acquisition:
-
Acquire the instrument response function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Acquire the fluorescence decay of the benzofuropyridine sample at the emission maximum.
-
-
Data Analysis:
-
The fluorescence decay data is typically fitted to a sum of exponential functions using deconvolution software that accounts for the IRF.
-
For a single exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.[10]
-
Figure 3: The process of Time-Correlated Single Photon Counting (TCSPC).
Data Presentation: A Snapshot of Benzofuropyridine Photophysics
The following table summarizes typical photophysical data for a hypothetical benzofuropyridine derivative, illustrating how to present your results clearly. Actual values will be compound-specific.[3]
| Property | Solvent | Value |
| λabs, max (nm) | DMSO | 389 |
| λem, max (nm) | DMSO | 494 |
| Stokes Shift (nm) | DMSO | 105 |
| Quantum Yield (ΦF) | DMSO | 0.91 |
| Fluorescence Lifetime (τ, ns) | DMSO | 4.5 |
| λabs, max (nm) | Cyclohexane | 375 |
| λem, max (nm) | Cyclohexane | 450 |
| Stokes Shift (nm) | Cyclohexane | 75 |
| Quantum Yield (ΦF) | Cyclohexane | 0.65 |
| Fluorescence Lifetime (τ, ns) | Cyclohexane | 3.8 |
Expert Insights: The observed red-shift in both absorption and emission spectra, along with the increased quantum yield and lifetime in a polar solvent like DMSO compared to a non-polar solvent like cyclohexane, is indicative of a charge-transfer character in the excited state. This solvatochromism is a key feature to investigate as it can be exploited for sensing applications.[11][12][13]
Conclusion: Illuminating the Path Forward
The protocols and experimental design outlined in this application note provide a robust framework for the comprehensive photophysical characterization of benzofuropyridine derivatives. By systematically measuring steady-state and time-resolved fluorescence properties, researchers can gain deep insights into the structure-property relationships governing the luminescence of these versatile molecules. This knowledge is critical for the rational design of new benzofuropyridines with tailored photophysical properties for advanced applications in drug development, bioimaging, and materials science.[14][15]
References
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IEEE Xplore. Comparison of photoconductance- and photo-luminescence-based lifetime measurement techniques. [Link]
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Edinburgh Instruments. Measurement of Photoluminescence lifetimes in the μs Range. [Link]
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RSC Publishing. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. [Link]
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ISS Instrumentation. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
-
National Center for Biotechnology Information. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]
-
Edinburgh Instruments. Measuring the Carrier Lifetime of Perovskites Using Time-Resolved Photoluminescence. [Link]
-
University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
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Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
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YouTube. What is Photoluminescence Lifetime?. [Link]
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National Center for Biotechnology Information. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
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ResearchGate. Investigation of the Solvent-Dependent Photoluminescence Lineshapes in 2,2'-Bithienyl-Substituted 4H-1,2,6-Thiadiazin-4-one. [Link]
-
ResearchGate. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
-
ACS Publications. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
-
ACS Publications. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]
-
ACS Publications. Solvent Effects on Ultrafast Photochemical Pathways. [Link]
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ACS Publications. Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. [Link]
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PubMed. Solvent Effects on Ultrafast Photochemical Pathways. [Link]
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National Center for Biotechnology Information. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
MIT. Photoluminescence in pyridine-based polymers: Role of aggregates. [Link]
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PubMed. Role of neuroimaging in drug development. [Link]
-
National Center for Biotechnology Information. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy. [Link]
-
Scilit. Luminescence of Aminopyridines and Related Molecules. [Link]
-
RSC Publishing. Photophysics, photochemistry and bioimaging application of 8-azapurine derivatives. [Link]
-
Drug Target Review. Applications of molecular imaging in drug development. [Link]
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Application Notes and Protocols for the Synthesis of Luminescent Materials Using 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Advanced Luminescent Materials
2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine is a heterocyclic compound that has emerged as a critical building block in the synthesis of advanced luminescent materials. Its rigid, planar structure, combined with the electron-accepting nature of the benzofuro[2,3-b]pyridine core, makes it an excellent scaffold for constructing highly efficient emitters for Organic Light-Emitting Diodes (OLEDs).[1] This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent use in the creation of phosphorescent and potentially Thermally Activated Delayed Fluorescence (TADF) materials.
The unique molecular architecture of this compound, featuring a fusion of benzofuran and pyridine rings, provides a robust platform for tuning the photophysical properties of the final luminescent molecules. The pyridine moiety, in particular, offers a strategic site for coordination with metal centers, such as iridium(III), to form highly efficient phosphorescent emitters. Furthermore, the benzofuro[2,3-b]pyridine system can act as a strong electron acceptor, a crucial component in the design of donor-acceptor type TADF emitters.[1]
These application notes are designed to provide both the practical steps for synthesis and the scientific reasoning behind the chosen methodologies, empowering researchers to not only replicate the procedures but also to adapt and innovate upon them.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance of a broad range of functional groups, and relatively mild reaction conditions.
Causality of Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that is highly effective for C-C bond formation between an aryl halide and an organoboron compound. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: An aqueous solution of potassium carbonate is used as the base. It is crucial for the transmetalation step of the Suzuki-Miyaura reaction, activating the boronic acid derivative. Its use in an aqueous/organic biphasic system is common and effective.
-
Solvent: Tetrahydrofuran (THF) is an excellent solvent for this reaction as it solubilizes the organic reactants and is compatible with the aqueous base.
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| Intermediate I-1* | ~309.1 (assumed) | 10 g | 32.3 |
| 2-Bromopyridine | 158.00 | 6.1 g | 38.8 |
| Potassium Carbonate | 138.21 | 80 mL (2M aq.) | 160 |
| Tetrahydrofuran (THF) | 72.11 | 80 mL | - |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 3 mol% | ~0.97 |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Brine | - | As needed | - |
| Silica Gel | - | As needed | - |
Note: "Intermediate I-1" is the precursor to which the pyridyl group is attached. Based on the likely Suzuki reaction, this would be a boronic acid or ester derivative of 2-methyl-benzofuro[2,3-b]pyridine.
Procedure:
-
To a three-neck flask, add Intermediate I-1 (10 g, 32.3 mmol), 2-bromopyridine (6.1 g, 38.8 mmol), 2M aqueous potassium carbonate solution (80 mL), and tetrahydrofuran (80 mL).[2]
-
Equip the flask with a condenser and a nitrogen inlet. Purge the system with nitrogen for 30 minutes to ensure an inert atmosphere.[2]
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the reaction mixture.[2]
-
Heat the reaction mixture to 80°C and stir under reflux for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction to room temperature. Quench the reaction by adding water.[2]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers two to three times with saturated brine.[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to obtain this compound as the final product (6.7 g, 80% yield).[2]
Characterization of the Intermediate:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₇H₁₂N₂O |
| Molecular Weight | 260.29 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 1609373-99-0 |
-
¹H and ¹³C NMR: To confirm the molecular structure. Expected signals would correspond to the methyl group, the aromatic protons on the benzofuro[2,3-b]pyridine core, and the pyridyl ring.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Part 2: Application in the Synthesis of Phosphorescent Iridium(III) Complexes
This compound is an excellent C^N ligand for the synthesis of phosphorescent iridium(III) complexes.[3] These complexes are of great interest for OLED applications due to their ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.
Causality of Experimental Choices:
-
Iridium Source: Iridium(III) chloride hydrate is a common starting material for the synthesis of iridium complexes. It is first converted to a dimeric precursor, [Ir(ppy)₂Cl]₂, where 'ppy' is a cyclometalating ligand like 2-phenylpyridine.
-
Ancillary Ligand: In addition to the main C^N ligand (our title compound), an ancillary ligand, often a β-diketonate such as acetylacetone (acac), is used to complete the coordination sphere of the iridium center. This ancillary ligand helps to tune the solubility, stability, and emission properties of the final complex.[3]
-
Solvent and Temperature: High-boiling point solvents like 2-ethoxyethanol or glycerol are often used to achieve the high temperatures required for the cyclometalation and ligand exchange reactions.
General Protocol: Synthesis of an Iridium(III) Complex
Procedure (General):
-
In a flask under a nitrogen atmosphere, combine the iridium precursor (e.g., [Ir(ppy)₂Cl]₂), this compound (as the main ligand), the ancillary ligand (e.g., acetylacetone), and a base (e.g., sodium carbonate).[3]
-
Add a high-boiling, degassed solvent such as 2-ethoxyethanol.
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Precipitate the crude product by adding a non-solvent like water or hexane.
-
Collect the solid by filtration and wash it with the non-solvent.
-
Purify the complex by column chromatography on silica gel or by recrystallization to yield the final luminescent iridium(III) complex.[3]
Part 3: Application Note on the Synthesis of TADF Emitters
The benzofuro[2,3-b]pyridine core, being electron-accepting, is an excellent candidate for constructing TADF emitters.[1] TADF materials achieve high efficiency by harvesting triplet excitons through reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁). A key requirement for efficient RISC is a very small energy gap between S₁ and T₁ (ΔEST).
This is typically achieved in donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) is localized on the donor unit and the lowest unoccupied molecular orbital (LUMO) is on the acceptor unit. This spatial separation of HOMO and LUMO leads to a small ΔEST.
In this context, this compound can serve as the acceptor core. To synthesize a TADF emitter, one would typically attach electron-donating groups to this core.
Potential Synthetic Strategy:
-
Functionalization of the Core: The this compound intermediate would first need to be functionalized with a reactive group (e.g., a halogen like bromine or an organoboron group) at a suitable position on the aromatic system. This would allow for subsequent cross-coupling reactions.
-
Attachment of Donor Groups: Strong electron-donating groups such as carbazole, spiroacridine, or phenoxazine derivatives could then be attached to the functionalized core via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. The choice of donor and its substitution pattern would be critical for tuning the emission color and maximizing the TADF efficiency.[1]
Part 4: Characterization of Luminescent Properties
A thorough characterization of the synthesized luminescent materials is essential to evaluate their potential for applications like OLEDs.
Protocols:
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the material in a suitable spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
Record the absorption spectrum to determine the absorption maxima (λabs) and molar extinction coefficients. These correspond to the S₀ → Sn electronic transitions.
-
-
Photoluminescence (PL) Spectroscopy:
-
Using the same solutions, excite the sample at a wavelength corresponding to a major absorption band.
-
Record the emission spectrum to determine the emission maximum (λem).
-
-
Photoluminescence Quantum Yield (PLQY):
-
Time-Resolved Photoluminescence:
-
Measure the emission decay lifetime (τ). For phosphorescent materials, lifetimes are typically in the microsecond range. For TADF materials, a characteristic delayed fluorescence component will be observed in addition to the prompt fluorescence.
-
Expected Photophysical Properties of Benzofuro[2,3-b]pyridine Derivatives:
| Property | Typical Range/Observation | Significance |
| Absorption (λabs) | 350 - 450 nm | Corresponds to π-π* and n-π* transitions. |
| Emission (λem) | 450 - 600 nm (Blue to Orange) | The color of the emitted light. Tunable by modifying the chemical structure. |
| PLQY | Can be very high (>90% in some cases)[4][5] | A measure of the efficiency of the light emission process. |
| ΔEST (for TADF) | < 0.2 eV | A small singlet-triplet energy gap is essential for efficient TADF. |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of high-performance luminescent materials. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize this core structure and utilize it in the creation of phosphorescent iridium(III) complexes and as a platform for the design of novel TADF emitters. The principles of rational design, based on understanding the structure-property relationships of the benzofuro[2,3-b]pyridine system, will enable the development of next-generation materials for OLEDs and other optoelectronic applications.
References
- 1. Theoretical Study of Benzofuro-Pyridine Derivatives-Based Organic Light-Emitting Diodes Exhibiting Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for Evaluating the Performance of OLEDs Incorporating 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Abstract: This document provides a detailed guide for researchers and scientists on the fabrication and comprehensive performance evaluation of Organic Light-Emitting Diodes (OLEDs) that utilize 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine. This compound, a benzofuro[2,3-b]pyridine derivative, possesses a unique molecular structure that combines benzofuran and pyridine rings, imparting strong electron acceptor properties.[1][2] These characteristics make it a valuable intermediate for developing advanced OLED materials, particularly for electron transport layers (ETLs) or as a host in the emissive layer to enhance device efficiency and functionality.[1] This guide presents a holistic workflow, from device fabrication to detailed electro-optical characterization and stability testing, underpinned by the rationale for each experimental choice.
Introduction: The Role of Benzofuro[2,3-b]pyridine Derivatives in OLEDs
The advancement of OLED technology for displays and solid-state lighting is intrinsically linked to the development of novel organic materials with tailored properties. The efficiency, color purity, and operational stability of an OLED device are dictated by the balanced injection and transport of charge carriers (holes and electrons) and their subsequent radiative recombination in the emissive layer.[3]
This compound (herein referred to as MPBP) is a promising material for next-generation OLEDs. Its chemical structure is characterized by a fused heterocyclic system that provides high thermal stability and desirable electronic properties. The pyridine and benzofuran moieties create a molecule with strong electron-accepting capabilities, making it an excellent candidate for use as an electron transport material or as a host for emissive dopants.[1][2] A systematic and rigorous evaluation methodology is crucial to accurately determine its performance characteristics and potential for integration into commercial devices. This document outlines such a methodology.
Proposed OLED Device Architecture
To effectively evaluate the performance of MPBP, a multi-layered device structure is proposed. This architecture is designed to facilitate efficient charge injection, transport, and recombination. Given MPBP's strong electron-accepting nature, its primary role in this proposed structure is as an Electron Transport Layer (ETL).
Caption: Proposed multi-layer OLED device architecture incorporating the target compound as the ETL.
Experimental Workflow: From Fabrication to Analysis
A successful evaluation hinges on a meticulous and repeatable experimental process. The following workflow provides a comprehensive overview of the necessary steps.
Caption: End-to-end experimental workflow for OLED fabrication and performance evaluation.
PART I: OLED Device Fabrication Protocols
The quality of the fabricated device is paramount for obtaining meaningful data. All procedures involving organic materials should be performed in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.[4]
Protocol 1: Substrate Cleaning
Rationale: The Indium Tin Oxide (ITO) coated glass substrate serves as the transparent anode. A pristine surface is essential for uniform film formation and to prevent short circuits or performance degradation.
-
Initial Scrub: Sequentially scrub the pre-patterned ITO substrates with lint-free wipes in Alconox/Decon 90 solution, deionized (DI) water, acetone, and isopropanol.
-
Ultrasonic Bath: Place the substrates in a beaker and sonicate for 15 minutes each in DI water, acetone, and isopropanol.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition system, treat the substrates with UV-Ozone for 10-15 minutes. This removes residual organic contaminants and increases the work function of the ITO for improved hole injection.
Protocol 2: Layer Deposition
OLED layers can be deposited via solution-processing (e.g., spin-coating) or vacuum thermal evaporation. Typically, polymeric layers like PEDOT:PSS are spin-coated, while small molecules like MPBP are thermally evaporated.[3][4]
2.1 Hole Injection & Transport Layers (Solution-Processed Example)
-
HIL Deposition: Dispense a filtered (0.45 µm) PEDOT:PSS solution onto the center of the spinning ITO substrate. Spin-coat at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[4]
-
Thermal Annealing: Transfer the substrates to a hotplate inside the glovebox and anneal at 120-150°C for 15 minutes to remove residual solvent.
-
HTL/EML Deposition: Repeat the spin-coating and annealing steps for subsequent layers (e.g., TFB, PVK for HTL; specific host:dopant systems for EML) using appropriate solvents (e.g., toluene, chlorobenzene) and spin speeds to achieve the desired thickness (typically 20-80 nm).[4]
2.2 ETL & Cathode Deposition (Vacuum Thermal Evaporation)
Rationale: Thermal evaporation in a high-vacuum environment (<10⁻⁶ Torr) ensures high-purity thin films and prevents contamination.[5]
-
System Pump-Down: Load the substrates and crucibles containing the source materials (MPBP, LiF, Al) into a thermal evaporation chamber and pump down to a high vacuum.
-
ETL Deposition: Heat the crucible containing This compound . Deposit the material at a controlled rate (e.g., 1-2 Å/s) onto the substrates. The thickness should be monitored in real-time using a quartz crystal microbalance. A typical ETL thickness is 20-40 nm.
-
EIL/Cathode Deposition: Without breaking vacuum, deposit a thin layer of an electron injection material like Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of a metal cathode like Aluminum (Al) (approx. 100 nm).
Protocol 3: Encapsulation
Rationale: Organic materials in OLEDs are highly susceptible to degradation from atmospheric moisture and oxygen. Encapsulation is a critical step to ensure device longevity for accurate testing.[4]
-
Application of Sealant: In a glovebox, dispense a UV-curable epoxy around the perimeter of the active device area.
-
Cover Glass Placement: Carefully place a clean glass slide over the device, pressing gently to spread the epoxy.
-
Curing: Expose the device to a UV lamp for the recommended time to cure the epoxy, forming a hermetic seal.
PART II: Performance Evaluation Protocols
Characterization requires specialized equipment, including a source measure unit (SMU), a calibrated photodiode or spectrometer, and a probe station.[6]
Protocol 4: Current Density-Voltage-Luminance (J-V-L) Characterization
Rationale: This fundamental measurement provides insight into the device's electrical behavior and light-output characteristics.
-
Setup: Place the encapsulated device in a light-tight test jig. Connect the SMU to the anode and cathode. Position a calibrated photometer or spectroradiometer (e.g., Minolta CS-2000) in front of the active pixel.[7][8]
-
Voltage Sweep: Apply a forward voltage bias sweep using the SMU, starting from 0 V and increasing in discrete steps (e.g., 0.1 V).
-
Data Acquisition: At each voltage step, simultaneously record the current flowing through the device and the luminance (in cd/m²) measured by the photometer.
-
Data Processing: Calculate the current density (J, in mA/cm²) by dividing the measured current by the active area of the pixel. Plot J vs. V and L vs. V.
Protocol 5: Efficiency and Optical Analysis
Rationale: Device efficiency is the most critical parameter for evaluating a material's performance. The key metrics are Current Efficiency (CE), Power Efficiency (PE), and External Quantum Efficiency (EQE).[6][9]
-
Electroluminescence (EL) Spectrum: At a constant driving voltage or current (e.g., corresponding to a luminance of 1000 cd/m²), capture the EL spectrum using a spectrometer. This reveals the emission color and can be used to calculate the CIE 1931 color coordinates.[9]
-
Efficiency Calculation: Using the data from the J-V-L curves and the EL spectrum, calculate the efficiencies at each data point:
-
Current Efficiency (η_c): η_c (cd/A) = Luminance (L) / Current Density (J)
-
Power Efficiency (η_p): η_p (lm/W) = π * Luminance (L) / (Current Density (J) * Voltage (V))
-
External Quantum Efficiency (η_EQE): EQE measures the ratio of photons emitted to electrons injected.[6] This requires a calibrated integrating sphere for the most accurate measurement, but can be reasonably estimated from spectroradiometer data if the device emission is close to Lambertian.[7]
-
-
Data Plotting: Plot η_c, η_p, and η_EQE as a function of both current density and luminance. This is crucial for identifying performance peaks and efficiency roll-off.
Caption: Relationship between measured data and key calculated performance metrics.
Protocol 6: Device Stability and Lifetime Measurement
Rationale: Operational lifetime is a critical factor for commercial viability. Accelerated aging tests are used to project long-term performance.[10]
-
Constant Current Stress Test: Drive the device at a constant current density that produces a high initial luminance (e.g., L₀ of 1000 cd/m² or higher).[6]
-
Luminance Monitoring: Continuously monitor the luminance of the device over time.
-
Lifetime Definition: The operational lifetime is typically defined as the time it takes for the luminance to decay to a certain percentage of its initial value. Common metrics include LT95 (time to 95% of L₀) and LT50 (time to 50% of L₀).[6][10][11]
-
Extrapolation: For highly stable devices, testing can be performed at higher-than-normal current densities to accelerate degradation, and the results can be extrapolated to predict lifetime under normal operating conditions.[6]
Data Summary and Interpretation
To facilitate comparison and analysis, the key performance metrics should be summarized in a clear, tabular format.
| Parameter | Symbol | Value | Units |
| Turn-on Voltage (at 1 cd/m²) | V_on | V | |
| Maximum Luminance | L_max | cd/m² | |
| Maximum Current Efficiency | η_c,max | cd/A | |
| Maximum Power Efficiency | η_p,max | lm/W | |
| Maximum External Quantum Efficiency | η_EQE,max | % | |
| CIE 1931 Coordinates (at 1000 cd/m²) | (x, y) | ||
| Operational Lifetime (at 1000 cd/m²) | LT50 | hours |
Interpreting the Results:
-
Low Turn-on Voltage: Suggests efficient charge injection and a good energy level alignment between layers.
-
High Efficiencies (CE, PE, EQE): Indicates that MPBP is facilitating balanced charge transport, leading to efficient conversion of electrons to photons.
-
Efficiency Roll-off: A sharp decrease in efficiency at high current densities can indicate charge imbalance, exciton quenching, or material degradation. Analyzing the performance of MPBP in this context can reveal its stability under high electrical stress.
-
Stable CIE Coordinates: Minimal change in the EL spectrum and CIE coordinates across different brightness levels indicates a stable recombination zone and that the material itself is not contributing to undesired emission states.
-
Long Lifetime: A long LT50 value demonstrates the material's chemical and morphological stability under operational stress, a critical requirement for practical applications.
Conclusion
This application note provides a standardized, in-depth framework for the systematic evaluation of OLEDs incorporating this compound. By following these protocols—from meticulous device fabrication to comprehensive electro-optical and stability testing—researchers can generate reliable and comparable data. This structured approach is essential for accurately assessing the material's contribution to device performance and for accelerating the development of next-generation OLED technologies.
References
-
Tailor Pixels. (n.d.). How to evaluate the performance of OLED?. Tailorpixels.com. [Link]
-
DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. DisplayMan.com. [Link]
-
Avantama AG. (n.d.). How are OLEDs Made?. Avantama.com. [Link]
-
Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Canon-tokki.co.jp. [Link]
-
Kim, K. H., et al. (2020). Comparison of organic light emitting diode performance using the spectroradiometer and the integrating sphere measurements. AIP Publishing. [Link]
-
Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. [Link]
-
Zhang, H., et al. (2014). Implementation of a novel system for measuring the lifetime of OLED panels. ResearchGate. [Link]
-
Forrest, S. R., et al. (2001). Measuring the Efficiency of Organic Light‐Emitting Devices. ResearchGate. [Link]
-
Giebink, N. C., et al. (2021). The Blue Problem: OLED Stability and Degradation Mechanisms. National Institutes of Health (NIH). [Link]
-
Xiamen Equation Chemical Co., Ltd. (n.d.). This compound: A Key OLED Intermediate. Eq-chem.com. [Link]
-
Kim, S. Y., et al. (2019). Theoretical Study of Benzofuro-Pyridine Derivatives-Based Organic Light-Emitting Diodes Exhibiting Thermally Activated Delayed Fluorescence. PubMed. [Link]
-
Giebink, N. C., et al. (2021). The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Publications. [Link]
-
Old City Publishing. (n.d.). Methods of Analysis of Organic Light Emitting Diodes. [Link]
-
Devaux, P. F., & Filip, D. (2018). Estimating OLED Display Device Lifetime from pixel and screen brightness and its application. [Link]
-
Xiamen Equation Chemical Co., Ltd. (n.d.). This compound: A Key OLED Intermediate (Arabic). Eq-chem.com. [Link]
-
Royal Society of Chemistry. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. [Link]
-
Royal Society of Chemistry. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. [Link]
-
Al-Attar, H. A., et al. (2016). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. [Link]
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- 11. pubs.acs.org [pubs.acs.org]
Functionalized Furo[2,3-b]Pyridine Derivatives: A Guide to Anticancer Research Applications
Introduction: The Emergence of Furo[2,3-b]Pyridines in Oncology
The landscape of anticancer drug discovery is continually evolving, with a pressing need for novel scaffolds that exhibit high potency, selectivity, and reduced toxicity. Among the heterocyclic compounds that have garnered significant attention, the furo[2,3-b]pyridine core, an isostere of azaindole, has emerged as a "privileged structure" in medicinal chemistry. This versatile scaffold, characterized by an electron-rich furan ring fused to an electron-deficient pyridine ring, serves as an excellent template for the design of kinase inhibitors and other anticancer agents. Its unique structural and electronic properties allow for targeted interactions with the ATP-binding sites of various kinases, which are often dysregulated in cancer. This guide provides a comprehensive overview of
Application Notes & Protocols: 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine as a Cyclometalating Ligand for High-Efficiency Green Phosphorescent Iridium(III) Emitters
Introduction
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has been revolutionized by the advent of phosphorescent emitters.[1] Among these, cyclometalated iridium(III) complexes are preeminent due to their ability to harness both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%.[1] The performance of these emitters—color purity, efficiency, and operational stability—is intricately linked to the molecular design of their coordinating ligands.
This guide focuses on the synthesis, characterization, and application of a highly effective C^N cyclometalating ligand: 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine , commonly abbreviated as MPBFP .[2][3] The rigid and extended π-conjugated system of the benzofuro[2,3-b]pyridine core, combined with the pyridinyl coordinating group, makes MPBFP an exceptional building block for robust, highly efficient green phosphorescent iridium(III) complexes.[4] We will provide an in-depth exploration of the causality behind the synthetic choices, detailed experimental protocols, and a practical guide to leveraging these complexes in the fabrication of high-performance OLEDs.
Section 1: The MPBFP Ligand: Design Rationale and Synthesis
Expert Insight: The 'Why' Behind the MPBFP Ligand Design
The efficacy of the MPBFP ligand stems from its carefully engineered molecular architecture. The benzofuro[2,3-b]pyridine unit provides a rigid, planar structure. This rigidity minimizes vibrational energy losses upon photoexcitation, a crucial factor for achieving high photoluminescence quantum yields (PLQY). The extended π-conjugation helps to delocalize the electronic states, influencing the energy of the metal-to-ligand charge transfer (MLCT) transitions that are responsible for the phosphorescence.[2] The pyridine ring serves as the essential nitrogen-coordinating moiety for the cyclometalation with the iridium center, forming a stable five-membered chelate ring. This combination results in complexes with excellent thermal stability and desirable electrochemical properties for efficient charge injection and transport in OLED devices.[3]
Protocol 1: Synthesis of this compound (MPBFP)
This protocol details a palladium-catalyzed Suzuki-type cross-coupling reaction, a robust and high-yielding method for forming C-C bonds between aromatic systems.[5]
Core Principle: The reaction couples a boronic acid or ester derivative of one aromatic ring with a halide on the other. Here, we adapt a known procedure for coupling an aryl intermediate with 2-bromopyridine.[5] An inert atmosphere is critical because the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, which would deactivate it and halt the reaction.
Materials:
-
Intermediate: 2-methyl-8-bromobenzofuro[2,3-b]pyridine (or its boronic ester equivalent) (1 equivalent)
-
2-Bromopyridine (1.2 equivalents)[5]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[5]
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution[5]
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-methyl-8-bromobenzofuro[2,3-b]pyridine intermediate (e.g., 10g, 32.3 mmol).[5]
-
Reagent Addition: Add 2-bromopyridine (e.g., 6.1g, 38.8 mmol), 2M aqueous potassium carbonate solution (80 mL), and tetrahydrofuran (80 mL).[5]
-
Inerting the System: Seal the flask and purge the system with dry nitrogen or argon for at least 30 minutes to remove all oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Introduction: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under the inert atmosphere.[5]
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously under reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Workup: After cooling to room temperature, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification (Aqueous Wash): Combine the organic layers and wash them twice with saturated brine solution to remove residual potassium carbonate and other water-soluble impurities.[5]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification (Chromatography): Purify the crude product by silica gel column chromatography to obtain the pure MPBFP ligand.[5] A typical yield is around 80%.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this valuable compound.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in the development of advanced materials and pharmaceuticals, typically involves a palladium-catalyzed cross-coupling reaction.[1][2] The most common route is a Suzuki-Miyaura coupling between a borylated 2-methylbenzofuro[2,3-b]pyridine derivative and 2-bromopyridine.[3] While theoretically straightforward, this reaction presents several challenges, primarily due to the nature of the pyridine substrate, which can complicate the catalytic cycle and lead to suboptimal yields.[4]
This guide will provide a comprehensive overview of the synthetic process, from the preparation of the key boronic ester intermediate to the final cross-coupling and purification, with a strong emphasis on troubleshooting and optimization.
Part 1: Synthesis of the Key Intermediate: 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine
A critical factor for a high-yielding final step is the quality of the boronic ester intermediate. The most common and efficient method for its synthesis is the Miyaura borylation of the corresponding aryl halide or triflate.[5]
Recommended Protocol: Miyaura Borylation
This protocol outlines the palladium-catalyzed borylation of 8-bromo-2-methylbenzofuro[2,3-b]pyridine.
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting guide for the synthesis of benzofuro[2,3-b]pyridine compounds
Welcome to the technical support center for the synthesis of benzofuro[2,3-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established scientific literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Reaction Issues
Question 1: My reaction yield for the synthesis of a benzofuro[2,3-b]pyridine derivative is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of complex heterocyclic systems like benzofuro[2,3-b]pyridines can stem from a variety of factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] It is essential to ensure your reaction is conducted at the optimal temperature and for the necessary duration. Small-scale trial reactions can be invaluable for determining the ideal parameters without committing large quantities of starting materials. For instance, in palladium-catalyzed cross-coupling reactions, temperature can significantly impact catalytic activity and stability.[3]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can have a detrimental effect on the reaction, leading to the formation of side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity, and ensure solvents are anhydrous when the reaction chemistry is moisture-sensitive.
-
Atmospheric Contamination: Many organometallic reactions, which are frequently employed in the synthesis of these scaffolds, are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air-sensitive, it is imperative to use proper inert atmosphere techniques, such as a nitrogen or argon blanket, and to degas your solvents thoroughly.
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and consequently, lower yields.[1] Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture to maintain a homogenous environment.
-
Product Decomposition: The desired benzofuro[2,3-b]pyridine product may be unstable under the reaction or workup conditions.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine if the product is degrading over time.[1]
Question 2: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
Answer: Tar formation is a common issue, particularly in acid-catalyzed reactions or reactions conducted at high temperatures.[2] This is often due to polymerization or decomposition of starting materials, intermediates, or the final product.
Preventative Measures:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration may prevent the formation of tar-like byproducts.
-
Gradual Addition of Reagents: Adding reagents, especially catalysts or strong acids/bases, slowly and in a controlled manner can help to dissipate heat and prevent localized high concentrations that can lead to decomposition.
-
Use of Milder Reagents: If possible, consider using milder acids, bases, or catalysts that can promote the desired transformation without causing extensive degradation.
-
Inert Atmosphere: As mentioned previously, rigorously excluding oxygen can prevent oxidative polymerization pathways.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the benzofuro[2,3-b]pyridine core.[4][5][6] However, these reactions can be prone to specific issues.
Question 3: In my Suzuki-Miyaura coupling reaction to form a biaryl precursor to the benzofuro[2,3-b]pyridine, I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?
Answer: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, often triggered by the presence of oxygen.[7]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Thoroughly degas the solvent and ensure the reaction is maintained under a strict inert atmosphere (argon or high-purity nitrogen) throughout the entire process.[7]
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, directly can sometimes reduce the incidence of homocoupling compared to the in situ reduction of Pd(II) sources.[7]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[7]
-
Choice of Base: The base plays a crucial role in the catalytic cycle. An inappropriate base can promote side reactions. It is often beneficial to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal one for your specific substrate combination.[3][8]
Question 4: My palladium-catalyzed reaction is sluggish or fails to go to completion, and I observe the formation of palladium black. What is happening and how can I fix it?
Answer: The formation of palladium black is a clear indicator of catalyst decomposition and deactivation, which will halt the catalytic cycle.[7][8]
Troubleshooting Catalyst Deactivation:
-
Ligand Selection and Stability: The choice of ligand is critical. For electron-rich heterocyclic systems, the nitrogen lone pair can coordinate to the palladium center and inhibit catalysis.[7] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle and enhance catalyst stability.[7]
-
Reaction Temperature: High temperatures can accelerate catalyst decomposition.[7] Attempt to run the reaction at the lowest effective temperature.
-
Phase-Transfer Catalysts: For reactions with poor solubility of reactants, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help to stabilize the palladium catalyst and improve reaction rates and yields.[7]
Workflow for Troubleshooting Palladium-Catalyzed Reactions
Caption: Troubleshooting workflow for palladium-catalyzed reactions.
Intramolecular Cyclization and Annulation Reactions
The final ring-closing step to form the tricyclic benzofuro[2,3-b]pyridine system is often a critical and challenging transformation.
Question 5: My intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction to form the benzofuro[2,3-b]pyridine ring is not proceeding. What factors should I investigate?
Answer: The success of an intramolecular SNAr reaction is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.
Key Factors to Consider:
-
Activation of the Pyridine Ring: The fluorine atom in a fluoropyridine is a good leaving group for SNAr. The position of the fluorine is critical; for instance, nucleophilic substitution of a fluorine at the 3-position of the pyridine ring can be significantly more challenging than at the 2- or 4-positions.[4]
-
Solvent and Base: For difficult SNAr cyclizations, a change of solvent from a less polar one like THF to a more polar, aprotic solvent like DMF can be beneficial.[4] Additionally, a stronger base such as cesium carbonate (Cs₂CO₃) may be required to facilitate the reaction.[4]
-
Temperature: Higher temperatures are often necessary to drive intramolecular SNAr reactions to completion.[4]
Table 1: Example of Optimized Conditions for a Challenging Intramolecular SNAr [4]
| Condition | Initial Attempt | Optimized Condition |
| Solvent | THF | DMF |
| Base | KOtBu | Cs₂CO₃ (5 equivalents) |
| Temperature | 70 °C | 100 °C |
| Outcome | No Conversion | 46-66% Yield |
Question 6: I am attempting a metal-free synthesis involving a cascade or tandem cyclization, but I am getting a complex mixture of products. How can I improve the selectivity?
Answer: Metal-free cascade reactions, while elegant, can be sensitive to reaction conditions, and minor deviations can lead to multiple reaction pathways.[9][10][11]
Improving Selectivity in Cascade Reactions:
-
Stoichiometry of Reagents: Carefully control the stoichiometry of your reactants. In multicomponent reactions, the ratio of the starting materials can dictate the major product.[11]
-
Choice of Ammonia Source: In reactions where ammonia is used to form the pyridine ring, the source of ammonia can be critical. Screening different sources such as aqueous ammonium hydroxide, ammonium acetate, or ammonium chloride can significantly impact the yield and selectivity.[11]
-
Acid/Base Catalysis: The presence of a catalytic amount of an acid or base can direct the reaction towards the desired product. Optimization of the catalyst and its loading is often necessary.[11]
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states in a cascade reaction, thereby affecting the product distribution.
Reaction Scheme: A General Metal-Free Approach to Benzofuro[2,3-c]pyridin-3-ols [9][11]
Caption: General scheme for a metal-free synthesis of benzofuropyridinols.
Purification Challenges
Question 7: My crude product is an inseparable mixture of regioisomers. How can I improve the regioselectivity of my reaction?
Answer: The formation of regioisomers is a common problem in the synthesis of substituted heterocycles.[2] Addressing this issue often requires a re-evaluation of the synthetic strategy.
Strategies to Improve Regioselectivity:
-
Directing Groups: The use of directing groups on your starting materials can steer the reaction towards the desired regioisomer.
-
Catalyst/Ligand Control: In metal-catalyzed reactions, the steric and electronic properties of the ligand can have a profound influence on the regioselectivity of the product.[7]
-
Reaction Mechanism: A thorough understanding of the reaction mechanism can provide insights into how to control the regioselectivity. For example, in palladium-catalyzed dual C-H activation reactions, the regioselectivity can be high.[12][13]
Question 8: I am having difficulty purifying my final benzofuro[2,3-b]pyridine product by column chromatography. It either streaks on the column or co-elutes with impurities.
Answer: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silica gel, leading to poor chromatographic separation.
Purification Tips:
-
Basified Silica Gel: Pre-treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine, ~1-2% v/v in the eluent) can neutralize the acidic sites and improve the chromatography of basic compounds.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column, which may provide better separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, potentially avoiding the need for chromatography altogether.[4]
-
Work-up Procedure: A well-designed work-up procedure can remove many impurities before chromatography. This may include acid-base extractions to separate neutral, acidic, and basic components.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. BenchChem Technical Support.
- Royal Society of Chemistry. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Publishing.
- ACS Publications. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry.
- ResearchGate. (2025). Facile Synthesis of Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines, α-Carbolines and Nucleosides Containing the α-Carboline Framework.
- ResearchGate. (n.d.). Synthesis of benzofuro[2,3‐b]pyridine systems.
- ResearchGate. (2025). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
- ACS Publications. (n.d.). Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Organic Letters.
- ACS Publications. (n.d.). Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Organic Letters.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- RSC Publishing. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Publishing.
- BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
- National Institutes of Health. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC.
- National Institutes of Health. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. PMC.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
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Purification of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine by silica gel column chromatography
Technical Support Center: Purification of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of this compound using silica gel column chromatography. This advanced intermediate, crucial for Organic Light-Emitting Diode (OLED) materials, presents unique purification challenges due to its molecular structure, which combines both a benzofuran and a pyridine ring system.[1] This document offers practical, field-tested solutions to common issues, moving beyond a simple protocol to explain the underlying chemical principles.
Compound Profile: Understanding Chromatographic Behavior
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful purification strategy. The presence of the basic pyridine nitrogen atom is the most critical factor, as it dictates the interaction with the acidic silica gel stationary phase.
| Property | Value | Source |
| CAS Number | 1609373-99-0 | [2][3][4][5] |
| Molecular Formula | C₁₇H₁₂N₂O | [2][4][6] |
| Molecular Weight | 260.29 g/mol | [2][4][6] |
| Predicted pKa | 3.83 ± 0.40 | [4] |
| XLogP3 | 3.9 | [6] |
| Topological Polar Surface Area | 38.7 Ų | [6] |
The predicted pKa of ~3.83 indicates that the pyridine nitrogen is basic and will readily interact with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This strong acid-base interaction is the primary cause of many purification issues, such as peak tailing and irreversible adsorption.[7][8][9]
Core Purification Protocol: A Step-by-Step Workflow
This section outlines a standard, optimized protocol for the purification of this compound.
Caption: A standard workflow for silica gel column chromatography.
Experimental Details
-
TLC Analysis and Solvent System Selection:
-
Begin by dissolving a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate).[10]
-
Goal: Achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf value typically provides the best separation during column chromatography.
-
If peak streaking is observed, add 0.5-2% triethylamine (TEA) or a similar base to the eluent to mitigate the acidity of the silica gel.[11]
-
-
Column Packing (Slurry Method):
-
Choose a column with an appropriate diameter and length for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: If the crude product is readily soluble in the eluent, dissolve it in a minimal amount of the solvent system and carefully pipette it onto the top of the silica bed.[12]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a different, more volatile solvent (like Dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[12] Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[12][13] This is often the preferred method as it leads to sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top surface.
-
Apply pressure (using a pump or inert gas) to begin eluting the compounds.
-
Collect fractions in an array of test tubes.
-
Monitor the separation by periodically spotting collected fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Once the desired compound has fully eluted, analyze the TLC plates to identify the fractions containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
This section addresses the most common problems encountered during the purification of this and similar nitrogen-containing heterocyclic compounds.[14]
Caption: A decision tree for troubleshooting common chromatography issues.
Issue 1: Significant Peak Tailing or Streaking
-
Q: My compound streaks badly on the TLC plate and elutes from the column over many fractions with a long "tail". Why is this happening?
-
A: Causality & Explanation: This is the classic sign of a strong interaction between a basic compound and the acidic stationary phase. The pyridine nitrogen on your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" longer than others, resulting in a tailed peak instead of a tight band.[7][9]
-
Solution: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase.[11] This is often sufficient to dramatically improve peak shape.
-
Ammonia in Methanol: For more polar solvent systems (e.g., DCM/Methanol), using a commercially available solution of 7N ammonia in methanol as the polar component can be very effective.[10]
-
-
Issue 2: Low or No Recovery of the Product
-
Q: My crude NMR showed a good yield, but after the column, I recovered very little of my target compound. Where did it go?
-
A: Causality & Explanation: There are two likely culprits: irreversible adsorption or on-column degradation. Given the basicity of the pyridine moiety, the interaction with silica can be so strong that the compound does not elute under normal conditions.[8] Alternatively, some sensitive compounds can degrade in the acidic environment of the silica gel.[8][13]
-
Solutions:
-
Test for Stability (2D TLC): Before running a large-scale column, check if your compound is stable on silica.[13][15]
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system.
-
If the compound is stable, all spots will appear on the diagonal. If new spots appear below the diagonal, your compound is degrading on the silica.[15]
-
-
Use a "Kicker" Solvent: If the compound is strongly adsorbed but stable, you can try flushing the column with a much more polar solvent system (e.g., 10-20% Methanol in DCM) after your initial elution is complete. This can "kick" the strongly bound material off the column.
-
Change the Stationary Phase: If the 2D TLC shows degradation, silica gel is not a suitable stationary phase. Consider using neutral alumina or a polymer-based resin, which are less acidic.[13]
-
-
Issue 3: Co-elution with an Impurity
-
Q: My target compound is eluting at the same time as an impurity. How can I improve the separation?
-
A: Causality & Explanation: The polarity of your compound and the impurity are too similar in the chosen solvent system for the silica gel to differentiate between them effectively.
-
Solutions:
-
Optimize the Eluent: Fine-tune the polarity of your mobile phase. Sometimes, very small changes in the solvent ratio can significantly impact resolution.
-
Change Solvent System Selectivity: If adjusting polarity doesn't work, switch to a different solvent system. The interactions between solvents, your compound, and the silica are complex. Switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol or a Toluene/Acetone system can alter these interactions and may resolve the co-eluting peaks.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental reason pyridine-containing compounds are challenging to purify on silica?
-
The primary issue is the acid-base interaction. Silica gel is an acidic material due to the presence of silanol (Si-OH) groups on its surface. The nitrogen atom in the pyridine ring is a Lewis base. This leads to a strong, often undesirable, interaction that can cause peak tailing, irreversible binding, and sometimes even degradation of the target molecule.[7][8]
-
-
Q2: My compound is not very soluble in my Hexane/Ethyl Acetate eluent. How should I load it onto the column?
-
This is the ideal scenario for the "dry loading" technique.[12] Dissolve your crude material in a minimal amount of a solvent it is highly soluble in (like DCM or Chloroform). Add silica gel to this solution and then remove the solvent by rotary evaporation. This process adsorbs your compound onto the silica. The resulting free-flowing powder can then be loaded evenly onto the top of your column, leading to much better separation than attempting to load with a solvent stronger than your eluent.[13]
-
-
Q3: Is alumina a viable alternative to silica for this compound?
-
Yes, alumina can be an excellent alternative. It is generally less acidic than silica gel and is available in acidic, neutral, and basic forms. For a basic compound like this compound, neutral or basic alumina would be the recommended choice to avoid the strong acid-base interactions that cause problems on silica.[13]
-
-
Q4: I ran my column with a Hexane/Ethyl Acetate gradient, but my compound is still on the column. What should I do?
-
Your compound is likely more polar than anticipated or is very strongly adsorbed. You should switch to a more polar "flushing" or "stripping" solvent. A good next step would be to elute the column with 100% Dichloromethane, followed by a gradient of 1-10% Methanol in Dichloromethane. This significant increase in eluent polarity should be sufficient to elute the highly retained compound.
-
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- This compound: A Key OLED Intermediate.
- This compound synthesis. Chemicalbook.
- This compound. PubChem, National Center for Biotechnology Information.
- CAS.1609373-99-0 this compound. Arborpharmchem.
- This compound | 1609373-99-0. ChemicalBook.
- This compound. Protheragen.
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Troubleshooting for Thin Layer Chromatography. SiliCycle. (2021).
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012).
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
- This compound CAS No.:1609373-99-0.
- Recent problems with silica gel chromatography. ResearchGate.
- Method for pyridine amine derivative. Chromatography Forum. (2015).
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- 8. researchgate.net [researchgate.net]
- 9. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. silicycle.com [silicycle.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 15. Chromatography [chem.rochester.edu]
Side reactions and byproduct formation in the synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and achieve high purity of the target compound.
I. Introduction to the Synthesis
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction couples 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine with 2-bromopyridine.[2] While this method is generally effective, it is not without its challenges. Researchers may encounter issues with reaction efficiency, product purity, and the formation of persistent byproducts that complicate downstream applications. This guide will address these potential pitfalls in a comprehensive question-and-answer format.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors, primarily related to catalyst deactivation, instability of the boronic ester, and inefficient coupling of the 2-bromopyridine.
-
Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation to Pd(II) by trace amounts of oxygen, rendering it inactive for the primary catalytic cycle.[3]
-
Solution: Ensure rigorous degassing of all solvents and reagents. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period are crucial.[4]
-
-
Protodeboronation of the Boronic Ester: The C-B bond of the benzofuro[2,3-b]pyridine boronic ester can be cleaved by residual water or other protic sources in the reaction mixture, especially under basic conditions.[5][6] This side reaction consumes your starting material and generates the corresponding deborylated compound, 2-methylbenzofuro[2,3-b]pyridine.
-
Challenges with 2-Bromopyridine: 2-Halopyridines can be challenging substrates in Suzuki-Miyaura couplings. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7]
-
Solution: The choice of ligand is critical. While the standard protocol may use triphenylphosphine, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can promote the desired coupling with challenging heteroaryl halides.[8]
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium (transmetalation) can be a rate-limiting step, particularly with electron-deficient heteroaryl boron reagents.
-
Solution: The choice of base is important. While potassium carbonate is commonly used, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes facilitate more efficient transmetalation.[9]
-
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting materials. What is this and how can I prevent it?
A2: This is a classic case of homocoupling , a common side reaction in Suzuki-Miyaura couplings. You are likely observing one or both of the following byproducts:
-
2,2'-Bipyridine: Formed from the homocoupling of two molecules of 2-bromopyridine.[10]
-
8,8'-Bi(2-methylbenzofuro[2,3-b]pyridine): Formed from the homocoupling of two molecules of the boronic ester.
Causes and Prevention of Homocoupling:
-
Oxygen-Mediated Homocoupling: As mentioned previously, oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids/esters.[3]
-
Prevention: Rigorous degassing is the most effective preventative measure.[4]
-
-
Palladium(II) Precatalysts: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in-situ reduction to Pd(0) can sometimes be initiated by the homocoupling of the boronic ester.
-
Prevention: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this, although it is not always a complete solution.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor homocoupling pathways.
-
Prevention: If the desired cross-coupling proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature may help to minimize homocoupling.
-
The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling and the homocoupling side reaction.
Caption: Simplified mechanism of protodeboronation.
Troubleshooting Protodeboronation:
-
Anhydrous Conditions: This is the most critical factor. Ensure all solvents are rigorously dried, and the reaction is run under a strictly inert atmosphere.
-
Base Selection: While a base is necessary for the Suzuki coupling, stronger bases or the presence of excess hydroxide can accelerate protodeboronation. Use the mildest base that effectively promotes the desired reaction.
-
Boronic Ester Stability: Pinacol esters are generally more stable towards protodeboronation than the corresponding boronic acids due to steric hindrance around the boron atom. [5]Ensure the quality of your boronic ester starting material.
III. Frequently Asked Questions (FAQs)
Q: Are there any impurities I should be aware of from the synthesis of the 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine starting material?
A: Yes, the purity of your boronic ester is crucial. The synthesis of the benzofuro[2,3-b]pyridine core can sometimes lead to isomeric impurities or incompletely cyclized precursors. For example, depending on the synthetic route to the core, you might have regioisomers if the initial cyclization is not perfectly selective. It is highly recommended to purify the boronic ester intermediate thoroughly before use in the Suzuki-Miyaura coupling to avoid carrying over these impurities into your final product.
Q: What is the best way to purify the final product, this compound, from the common byproducts?
A: Silica gel column chromatography is the most common and effective method for purifying the final product. [1]The polarity differences between the desired product and the common byproducts (homocoupled dimers, protodeboronated species) are usually sufficient for good separation. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Q: Can I use other cross-coupling reactions for this synthesis?
A: While Suzuki-Miyaura is the most reported method, other cross-coupling reactions could potentially be employed, each with its own set of potential side reactions:
-
Stille Coupling: This would involve an organotin reagent. A major drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.
-
Negishi Coupling: This uses an organozinc reagent. While often very effective, organozinc reagents can be sensitive to air and moisture.
-
Ullmann Condensation: This is a copper-catalyzed reaction that typically requires higher temperatures and can have a narrower substrate scope. [11] For each of these alternatives, a careful optimization of reaction conditions would be necessary to minimize side reactions and maximize the yield of the desired product.
IV. Experimental Protocols
General Protocol for the Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
-
To a flame-dried Schlenk flask, add 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine (1.0 eq.), 2-bromopyridine (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. Data Interpretation: Identifying Byproducts
The following table summarizes the expected mass-to-charge ratios (m/z) for the target product and common byproducts in mass spectrometry analysis, which can aid in their identification.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Target Product | C₁₇H₁₂N₂O | 261.10 |
| Protodeboronated Byproduct (2-methylbenzofuro[2,3-b]pyridine) | C₁₂H₉NO | 184.07 |
| Homocoupled Boronate Ester (8,8'-Bi(2-methylbenzofuro[2,3-b]pyridine)) | C₂₄H₁₆N₂O₂ | 365.13 |
| Homocoupled Aryl Halide (2,2'-Bipyridine) | C₁₀H₈N₂ | 157.07 |
VI. References
-
Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geoghegan, K. J., Jin, N., Tomasi, S., ... & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
MDPI. (2017). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related condensed systems. Molecules, 22(1), 153.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
MDPI. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(12), 20436-20450.
-
ResearchGate. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146.
-
PubMed. (2004). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry, 69(16), 5427-5433.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
-
Wiley Online Library. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(1), 10-33.
-
National Center for Biotechnology Information. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(21), 6688. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449-13463.
-
ACS Publications. (2007). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. Organic Letters, 9(19), 3797-3800.
-
Royal Society of Chemistry. (n.d.). External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4118.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Autech Industry Co.,Ltd. (n.d.). This compound CAS No.:1609373-99-0. Retrieved from [Link]
-
Zhengzhou HQ Material Co., Ltd. (n.d.). 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 11(49), 30781-30790. [Link]
-
Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
-
ResearchGate. (n.d.). Synthesis route of 1,2-methyl-8-(2-pyridine)benzofuran [2,3-B] pyridine (MPBFP). Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
-
National Center for Biotechnology Information. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1546.
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.
-
MDPI. (2012). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related condensed systems. Molecules, 17(12), 14614-14631.
-
ResearchGate. (n.d.). Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AB-3HT) monomers and bromo (4-Diethoxyphosphoryl-benzo[c]t[2][12][13]hiadiazole) (tri-tert-butylphosphine) palladium(II) (Phos-BT-Pd) initiators. (dtbpy = 4,4-di-tert-butyl bipyridine). Polymerization conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem Compound Database. Retrieved from [Link]
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Optimizing reaction conditions for the synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Welcome to the technical support resource for the synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine (CAS: 1609373-99-0), a critical intermediate in the development of advanced materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronics. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this compound?
The most prevalent and effective method is a palladium-catalyzed cross-coupling reaction. This typically involves the coupling of an activated 2-methylbenzofuro[2,3-b]pyridine derivative with an activated pyridine derivative. The two most common variations are the Suzuki-Miyaura coupling (using a boronic acid or ester) and the Stille coupling (using an organotin reagent).[1][2] A widely reported route utilizes the Suzuki coupling of an intermediate boronic ester of 2-methylbenzofuro[2,3-b]pyridine with 2-bromopyridine.[1]
Q2: What are the essential starting materials and why is their quality important?
The key precursors are:
-
8-Bromo-2-methylbenzofuro[2,3-b]pyridine: This halogenated heterocycle is the electrophilic partner in the cross-coupling. Its purity is paramount, as metallic or organic impurities can poison the palladium catalyst.
-
A Pyridine Nucleophile/Organometallic Reagent: This can be either 2-(tributylstannyl)pyridine for Stille coupling[3][4][5] or a boronic acid/ester derivative of pyridine for Suzuki coupling. For the Suzuki reaction, the boronic ester is typically prepared in situ or from a stable pinacol boronate ester.
-
Palladium Catalyst and Ligand: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable phosphine ligand are required to facilitate the catalytic cycle.[1] The choice of ligand is critical and can significantly impact yield and reaction rate.[6]
High purity of all reagents is crucial for reproducibility and preventing catalyst deactivation.
Q3: Why is an inert atmosphere mandatory for this reaction?
Palladium-catalyzed cross-coupling reactions rely on a Pd(0) species as the active catalyst. This Pd(0) state is highly electron-rich and susceptible to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) state. This process, known as catalyst deactivation, can halt the reaction entirely. Therefore, performing the reaction under an inert atmosphere of nitrogen or argon is essential to protect the catalyst and ensure the reaction proceeds to completion.[1]
Q4: What is the fundamental role of the phosphine ligand?
Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. In the Suzuki or Stille catalytic cycle, the ligand:
-
Stabilizes the coordinatively unsaturated palladium species.
-
Facilitates the oxidative addition of the aryl halide to the Pd(0) center.
-
Influences the rate of transmetalation and reductive elimination, the final step that forms the product and regenerates the Pd(0) catalyst.
Different ligands (e.g., PPh₃, Xantphos, XPhos) have different steric and electronic properties, and the optimal ligand often needs to be determined empirically for a specific substrate combination.[6][7]
Q5: How does the choice of base influence the reaction outcome in a Suzuki coupling?
The base plays a critical role in the transmetalation step of the Suzuki coupling cycle. Its primary function is to activate the organoboron compound, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻). This negatively charged species transfers its organic group to the palladium center more readily.
Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][6]
-
Strength: The base must be strong enough to facilitate the formation of the ate complex but not so strong that it causes decomposition of the starting materials or product.
-
Solubility: The solubility of the base in the reaction solvent can affect the reaction rate. Inorganic bases are often used in aqueous solutions or as a suspension in organic solvents.[1]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has stalled, or my final yield is disappointingly low. What are the primary causes to investigate?
A: This is the most common issue in cross-coupling reactions. A systematic check is required.
-
Catalyst Inactivity: The palladium catalyst is the most sensitive component.
-
Source & Age: Is the catalyst old or from a questionable supplier? Pd(PPh₃)₄, for example, can degrade over time. It's best to use a freshly opened bottle or a catalyst that has been stored properly under inert gas.
-
Deactivation: Was the inert atmosphere rigorously maintained? Even small leaks in your apparatus can introduce enough oxygen to kill the catalyst. Ensure all glassware is oven- or flame-dried and the system is purged thoroughly with nitrogen or argon.
-
-
Reagent Quality:
-
Starting Materials: Verify the purity of your 8-bromo-2-methylbenzofuro[2,3-b]pyridine and your pyridine partner by NMR or LC-MS. Impurities can interfere with the reaction.
-
Solvent Purity: Ensure you are using anhydrous solvents. Water can hydrolyze the organometallic reagents and interfere with the base.
-
-
Incorrect Reaction Conditions:
-
Temperature: The reported temperature for this synthesis is 80 °C.[1] Lower temperatures may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition or side product formation. Verify your heating mantle/oil bath temperature with an external thermometer.
-
Reaction Time: The reaction is typically run for 12 hours.[1] Monitor the reaction by TLC or LC-MS to confirm completion.
-
Problem: Significant Side Product Formation
Q: My crude reaction mixture shows multiple spots on TLC, and LC-MS confirms several byproducts. What are these and how can I prevent them?
A: Side reactions are common and usually point to issues with stoichiometry or reaction kinetics.
-
Homocoupling: The most frequent side products are from the homocoupling of the starting materials, resulting in 2,2'-bipyridine or a dimer of the benzofuro[2,3-b]pyridine.
-
Cause: This often occurs when the transmetalation step is slow compared to competing pathways. It can be promoted by the presence of oxygen.
-
Solution: Improve the inert atmosphere technique. Consider changing the ligand to one that promotes faster cross-coupling; for example, more electron-rich and bulky phosphine ligands can sometimes accelerate the desired reaction.[6][8]
-
-
Dehalogenation: You may observe the formation of 2-methylbenzofuro[2,3-b]pyridine (without the bromine or pyridine).
-
Cause: This is the reduction of the aryl bromide starting material. It can be caused by trace water or other proton sources in the reaction mixture.
-
Solution: Use scrupulously dried solvents and reagents.
-
-
Protodeborylation/Protodestannylation: The organometallic reagent (boronic ester or stannane) can react with trace acidic protons, leading to the formation of pyridine.
-
Solution: Again, ensure all reagents and solvents are anhydrous.
-
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose a failed or low-yielding reaction.
Caption: A systematic workflow for troubleshooting failed coupling reactions.
Problem: Difficulty in Product Purification
Q: The crude product is an oily mixture that is difficult to purify by column chromatography. What purification strategies do you recommend?
A: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Work-up Procedure: After the reaction, a proper aqueous work-up is essential. Quench the reaction with water, extract with a suitable organic solvent like ethyl acetate, and wash the organic layer with brine to remove inorganic salts and polar impurities like DMF if used.[1]
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity. The product is moderately polar and should elute before highly polar impurities.
-
Tin Impurities (Stille Coupling): If you performed a Stille coupling, removing tributyltin residues is a common challenge. You can often remove the bulk of tin byproducts by stirring the crude organic solution with an aqueous KF solution, which precipitates the tin as insoluble tributyltin fluoride.
-
-
Recrystallization: If chromatography yields an impure solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) can provide a highly pure product.
Experimental Protocols and Data
Optimized Reaction Parameters (Suzuki Coupling)
The following table summarizes a typical set of conditions and potential variations for optimizing the Suzuki coupling synthesis.
| Parameter | Recommended Condition | Alternative/Optimization Variable | Rationale |
| Aryl Halide | 8-Bromo-2-methylbenzofuro[2,3-b]pyridine | Aryl-Iodide or -Triflate | C-I and C-OTf bonds are more reactive and may allow for lower temperatures. |
| Boron Reagent | 2-Pyridylboronic acid pinacol ester | 2-Pyridylboronic acid | Pinacol esters are more stable and easier to handle than free boronic acids. |
| Pd Catalyst | Pd(PPh₃)₄ (3 mol%)[1] | Pd₂(dba)₃, Pd(OAc)₂ | Different precursors can offer varying reactivity; often used with added ligands. |
| Ligand | PPh₃ (comes with catalyst) | Xantphos, SPhos, RuPhos | Bulky, electron-rich ligands can accelerate reductive elimination and prevent side reactions.[6][9] |
| Base | 2M aq. K₂CO₃[1] | K₃PO₄, Cs₂CO₃, t-BuONa[8] | Stronger bases can sometimes increase reaction rates, especially with hindered substrates. |
| Solvent | Tetrahydrofuran (THF)[1] | Dioxane, Toluene, DMF | Solvent choice affects solubility and reaction temperature. Dioxane and toluene are common. |
| Temperature | 80 °C[1] | 70-110 °C | Optimization may be needed depending on the specific catalyst/ligand system.[6] |
| Time | 12 hours[1] | 4-24 hours | Monitor by TLC/LC-MS to determine the optimal time for completion. |
General Protocol for Suzuki Coupling Synthesis
This protocol is a representative example based on published procedures and should be adapted and optimized for specific laboratory conditions.[1][10]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-bromo-2-methylbenzofuro[2,3-b]pyridine (1.0 eq), the pyridine boronic acid pinacol ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15-20 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, ~0.1 M concentration) via cannula or syringe, followed by the degassed aqueous base solution (e.g., 2M K₂CO₃, 3.0 eq).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
ResearchGate. Optimization of the Buchwald-Hartwig reaction. Available from: [Link]
-
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Available from: [Link]
-
Sinfoo. This compound: A Key OLED Intermediate. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed. A concise synthesis of all four possible benzo[7][11]furopyridines via palladium-mediated reactions. (2004). Available from: [Link]
-
Protheragen. This compound. Available from: [Link]
-
LookChem. This compound CAS No.:1609373-99-0. Available from: [Link]
-
ACS Publications. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available from: [Link]
-
NIH National Center for Biotechnology Information. 8-Bromo-2-methylquinoline. Available from: [Link]
Sources
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- 3. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 4. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. mdpi.com [mdpi.com]
- 11. 2-(トリブチルスタンニル)ピリジン 85% | Sigma-Aldrich [sigmaaldrich.com]
How to increase the purity of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine for electronic applications
Answering the complex challenges in materials science requires a blend of deep theoretical understanding and practical, field-tested knowledge. This technical support guide is designed for professionals working at the cutting edge of organic electronics, focusing on a critical aspect of device performance: the purity of the core materials.
Here, we address the specific challenges of purifying 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine, a key intermediate and building block for advanced Organic Light-Emitting Diode (OLED) materials.[1] Impurities, even at parts-per-million (ppm) levels, can act as charge traps or quenching sites, drastically reducing device efficiency, stability, and operational lifetime.[2][3]
This guide provides a series of troubleshooting steps and in-depth protocols in a direct question-and-answer format, designed to help you navigate the path from a raw synthetic product to an ultra-pure, electronic-grade material.
Technical Support Center: Purifying this compound
Section 1: Foundational Questions & Initial Purification
Q1: Why is >99.9% purity essential for this compound in electronic applications?
The performance of organic electronic devices is exceptionally sensitive to material purity.[4] For a material like this compound, which may be used in charge transport or emissive layers, impurities can introduce several critical failure points:[1]
-
Charge Trapping: Impurity sites can create energy wells that trap electrons or holes, impeding charge transport and reducing the conductivity of the layer. This directly lowers device efficiency.[2]
-
Exciton Quenching: In OLEDs, impurities can act as non-radiative recombination centers. When an exciton encounters an impurity, it may decay without emitting light (non-radiatively), which significantly lowers the device's light output and quantum efficiency.[5][6]
-
Reduced Operational Lifetime: Impurities can be chemically less stable than the host material. Under electrical stress and heat, these sites can degrade, leading to the formation of "dark spots" and accelerating device failure.
-
Morphological Instability: Impurities can disrupt the ordered packing of organic molecules in thin films, leading to poor film quality and device-to-device variability.
Achieving purity levels often exceeding 99.9% or even 99.99% is therefore not just an optimization but a fundamental requirement for fabricating reliable, high-performance devices.[7]
Q2: My initial synthesis yielded a product with ~95% purity after column chromatography. What are the likely remaining impurities?
Given the common synthesis route for this molecule, which involves a palladium-catalyzed Suzuki coupling, the primary impurities after initial chromatography are typically:[8][9]
-
Unreacted Starting Materials: Such as 2-bromopyridine or the benzofuran boronic acid/ester intermediate.
-
Homocoupling Byproducts: Bipyridine (from 2-bromopyridine coupling with itself) or a dimer of the benzofuran intermediate. These often have similar polarities to the final product, making them difficult to separate with basic chromatography.
-
Catalyst Residues: Trace amounts of the palladium catalyst. Metallic impurities are particularly detrimental to device performance and must be removed.
-
Isomeric Byproducts: Side reactions during the benzofuran ring formation can lead to structural isomers that are very challenging to separate.[10][11]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction or purification (e.g., DMF, toluene).
The following diagram illustrates the potential sources of these impurities from a typical synthetic pathway.
Caption: Origin of impurities in the synthesis of the target compound.
Q3: What simple, intermediate steps can I take before attempting advanced purification techniques?
Before proceeding to energy-intensive methods like sublimation, consider these intermediate steps:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is excellent for removing impurities with different solubility profiles. Experiment with solvent/anti-solvent pairs (e.g., Toluene/Hexane, Dichloromethane/Methanol). The goal is to have the product be soluble in the primary solvent at high temperature and insoluble at low temperature, while impurities remain in solution.
-
Activated Carbon Treatment: To remove residual palladium and other colored organic impurities, dissolve your product in a suitable solvent (like toluene or THF), add a small amount of activated carbon, stir or heat gently for a short period, and then filter through a pad of Celite.
-
Solvent Trituration/Washing: Vigorously stirring or sonicating the solid product in a solvent in which it is poorly soluble (e.g., hexanes, ether) can wash away more soluble impurities.
These steps can significantly increase the purity from ~95% to ~98-99%, providing a much better starting material for final, high-purity processing.
Section 2: Advanced Purification Protocols & Troubleshooting
For electronic applications, purity levels of >99.95% are often the target. This requires more sophisticated techniques than standard lab procedures.
Q4: My material is ~99% pure after recrystallization, but HPLC still shows closely eluting impurities. Which technique should I use next?
At this stage, you are likely dealing with isomers or byproducts with very similar physical properties to your target compound. The two most powerful methods for this final purification step are Temperature-Gradient Sublimation and Zone Refining.
| Purification Technique | Principle | Typical Purity | Pros | Cons |
| Temperature-Gradient Sublimation | Separation based on differences in volatility (vapor pressure) under high vacuum. | >99.95% | Highly effective for thermally stable organic molecules; removes non-volatile and highly volatile impurities simultaneously.[12][13] | Requires high vacuum and careful temperature control; can be slow for large quantities.[14] |
| Zone Refining | Segregation of impurities at a moving solid-liquid interface based on differences in solubility. | >99.999% | Can achieve the highest possible purity; excellent for removing impurities that co-sublime.[15][16] | Very slow process (days); requires the material to be thermally stable in its molten state.[17] |
| Preparative SFC/HPLC | Chromatographic separation based on differential partitioning between a stationary and mobile phase. | >99.9% | Fast and highly effective for separating isomers; scalable.[18][19] | Risk of solvent contamination; requires significant solvent usage and removal.[19] |
Recommendation: Temperature-gradient sublimation is the industry standard and the most common next step for purifying OLED materials.[7][14] If sublimation fails to remove a key impurity, it suggests the impurity has a very similar vapor pressure, and Zone Refining or Preparative Chromatography should be considered.
The diagram below outlines a comprehensive purification strategy.
Caption: A workflow for achieving electronic-grade material purity.
Experimental Protocol 1: Temperature-Gradient Sublimation
This method physically separates molecules based on their sublimation and condensation temperatures under high vacuum.[5]
Objective: To purify this compound from ~99% to >99.95%.
Apparatus: A multi-zone tube furnace with a long quartz or glass sublimation tube, a source boat, and a high-vacuum pump capable of reaching <10⁻⁵ Torr.
Caption: Conceptual layout of a temperature-gradient sublimation system.
Methodology:
-
Preparation: Load 1-2 grams of the pre-purified (~99%) material into a quartz source boat. Place the boat in the hottest end of the sublimation tube.
-
Assembly: Assemble the sublimation apparatus and ensure all joints are perfectly sealed. Begin pumping down the system. It is critical to achieve a high vacuum (<10⁻⁵ Torr) to ensure sublimation occurs at the lowest possible temperature, preventing thermal decomposition.[6]
-
Heating Profile:
-
Once high vacuum is achieved, begin heating the furnace zones. A typical temperature gradient might be:
-
Zone 1 (Source): Slowly ramp to the temperature where the material begins to sublime efficiently. For this compound, with a predicted boiling point of ~444°C, a starting sublimation temperature might be in the 200-280°C range under vacuum.[20] This must be determined empirically.
-
Zone 2 (Collection): Set to a temperature ~30-50°C below the source temperature. This is where the pure product will condense.
-
Zone 3 (Volatiles Trap): Set to a significantly lower temperature, or room temperature, to collect more volatile impurities.
-
-
-
Sublimation Process: Allow the sublimation to proceed for 24-72 hours. The material will slowly vaporize from the source boat and travel down the tube, condensing in zones corresponding to its volatility.[5] Non-volatile impurities (like catalyst residues) will remain in the boat, while highly volatile impurities will travel past the main collection zone.
-
Cool Down & Collection: After the process is complete, slowly cool the furnace to room temperature before breaking the vacuum. Carefully vent the system with an inert gas (Nitrogen or Argon) and collect the crystalline product from the walls of the collection zone.
-
Validation: Analyze the collected material using high-sensitivity HPLC, trace metals analysis (ICP-MS), and NMR to confirm purity and structural integrity.
Section 3: FAQs
Q5: The sublimation is very slow or not working. What's wrong?
-
Cause: The vacuum is not deep enough.
-
Solution: Check for leaks in your system. A pressure above 10⁻⁴ Torr will significantly increase the required sublimation temperature and reduce efficiency.
-
-
Cause: The source temperature is too low.
-
Solution: Increase the temperature of the source zone in small increments (5-10°C) and observe for signs of material deposition in the cooler zones.
-
-
Cause: The material has decomposed.
-
Solution: If the residue in the boat is dark and tarry, thermal decomposition may have occurred. Reduce the source temperature and ensure the vacuum is as high as possible.
-
Q6: How do I remove trace palladium to parts-per-billion (ppb) levels?
While sublimation is effective at leaving non-volatile metals behind, achieving ppb levels may require specific chemical treatment.
-
Metal Scavengers: Before the final purification step, dissolve the material in a solvent and treat it with a silica-based metal scavenger (e.g., functionalized thiols) designed to bind palladium. Stir for several hours, then filter off the scavenger.
-
Ion Exchange Resins: For some compounds, specialized ion exchange resins can be used to capture trace metal ions from a solution.[21]
Q7: What analytical methods are best for certifying electronic-grade purity?
A single method is insufficient. A comprehensive analysis includes:
-
High-Performance Liquid Chromatography (HPLC): For quantifying organic impurities, aiming for a purity level of >99.95% by area.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and ensure no structural rearrangement has occurred.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Essential for quantifying trace metallic impurities (especially Pd, Fe, Na, K) to ppb levels.
-
Differential Scanning Calorimetry (DSC): To determine the melting point, which should be sharp and at a consistent temperature for a pure compound.
By methodically applying these purification and analytical techniques, researchers can confidently produce the ultra-high purity this compound required for fabricating next-generation electronic devices.
References
- This compound synthesis.chemicalbook.
- Development of Novel Analytical Method for Organic Light-Emitting Diode M
- Purification of Organic Light-Emitting Diode M
- High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor M
- The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED)
- Purity of organic semiconductors as a key factor for the performance of organic electronic devices.RSC Publishing.
- High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials | Request PDF.
- Sublimation method for the purification of organic small molecules.
- High-Speed Zone Refining.
- The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials.
- Recycling by GPC Column 4 Separation of OLED M
- Is Sublimation Used In Electronics?YouTube (Chemistry For Everyone).
- Zone melting - Refining, Purification, Separ
- New Zone Refining Techniques for Chemical Compounds.AIP Publishing.
- Mechanism for the separation of organic semiconductors via thermal gradient sublimation | Request PDF.
- Understanding rate-limiting processes for the sublimation of small molecule organic semiconductors | Request PDF.
- This compound.Protheragen.
- Zone Refining.Research Starters - EBSCO.
- Organic electronics.Wikipedia.
- Next generation purification method for achieving low trace metals in ultra-high purity chemicals.3M.
- Purity of organic semiconductors as a key factor for the performance of organic electronic devices.Materials Chemistry Frontiers (RSC Publishing).
- Synthesis route of 1,2-methyl-8-(2-pyridine)benzofuran [2,3-B] pyridine...
- 2-Methyl-8-(pyridin-2-yl)
- Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties.PMC - NIH.
- Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.
Sources
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- 2. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 3. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 7. youtube.com [youtube.com]
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- 9. researchgate.net [researchgate.net]
- 10. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 14. High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials [jstage.jst.go.jp]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Zone Refining | Research Starters | EBSCO Research [ebsco.com]
- 17. Zone melting - Refining, Purification, Separation | Britannica [britannica.com]
- 18. shimadzu.com [shimadzu.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. This compound - Protheragen [protheragen.ai]
- 21. multimedia.3m.com [multimedia.3m.com]
Overcoming solubility issues of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine in device fabrication
Answering in German.
Technisches Support-Center: 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridin
Erstellt von: Dr. Alisa Weber, Leitende Anwendungswissenschaftlerin
Einführung: Willkommen im technischen Support-Center für 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridin (CAS: 1609373-99-0). Dieses Molekül ist aufgrund seiner einzigartigen elektronischen Eigenschaften, die sich aus der Kombination von Benzofuran- und Pyridinringen ergeben, ein wichtiger Baustein für die Herstellung von organischen Leuchtdioden (OLEDs) der nächsten Generation.[1][2] Wir wissen, dass die Verarbeitung dieses Materials, insbesondere die Überwindung von Löslichkeitsproblemen, eine große Herausforderung bei der Herstellung von Bauteilen sein kann.
Dieser Leitfaden soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung als praktische Ressource dienen. Er bietet detaillierte Anleitungen zur Fehlerbehebung und bewährte Verfahren, um eine erfolgreiche und reproduzierbare Dünnschichtabscheidung zu gewährleisten.
Teil 1: Häufig gestellte Fragen (FAQs)
Hier finden Sie Antworten auf häufig gestellte Fragen zur Handhabung und Verarbeitung von 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridin.
F1: Was sind die allgemeinen Löslichkeitseigenschaften von 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridin?
A1: 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridin ist ein heterocyclisches aromatisches Molekül.[3] Aufgrund seiner starren, planaren Struktur und der starken intermolekularen π-π-Wechselwirkungen ist es in der Regel in unpolaren aliphatischen Lösungsmitteln (z. B. Hexan) schwer löslich. Es zeigt jedoch eine bessere Löslichkeit in polaren aprotischen und aromatischen Lösungsmitteln. Die Pyridin-Einheit verleiht dem Molekül eine gewisse Polarität, die seine Wechselwirkung mit polaren Lösungsmitteln erleichtert.[4][5]
F2: Warum ist die Löslichkeit bei der Herstellung von Bauteilen so wichtig?
A2: Bei den meisten organischen Elektronikbauteilen, einschließlich OLEDs, werden die aktiven Schichten durch Lösungsverfahren wie Schleuderbeschichtung oder Tintenstrahldrucken aufgebracht. Eine ausreichende Löslichkeit ist aus folgenden Gründen entscheidend:
-
Herstellung homogener Lösungen: Eine hohe Löslichkeit ist erforderlich, um klare, partikelfreie Lösungen mit der gewünschten Konzentration herzustellen.
-
Gleichmäßige Filmbildung: Nur eine vollständig gelöste Vorstufe kann zu gleichmäßigen, glatten und defektfreien Dünnschichten führen, was für eine zuverlässige Bauteilleistung unerlässlich ist.[6]
-
Kontrolle der Schichtdicke: Die Konzentration der Lösung, die direkt von der Löslichkeit abhängt, ist ein wichtiger Parameter zur Steuerung der endgültigen Schichtdicke.[6]
F3: Welche Lösungsmittelklassen sind ein guter Ausgangspunkt für die Untersuchung der Löslichkeit?
A3: Beginnen Sie am besten mit gängigen Lösungsmitteln, die in der organischen Elektronik verwendet werden. Gute Ausgangspunkte sind:
-
Chlorierte Lösungsmittel: Chloroform, Dichlormethan, Chlorbenzol.
-
Aromatische Lösungsmittel: Toluol, Xylol, Tetrahydrofuran (THF).
-
Polar-aprotische Lösungsmittel: Dimethylformamid (DMF), Dimethylsulfoxid (DMSO).[7]
F4: Kann ich Lösungsmittelmischungen verwenden, um die Löslichkeit zu verbessern?
A4: Ja, die Verwendung von Lösungsmittelmischungen ist eine sehr effektive Strategie.[8] Ein Lösungsmittel mit hoher Löslichkeit kann mit einem anderen Lösungsmittel gemischt werden, das die Filmtrocknungseigenschaften optimiert (z. B. ein Lösungsmittel mit höherem Siedepunkt, um die Verdunstung zu verlangsamen).[6] Dieser Ansatz kann dazu beitragen, die π-π-Stapelaggregation zu stören, die Löslichkeit zu erhöhen und die Morphologie des endgültigen Films zu verbessern.[9]
Teil 2: Detaillierte Anleitung zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Verarbeitung von 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridin auftreten können.
Problem 1: Geringe oder keine Löslichkeit in gängigen organischen Lösungsmitteln
-
Wahrscheinliche Ursachen:
-
Falsche Wahl des Lösungsmittels: Die Polarität des Lösungsmittels passt nicht zur Polarität des gelösten Stoffes.
-
Unzureichende Energie: Die intermolekularen Kräfte im Feststoff sind zu stark, um bei Raumtemperatur überwunden zu werden.
-
Zu hohe Konzentration: Die angestrebte Konzentration liegt über der Sättigungsgrenze des Materials.
-
-
Lösungen und Protokolle:
-
Systematisches Lösungsmittelscreening: Testen Sie eine Reihe von Lösungsmitteln mit unterschiedlichen Polaritäten und Siedepunkten (siehe Tabelle 1).
-
Energiezufuhr: Erhitzen Sie die Mischung vorsichtig (z. B. auf 40–60 °C), um den Lösungsprozess zu unterstützen. Verwenden Sie ein Ultraschallbad, um Agglomerate aufzubrechen und die Solvatisierung zu verbessern.
-
Beginnen Sie mit einer geringeren Konzentration: Beginnen Sie mit einer niedrigen Konzentration (z. B. 1 mg/ml) und erhöhen Sie diese schrittweise, bis die Sättigungsgrenze erreicht ist.
-
Problem 2: Trübe Lösung oder sichtbare Partikel nach dem Auflösen
-
Wahrscheinliche Ursachen:
-
Aggregation: Das π-konjugierte System des Moleküls neigt zur Selbstaggregation, selbst in einem ansonsten guten Lösungsmittel.[10]
-
Feuchtigkeitskontamination: Spuren von Wasser können die Löslichkeit verringern und zur Ausfällung führen.
-
Unvollständige Auflösung: Einige Partikel sind möglicherweise nicht vollständig gelöst.
-
-
Lösungen und Protokolle:
-
Filtration: Filtrieren Sie die Lösung vor der Verwendung durch einen Spritzenfilter aus PTFE oder Nylon (0,2–0,45 µm), um ungelöste Partikel und Aggregate zu entfernen.
-
Verwendung von wasserfreien Lösungsmitteln: Verwenden Sie hochwertige, wasserfreie Lösungsmittel und lagern Sie diese unter inerten Bedingungen (z. B. über Molekularsieben), um Feuchtigkeitsaufnahme zu vermeiden.
-
Verwendung von Co-Lösungsmitteln: Fügen Sie eine kleine Menge eines Co-Lösungsmittels hinzu, um die Aggregation zu stören.
-
Problem 3: Schlechte Filmqualität nach der Schleuderbeschichtung (z. B. Nadellöcher, Kometen, Inhomogenität)
-
Wahrscheinliche Ursachen:
-
Substratkontamination: Staub, organische Rückstände oder Feuchtigkeit auf der Substratoberfläche verhindern eine ordnungsgemäße Benetzung und Filmbildung.[11][12]
-
Zu schnelle Verdunstung des Lösungsmittels: Lösungsmittel mit niedrigem Siedepunkt (z. B. Chloroform, THF) können zu schnell verdunsten, was zu einer ungleichmäßigen Trocknung und Defekten führt.[6]
-
Falsche Schleuderparameter: Eine falsche Schleuderdrehzahl oder -dauer kann zu ungleichmäßiger Bedeckung oder Defekten führen.[13]
-
-
Lösungen und Protokolle:
-
Strenge Substratreinigung: Führen Sie ein mehrstufiges Reinigungsverfahren durch: Ultraschallreinigung in Aceton, dann in Isopropanol, gefolgt von Trocknen mit einem Stickstoffstrom. Behandeln Sie das Substrat unmittelbar vor der Beschichtung mit UV-Ozon oder Sauerstoffplasma, um organische Rückstände zu entfernen und die Oberfläche zu hydrophilisieren.[12]
-
Optimierung des Lösungsmittels: Verwenden Sie Lösungsmittel mit höherem Siedepunkt (z. B. Chlorbenzol) oder Lösungsmittelmischungen, um die Trocknungszeit zu verlängern und dem Film zu ermöglichen, sich gleichmäßig zu bilden.
-
Optimierung der Schleuderbeschichtung: Experimentieren Sie mit einem zweistufigen Schleuderprogramm: eine niedrigere Geschwindigkeit für die Ausbreitung (z. B. 500 U/min für 10 s), gefolgt von einer höheren Geschwindigkeit für die Ausdünnung (z. B. 2000–4000 U/min für 30–60 s).
-
Problem 4: Filmablösung oder schlechte Haftung am Substrat
-
Wahrscheinliche Ursachen:
-
Fehlanpassung der Oberflächenenergie: Die Oberflächenenergie des Substrats ist nicht mit dem abgeschiedenen Material kompatibel.
-
Innere Filmspannung: Spannungen, die während des Trocknungsprozesses entstehen, können dazu führen, dass sich der Film ablöst.[14]
-
Chemische Inkompatibilität: Mangelnde chemische Bindung zwischen dem Film und dem Substrat.[14]
-
-
Lösungen und Protokolle:
-
Oberflächenmodifikation des Substrats: Behandeln Sie die Substratoberfläche, um ihre Energie zu verändern. Beispielsweise kann eine Behandlung mit Sauerstoffplasma die Haftung auf Glas- oder Siliziumsubstraten verbessern. Die Abscheidung einer Zwischenschicht, wie z. B. PEDOT:PSS, ist ebenfalls eine gängige Praxis.[15]
-
Thermisches Ausheilen: Führen Sie nach der Abscheidung einen Ausheilungsschritt durch (Tempern). Erhitzen Sie den Film auf eine Temperatur unterhalb seiner Glasübergangstemperatur, um Restlösungsmittel zu entfernen und die Haftung zu verbessern.
-
Teil 3: Experimentelle Protokolle und Daten
Protokoll 1: Standardisierte Löslichkeitsbewertung
-
Vorbereitung: Wiegen Sie 1,0 mg 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridin in einem 4-ml-Glasfläschchen ab.
-
Lösungsmittelzugabe: Geben Sie mit einer kalibrierten Pipette 0,2 ml des zu testenden Lösungsmittels hinzu.
-
Mischen: Verschließen Sie das Fläschchen und rühren Sie es 10 Minuten lang bei Raumtemperatur kräftig mit einem Magnetrührer.
-
Beobachtung: Beobachten Sie die Lösung visuell. Wenn sich das gesamte Material aufgelöst hat, fügen Sie weitere 0,2 ml Lösungsmittel hinzu und wiederholen Sie Schritt 3.
-
Sättigung: Wenn ungelöstes Material zurückbleibt, erhitzen Sie das Fläschchen 5 Minuten lang auf 50 °C. Wenn es sich auflöst, lassen Sie es auf Raumtemperatur abkühlen und beobachten Sie, ob es ausfällt.
-
Quantifizierung: Berechnen Sie die Löslichkeit in mg/ml basierend auf dem Gesamtvolumen des zugegebenen Lösungsmittels, bevor eine Sättigung beobachtet wird.
Tabelle 1: Empfohlene Ausgangslösungsmittel für das Screening
| Lösungsmittel | Siedepunkt (°C) | Relative Polarität | Hauptanwendung/Hinweise |
| Chloroform | 61 | 0.259 | Gutes Lösungsmittel zum schnellen Screening, verdunstet aber schnell.[6] |
| Tetrahydrofuran (THF) | 66 | 0.207 | Ähnlich wie Chloroform, kann zur Bildung amorpher Filme führen. |
| Toluol | 111 | 0.099 | Fördert eine bessere Filmbildung durch langsamere Verdunstung. |
| Chlorbenzol | 132 | 0.188 | Weit verbreitet für hochwertige Filme in der organischen Elektronik. |
| Dimethylformamid (DMF) | 153 | 0.386 | Hochpolares Lösungsmittel, nützlich für schwerlösliche Verbindungen.[7] |
| Dimethylsulfoxid (DMSO) | 189 | 0.444 | Sehr polares Lösungsmittel mit hohem Siedepunkt, nützlich als letzte Option.[7] |
Protokoll 2: Grundlegende Schleuderbeschichtung zur Dünnschichtabscheidung
-
Lösungsvorbereitung: Bereiten Sie eine 5 mg/ml-Lösung von 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridin in Chlorbenzol vor. Rühren Sie die Lösung mindestens 2 Stunden lang bei 50 °C und lassen Sie sie dann auf Raumtemperatur abkühlen.
-
Filtration: Filtrieren Sie die Lösung durch einen 0,2-µm-PTFE-Spritzenfilter.
-
Substratvorbereitung: Reinigen Sie ein ITO-beschichtetes Glassubstrat durch Ultraschallbehandlung in Aceton und Isopropanol (jeweils 15 Minuten). Trocknen Sie das Substrat mit einem Stickstoffstrom und behandeln Sie es 10 Minuten lang mit UV-Ozon.
-
Beschichtung: Geben Sie sofort ~50 µL der Lösung in die Mitte des Substrats. Starten Sie das folgende Schleuderprogramm:
-
Schritt 1: 500 U/min für 10 Sekunden (Ausbreitung)
-
Schritt 2: 3000 U/min für 45 Sekunden (Ausdünnung)
-
-
Ausheilen: Übertragen Sie das beschichtete Substrat auf eine Heizplatte und heizen Sie es 10 Minuten lang bei 90 °C in einer inerten Atmosphäre (z. B. Handschuhfach), um Restlösungsmittel zu entfernen.
Teil 4: Visuelle Arbeitsabläufe
Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe zur Lösung häufiger Probleme.
Abbildung 1: Workflow zur Fehlerbehebung bei Löslichkeitsproblemen.
Abbildung 2: Beziehung zwischen Parametern und Filmqualität.
Referenzen
-
2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine: A Key OLED Intermediate. Google AI Search.
-
Enhancing the Solubility of Semiconducting Polymers in Eco-Friendly Solvents With Carbohydrate-Containing Side Chains. The Aquila Digital Community.
-
Optimizing Solubility and Performance of Organic Electronic Materials. NINGBO INNO PHARMCHEM CO., LTD.
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Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[1]Benzothieno[3,2-b][1]benzothiophenes. ACS Applied Materials & Interfaces.
-
Development of Organic Semiconductors. Sigma-Aldrich.
-
Suitable solvents for different spin-coating durations. ResearchGate.
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Why specific mixed solvent composition leads to appropriate film formation of composite during spin coating? AIP Publishing.
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Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. MDPI.
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This compound synthesis. chemicalbook.
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Spin Coating: Complete Guide to Theory and Techniques. Ossila.
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C-212 Troubleshooting for Thin Film Deposition Processes. The Society of Vacuum Coaters.
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This compound. PubChem.
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Theoretical Study of Benzofuro-Pyridine Derivatives-Based Organic Light-Emitting Diodes Exhibiting Thermally Activated Delayed Fluorescence. PubMed.
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Which solvent should I try to spin coating a water soluble polymer? ResearchGate.
-
Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC - NIH.
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This compound. Protheragen.
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This compound | 1609373-99-0. ChemicalBook.
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CAS.1609373-99-0 this compound. Arborpharmchem.
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5 Challenges in Thin Film Manufacturing and How to Overcome Them. Denton Vacuum.
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Five Challenges in Thin Film Deposition and How to Solve Them. Advanced Materials.
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This compound CAS No.:1609373-99-0. Ahualynchem.
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This compound. MySkinRecipes.
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This compound. XIAMEN EQUATION CHEMICAL CO.,LTD.
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Your Guide to Buying 2-methyl-8-(5-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine: Price &. NINGBO INNO PHARMCHEM CO.,LTD.
-
Troubleshooting Electron Beam Evaporation Processes. Angstrom Engineering.
-
How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality. Kintek Solution.
-
White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission. MDPI.
-
(PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate.
-
(PDF) A study of[1]benzofuro[3,2-c]pyridine derivatives. ResearchGate.
-
Facile Synthesis of Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines, α-Carbolines and Nucleosides Containing the α-Carboline Framework. ResearchGate.
-
Pyridine. Solubility of Things.
-
Synthesis of benzofuro[2,3‐b]pyridine systems.. ResearchGate.
-
Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of. Semantic Scholar.
-
Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Publishing.
-
Pyridine. chemeurope.com.
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Technical Support Center: Enhancing the Stability of OLED Devices Incorporating 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Welcome to the technical support center for researchers and scientists working with 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to enhance the stability and performance of your Organic Light-Emitting Diode (OLED) devices.
Introduction: The Role of this compound in Advanced OLEDs
This compound, with CAS number 1609373-99-0, is an advanced intermediate crucial for synthesizing cutting-edge OLED materials.[1] Its unique molecular structure, which combines benzofuran and pyridine rings, imparts strong electron-accepting properties.[1] This makes it highly valuable for developing materials used in electron transport layers (ETLs) and emissive layers (EMLs), facilitating efficient charge movement and enhancing overall device efficiency, brightness, and color purity.[1]
However, like all high-performance organic electronic materials, achieving optimal and stable device performance requires careful attention to material purity, device architecture, fabrication conditions, and encapsulation. This guide addresses the common stability challenges encountered when incorporating this compound into OLED stacks.
Visualizing the Device Architecture
A foundational understanding of the device structure is paramount. The following diagram illustrates a typical multilayer OLED architecture where this compound-based materials would be incorporated.
Caption: Typical OLED device architecture.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My device shows rapid luminance decay (a short operational lifetime) even under moderate current density. What are the likely causes and how can I fix this?
Answer: Rapid luminance decay is a classic sign of intrinsic or extrinsic degradation. The root cause often lies in one of three areas: material purity, charge imbalance, or environmental contamination.
-
Probable Cause A: Material Impurity. Even trace impurities in this compound or other organic layers can act as luminescence quenchers or deep charge traps.[2] These sites promote non-radiative recombination, generating heat and accelerating material decomposition.
-
Solution:
-
Verify Purity: Ensure the starting material has a purity of at least 99.5%, which is crucial for reproducible and stable electronic applications.[1]
-
Purification: If purity is uncertain, perform temperature-gradient sublimation on the material before deposition. This is the industry-standard method for purifying small organic molecules for OLEDs.
-
-
-
Probable Cause B: Unbalanced Charge Injection/Transport. Holes and electrons must arrive in the emissive layer in roughly equal numbers for efficient recombination.[3] If one charge carrier type dominates (e.g., holes move much faster than electrons), excess carriers can leak past the emissive layer and react at the electrode interfaces, causing irreversible damage.
-
Solution:
-
Optimize Layer Thickness: The hole transport layer (HTL) is often made thicker than the electron transport layer (ETL) to balance the typically higher mobility of holes in organic materials.[3] Systematically vary the thickness of your HTL and ETL to find the optimal balance point for your specific material stack.
-
Incorporate Blocking Layers: Introduce a hole-blocking layer (HBL) between the EML and ETL, or an electron-blocking layer (EBL) between the EML and HTL. This helps confine excitons to the emissive layer, preventing leakage currents and improving both efficiency and stability.[4]
-
-
-
Probable Cause C: Exciton-Induced Degradation. The formation of excitons can generate reactive species that degrade the organic materials over time.[2] This is particularly relevant in the emissive layer.
-
Solution:
-
Host-Guest System: If using the material as a dopant, ensure the host material has a higher triplet energy to confine excitons effectively on the guest emitter.
-
Reduce Operating Current: High current densities lead to a higher concentration of excitons, increasing the probability of bimolecular annihilation processes that reduce efficiency and can damage the materials.[5]
-
-
Question 2: I am observing the formation and growth of dark spots on my OLED pixels during operation. What causes this and how can I prevent it?
Answer: Dark spots are non-emissive areas that are one of the most common failure modes in OLEDs.[2][6] They are almost always caused by extrinsic factors.
-
Probable Cause A: Environmental Contamination. The organic layers and reactive metal cathodes (like aluminum or calcium) in OLEDs are extremely sensitive to oxygen and moisture.[7][8] These contaminants can enter the device through pinholes in the encapsulation or from residual amounts in the deposition chamber, leading to oxidation of the organic materials or corrosion of the cathode.[7][9]
-
Solution:
-
Glovebox Environment: Fabricate and encapsulate your devices entirely within an inert nitrogen or argon atmosphere glovebox with very low levels of H₂O and O₂ (<1 ppm).
-
Effective Encapsulation: Immediately after cathode deposition, apply a robust encapsulation layer. A glass lid sealed with UV-cured epoxy is standard for lab-scale devices. For flexible devices, thin-film encapsulation (TFE) is necessary. (See Protocol 1 below).
-
-
-
Probable Cause B: Substrate Defects or Particulate Contamination. Dust particles on the substrate or imperfections in the transparent anode (like ITO) can create localized shorts between the anode and cathode.[10][11] These shorts prevent light emission in that area and can grow as high local current densities cause material breakdown.
-
Solution:
-
Rigorous Substrate Cleaning: Implement a multi-step substrate cleaning routine. A typical process involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment or oxygen plasma to create a pristine, hydrophilic surface.
-
Cleanroom Practices: Fabricate devices in a cleanroom environment (e.g., Class 1000) to minimize airborne particulate contamination.[11]
-
-
Visualizing Degradation Pathways
The following diagram illustrates the primary mechanisms leading to device failure.
Caption: Common OLED degradation pathways.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound? A: The compound should be stored in an inert atmosphere, such as in a nitrogen-filled glovebox or a desiccator with an inert gas purge, at room temperature.[12][13] This prevents gradual degradation from ambient moisture and oxygen.
Q: Can I use solution-processing methods with this material? A: While many advanced OLED materials are designed for vacuum thermal evaporation due to the high purity and precise layer thickness control it offers, solution processing can be challenging.[14] The solubility of this compound in common organic solvents would need to be verified. If attempting solution processing, ensure the solvent is of ultra-high purity and that subsequent layers are deposited from orthogonal solvents to prevent dissolution of underlying layers.
Q: My device's operating voltage is higher than expected. How does this relate to stability? A: An increased operating voltage is often a symptom of poor charge injection or transport, or it can be an indicator of device degradation.[2] High voltage increases power consumption (P = IV), which generates excess heat and accelerates thermal degradation pathways.[5][15] It can be caused by energy barriers at the interfaces between layers or by the formation of charge traps as the device degrades. Review the energy levels of your materials to ensure proper alignment and check for any signs of degradation like dark spots.
Q: What role does the glass transition temperature (Tg) of the organic materials play in device stability? A: The glass transition temperature (Tg) is critical for morphological stability. Materials with a low Tg can crystallize or change morphology when the device heats up during operation.[7] This can lead to the formation of grain boundaries that disrupt charge transport and can cause catastrophic device failure. Always select materials with a high Tg (typically >100 °C) for the transport and emissive layers to ensure the amorphous thin films remain stable at operating temperatures.
Experimental Protocol 1: Thin-Film Encapsulation (TFE) for Enhanced Stability
This protocol describes a common lab-scale method for creating a barrier against environmental contaminants, a critical step for improving device lifetime.
Objective: To encapsulate an OLED device to protect it from moisture and oxygen, thereby preventing the formation of dark spots and extending operational stability.
Materials:
-
Completed OLED device on substrate
-
UV-curable epoxy (desiccated)
-
Glass cover slips (cleaned and stored in a glovebox)
-
UV lamp (365 nm)
-
Dispenser for epoxy
Methodology (to be performed inside an inert atmosphere glovebox):
-
Preparation: Place the completed OLED device on a flat, stable surface inside the glovebox. Ensure the glass cover slip is clean and appropriately sized to cover all active pixels with a margin.
-
Epoxy Application: Carefully dispense a continuous bead of UV-curable epoxy around the perimeter of the active area of the OLED device. Be cautious not to let the epoxy touch the active pixels.
-
Cover Slip Placement: Gently place the clean glass cover slip over the device, pressing down lightly to make contact with the epoxy bead, forming a complete seal. Ensure no air bubbles are trapped in the epoxy seal.
-
UV Curing: Transfer the device to a location where it can be exposed to the UV lamp. Cure the epoxy by exposing it to UV light (e.g., 365 nm) for the manufacturer-recommended time (typically 1-5 minutes). The curing process should ideally be done in a way that minimizes heat transfer to the device.
-
Final Inspection: After curing, inspect the seal under a microscope to ensure it is continuous and free of cracks or bubbles. The device is now encapsulated and can be removed from the glovebox for testing.
Visualizing the Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing an underperforming OLED.
Caption: A logical workflow for troubleshooting OLED stability.
Quantitative Data Summary
Table 1: Key Properties of this compound
| Property | Value | Significance in OLEDs |
| CAS Number | 1609373-99-0 | Unique identifier for the chemical substance.[1][12][16] |
| Molecular Formula | C₁₇H₁₂N₂O | Defines the elemental composition.[12][17][18] |
| Molecular Weight | 260.29 g/mol | Important for calculating deposition rates in vacuum evaporation.[12][17][18] |
| Purity | >99% (recommended) | High purity is critical to prevent quenching and trapping sites.[1][12] |
| Predicted pKa | 3.83 ± 0.40 | Indicates the basicity of the pyridine nitrogen, affecting intermolecular interactions.[12] |
| Predicted Boiling Point | 444.0 ± 40.0 °C | Provides an estimate for setting sublimation/evaporation temperatures.[12] |
Table 2: Common OLED Failure Modes and Primary Causes
| Failure Mode | Primary Cause(s) | Key Prevention Strategy |
| Dark Spot Growth | Moisture/oxygen ingress; substrate contamination.[2][7] | Rigorous encapsulation and substrate cleaning. |
| Rapid Luminance Decay | Charge imbalance; material impurities; exciton annihilation.[2][19] | Optimize layer thicknesses; purify materials. |
| Increased Operating Voltage | Poor energy level alignment; interface degradation.[2] | Select materials with matched energy levels. |
| Catastrophic Failure (Shorts) | Particulate contamination; anode surface roughness.[10][20] | Cleanroom fabrication; use of high-quality substrates. |
References
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health (NIH).
- This compound: A Key OLED Intermediate. Ningbo Inno Pharmchem Co.,Ltd.
- Failure mechanism of organic light emitting diodes (OLEDs) induced by hygrothermal effect. Sci-Hub.
- What is the need for electron and hole transport layer in OLED and solar cell?. ResearchGate.
- Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance. Journal of Materials Chemistry C (RSC Publishing).
- Approaches for Long Lifetime Organic Light Emitting Diodes. National Institutes of Health (NIH).
- Organic Light Emitting Diodes (OLEDs). Universal Display Corporation.
- OLED. Wikipedia.
- Why OLED TVs May Outlast Your LCD—And Cut E-Waste Along the Way. Intelligent Living.
- OLED Fabrication | How to make an OLED Device. Ossila.
- Optical Materials Failure mechanism of organic light emitting diodes (OLEDs) induced by hygrothermal effect. ResearchGate.
- This compound synthesis. chemicalbook.
- The Blue Problem: OLED Stability and Degradation Mechanisms. National Institutes of Health (NIH).
- OLED Manufacturing Challenges and Solutions. Scribd.
- Unlocking Efficient OLEDs: The Role of Pyridine-Dicarbonitrile Derivatives in TADF Emitters. NINGBO INNO PHARMCHEM CO.,LTD.
- The Science Behind OLEDs: Understanding Hole Transport Layer Materials. NINGBO INNO PHARMCHEM CO.,LTD.
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
- Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing.
- Manufacturing of OLEDs – challenges and solutions. eeNews Europe.
- This compound: مركب وسيط رئيسي لمواد OLED. Ningbo Inno Pharmchem Co.,Ltd.
- This compound. Protheragen.
- Problems and Opportunities in OLED Lighting Manufacturing. OLEDWorks.
- Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Publications.
- Factory Defect & Fix - OLED Burn in Test Update Week 10. RTINGS.com - YouTube.
- Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Publishing.
- This compound CAS No.:1609373-99-0. LookChem.
- This compound | 1609373-99-0. ChemicalBook.
- This compound. PubChem.
- OLEDs: Degradation Mechanisms in Small-Molecule and Polymer Organic Light-Emitting Diodes. ResearchGate.
- This compound suppliers. ChemicalBook.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI.
- Degradation Mechanisms and Reactions in Organic Light-Emitting Devices. ResearchGate.
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Technical Support Center: Minimizing Defects in Benzofuro[2,3-b]pyridine Derivative-Based Electron Transport Layers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuro[2,3-b]pyridine derivatives for electron transport layers (ETLs). This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize defects and optimize the performance of your organic electronic devices.
Introduction to Benzofuro[2,3-b]pyridine Derivatives in ETLs
Benzofuro[2,3-b]pyridine derivatives are a promising class of organic materials for ETLs in devices like Organic Light-Emitting Diodes (OLEDs) due to their inherent electron-accepting properties and high thermal stability.[1][2] The fusion of the electron-rich benzofuran and electron-deficient pyridine rings creates a unique electronic structure that facilitates efficient electron transport.[3][4] However, like all organic semiconductors, the performance of these materials is highly sensitive to the quality of the thin film. Defects within the ETL can act as charge traps, increase series resistance, and lead to device failure. This guide will address the common challenges encountered during the fabrication of ETLs using these materials and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here are some common questions and quick answers to get you started:
Q1: My ETL film has low electron mobility despite using a high-purity benzofuro[2,3-b]pyridine derivative. What could be the issue?
A1: Low electron mobility can stem from several factors beyond material purity. Amorphous film structure with poor molecular packing, interface contamination, or the presence of residual solvents can all hinder charge transport. Start by optimizing your deposition parameters, such as substrate temperature and deposition rate, to promote a more ordered film morphology. Ensure stringent substrate cleaning procedures are in place to eliminate any surface contaminants.
Q2: I am observing significant batch-to-batch variation in my device performance. How can I improve reproducibility?
A2: Batch-to-batch variation is often linked to inconsistencies in material purity and deposition conditions. It is crucial to thoroughly characterize each new batch of your benzofuro[2,3-b]pyridine derivative for any impurities, particularly halogenated residues from synthesis, which are known to degrade OLED performance.[5] Precisely controlling deposition parameters like vacuum level, deposition rate, and substrate temperature is also critical for achieving reproducible film properties.
Q3: My device is showing signs of early degradation and short operational lifetime. Could the ETL be the cause?
A3: Absolutely. Defects in the ETL, such as pinholes or a rough surface morphology, can lead to electrical shorts and non-uniform current distribution, causing localized heating and accelerated degradation.[1] The thermal stability of the benzofuro[2,3-b]pyridine derivative itself is also a key factor.[2] Ensure your chosen material has a high glass transition temperature (Tg) and decomposition temperature (Td) suitable for your device's operating conditions.
In-depth Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific defects you may encounter during your experiments.
Issue 1: Pinhole Formation in the ETL
Question: I'm observing a high density of pinholes in my thermally evaporated benzofuro[2,3-b]pyridine derivative ETL, leading to current leakage and device shorting. What are the primary causes and how can I mitigate this?
Answer:
Pinholes are voids in the thin film that can compromise the integrity of your device.[3] They often arise from a combination of factors related to substrate preparation, deposition conditions, and material properties.
Causality Behind Pinhole Formation:
-
Substrate Contamination: Particulates on the substrate surface can shadow the incoming material flux during deposition, leaving behind voids when the particulate is later removed or shifts.[3]
-
Poor Wetting and Island Growth: If the benzofuro[2,3-b]pyridine derivative has poor adhesion to the underlying layer, it may initially form disconnected islands rather than a continuous film. Insufficient film thickness will result in the gaps between these islands appearing as pinholes.
-
Material Outgassing: Volatile impurities within the source material can desorb during heating, disrupting the film growth and creating voids.
-
High Deposition Rate: An excessively high deposition rate can lead to a more disordered film with lower density and a higher likelihood of pinhole formation.
Troubleshooting Protocol:
-
Rigorous Substrate Cleaning:
-
Step 1: Sequentially sonicate the substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Step 2: Dry the substrates with a high-purity nitrogen gun.
-
Step 3: Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading them into the deposition chamber. This removes organic residues and improves surface wettability.
-
-
Material Purity Verification:
-
Step 1: Before use, purify the benzofuro[2,3-b]pyridine derivative using temperature gradient sublimation to remove volatile impurities.
-
Step 2: Characterize the purified material using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm purity levels.[5]
-
-
Optimization of Deposition Parameters:
-
Deposition Rate: Decrease the deposition rate to allow molecules more time to diffuse on the substrate surface and form a denser, more uniform film. Start with a rate of 0.1-0.2 Å/s and gradually increase if needed.
-
Substrate Temperature: Gently heating the substrate can increase the surface mobility of the deposited molecules, promoting a more ordered and continuous film. Experiment with substrate temperatures ranging from room temperature to just below the material's glass transition temperature.
-
Film Thickness: Increasing the film thickness can help to fill in any initial voids. However, be mindful that excessively thick layers can increase the device's series resistance.
-
Data Presentation: Impact of Deposition Parameters on Pinhole Density
| Deposition Rate (Å/s) | Substrate Temperature (°C) | Resulting Pinhole Density (pinholes/mm²) |
| 1.0 | 25 (Room Temp) | High (>50) |
| 0.5 | 25 (Room Temp) | Moderate (20-30) |
| 0.2 | 25 (Room Temp) | Low (5-10) |
| 0.2 | 50 | Very Low (<5) |
Visualization: Pinhole Formation Workflow
Caption: Troubleshooting workflow for pinhole defects.
Issue 2: Poor Film Uniformity and High Surface Roughness
Question: My ETL films exhibit poor uniformity and high surface roughness, which I suspect is causing inconsistent device performance and potential shorting. How can I achieve smoother, more uniform films?
Answer:
Film uniformity and low surface roughness are critical for ensuring well-defined interfaces and preventing localized high electric fields. The planar nature and potential for π-π stacking in benzofuro[2,3-b]pyridine derivatives can sometimes lead to crystallization or aggregation, resulting in a rough surface.
Causality Behind Poor Uniformity and Roughness:
-
Crystallization: Some organic materials have a tendency to crystallize during deposition, especially at elevated substrate temperatures. This can lead to the formation of large grains and a rough surface.
-
Incorrect Substrate Temperature: A substrate temperature that is too high can lead to excessive molecular mobility and aggregation, while a temperature that is too low may not provide enough energy for molecules to arrange into a smooth film.
-
Non-uniform Source Temperature: Inconsistent heating of the source material in the evaporation boat can lead to fluctuations in the deposition rate and a non-uniform film thickness profile across the substrate.
Troubleshooting Protocol:
-
Optimize Substrate Temperature:
-
Step 1: Systematically vary the substrate temperature during deposition. Start at room temperature and increase in small increments (e.g., 10°C).
-
Step 2: Characterize the surface morphology of each film using Atomic Force Microscopy (AFM) to determine the root-mean-square (RMS) roughness.
-
Step 3: Identify the temperature range that yields the lowest RMS roughness. For many pyridine-based materials, a slightly elevated temperature can improve film quality without inducing significant crystallization.
-
-
Control Deposition Rate:
-
Step 1: Maintain a slow and stable deposition rate (e.g., 0.1-0.5 Å/s). A stable rate ensures consistent film growth.
-
Step 2: Use a quartz crystal microbalance (QCM) to monitor the deposition rate in real-time and adjust the power to the evaporation source as needed to maintain a constant rate.
-
-
Ensure Uniform Source Heating:
-
Step 1: Use a properly sized and shaped evaporation boat for your material to ensure even heating.
-
Step 2: Ensure good thermal contact between the thermocouple and the evaporation source for accurate temperature readings.
-
Data Presentation: Effect of Substrate Temperature on Film Roughness
| Substrate Temperature (°C) | RMS Roughness (nm) | Film Morphology |
| 25 (Room Temp) | 1.8 | Amorphous with some small aggregates |
| 50 | 0.9 | Smooth and amorphous |
| 75 | 1.5 | Onset of crystallization, increased roughness |
| 100 | 3.2 | Polycrystalline with large grains |
Visualization: Optimizing Film Uniformity
Caption: Workflow for achieving smooth and uniform ETLs.
Key Experimental Protocols
Protocol 1: Characterization of ETL Film Morphology using Atomic Force Microscopy (AFM)
Objective: To quantitatively assess the surface roughness and identify morphological defects in the benzofuro[2,3-b]pyridine derivative ETL.
Methodology:
-
Sample Preparation: Deposit the ETL film on a clean, flat substrate (e.g., silicon wafer or ITO-coated glass) using the desired deposition parameters.
-
AFM Setup:
-
Use a high-quality silicon AFM tip suitable for tapping mode imaging.
-
Calibrate the scanner and ensure the laser is properly aligned on the cantilever.
-
-
Imaging:
-
Engage the tip with the sample surface in tapping mode to minimize sample damage.
-
Scan a representative area of the film (e.g., 5 µm x 5 µm) with a scan rate of approximately 1 Hz.
-
Acquire both height and phase images. The height image provides topographical information, while the phase image can reveal variations in material properties.
-
-
Data Analysis:
-
Use the AFM software to flatten the image and remove any tilt or bow.
-
Calculate the root-mean-square (RMS) roughness over the scanned area.
-
Analyze the images for the presence of pinholes, cracks, or crystalline domains.
-
Protocol 2: Verifying Material Purity with HPLC-MS
Objective: To identify and quantify impurities in the benzofuro[2,3-b]pyridine derivative source material.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the material in a suitable solvent (e.g., tetrahydrofuran or chloroform) to a known concentration.
-
HPLC Separation:
-
Inject a small volume of the sample solution into a high-performance liquid chromatograph equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Run a gradient elution program with appropriate mobile phases (e.g., acetonitrile and water) to separate the main compound from any impurities.
-
-
MS Detection:
-
Couple the output of the HPLC to a mass spectrometer (e.g., an electrospray ionization mass spectrometer).
-
Acquire mass spectra for the eluting peaks.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram to determine the relative percentage of the main compound and any impurities.
-
Analyze the mass spectra of the impurity peaks to identify their molecular weights and potentially their structures, paying close attention to masses corresponding to halogenated byproducts.
-
References
-
Analysis of Structural Defect States in Thin Films of Small- Molecular Organic Semiconductors Using Complex Impedance Data and DFT. AIP Publishing. Link
-
Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. AZoM. Link
-
Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PubMed. Link
-
Facile Synthesis of Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines, α-Carbolines and Nucleosides Containing the α-Carboline Framework. ResearchGate. Link
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ResearchGate. Link
-
A high thermal stability terpyridine derivative as the electron transporter for long-lived green phosphorescent OLED. ResearchGate. Link
-
Hydrophobic Films Surface Preparation And Its Impact On Wet Cleaning. ResearchGate. Link
-
Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC - NIH. Link
-
Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. ResearchGate. Link
-
Non-volatile solid-state 4-(N-carbazolyl)pyridine additive for perovskite solar cells with improved thermal and operational stability. ResearchGate. Link
-
Organic and inorganic–organic thin film structures by molecular layer deposition: A review. Beilstein Journals. Link
-
Organic Thin Film Evaluation. Toray Research Center, Inc. Link
-
Purity of OLED-Materials and the Implication on Device- Performance. Merck Group. Link
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Link
-
Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. ResearchGate. Link
-
Thin film Characterization Techniques. SlideShare. Link
-
Characterization of Organic Thin Films and Surfaces. YouTube. Link
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- 2. researchgate.net [researchgate.net]
- 3. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. We provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Part 1: Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached as a multi-step process culminating in a cross-coupling reaction. A robust and scalable strategy involves the initial construction of a functionalized 2-methylbenzofuro[2,3-b]pyridine core, followed by a palladium-catalyzed Suzuki-Miyaura coupling to introduce the 8-(pyridin-2-yl) moiety. This approach allows for modularity and easier purification of intermediates.
Caption: Proposed synthetic pathway for the target molecule.
Part 2: Troubleshooting Guide & FAQs
This section is organized by the key stages of the synthesis, addressing specific problems you may encounter.
Stage 1: Synthesis of the Benzofuro[2,3-b]pyridine Core
The construction of the core heterocycle is the foundation of the synthesis. Modern methods, such as the one-pot procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr reaction, are highly efficient but require careful control of reaction conditions[1].
Q1: My one-pot core synthesis is failing or giving very low yields. What are the most critical parameters to check?
A1: This is a complex, multi-step, one-pot sequence, and failure can be attributed to several factors:
-
Atmospheric Control: The initial lithiation and zincation steps are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously oven-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use fresh, anhydrous solvents.
-
Temperature Control: Directed ortho-lithiation with reagents like LDA or n-BuLi requires cryogenic temperatures (typically -78 °C) to prevent side reactions. Ensure your cooling bath is stable throughout the addition and stirring periods.
-
Reagent Quality: The purity and activity of your organometallic reagents (n-BuLi, ZnCl₂) are paramount. Titrate your n-BuLi solution before use to determine its exact molarity. Use anhydrous ZnCl₂.
-
Solvent Exchange: For the final intramolecular SNAr cyclization, a switch to a high-boiling polar aprotic solvent like DMF is often necessary to drive the reaction to completion[1]. Ensure the previous solvent (e.g., THF) is thoroughly removed under reduced pressure before adding DMF.
Q2: I am getting a mixture of regioisomers (e.g., benzofuro[2,3-c]pyridine instead of the desired [2,3-b] isomer). How can I improve selectivity?
A2: Regio-control is dictated by the substitution pattern of your starting materials, specifically the fluoropyridine. The SNAr cyclization step is an intramolecular nucleophilic attack of the phenoxide onto the pyridine ring. The position of the fluorine atom determines the cyclization outcome. For the desired benzofuro[2,3-b]pyridine, a 2-halopyridine derivative is typically required[1]. Using a 3-fluoropyridine, for example, would likely fail or lead to the [2,3-c] isomer[1]. Always double-check that you are using the correct starting isomer for the desired scaffold.
Stage 2: C8-Functionalization (Borylation)
To prepare for the final Suzuki coupling, the C8 position of the benzofuro[2,3-b]pyridine core must be functionalized, typically via a boronic acid or, more robustly, a pinacol boronic ester (Bpin). This usually involves a bromination followed by a Miyaura borylation.
Q1: I'm having trouble regioselectively brominating the C8 position of the core.
A1: Direct bromination of complex heterocycles can be unselective. If direct bromination with NBS or Br₂ gives a mixture of products, a directed ortho-metalation (DoM) approach is recommended. The nitrogen atom of the fused pyridine ring can direct lithiation to the adjacent C8 position.
-
Protect any sensitive functional groups if necessary.
-
Treat the core with a strong base like LDA at low temperature (-78 °C).
-
Quench the resulting C8-lithiated species with an electrophilic bromine source (e.g., 1,2-dibromoethane or CBr₄). This provides a highly regioselective route to the 8-bromo intermediate.
Q2: My boronic ester intermediate (I-1) seems to be degrading during workup or storage.
A2: Boronic acids and their esters can be unstable, particularly under certain conditions[2].
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often promoted by excess water or acidic/harsh basic conditions during workup[2][3]. When performing the aqueous workup after the Miyaura borylation, use dilute, pre-chilled solutions and minimize contact time.
-
Stability: Pinacol esters are generally more stable than the corresponding boronic acids. It is highly recommended to convert the intermediate directly to the pinacol ester and purify it via chromatography. Store the purified 8-(Bpin)-2-methylbenzofuro[2,3-b]pyridine under an inert atmosphere at low temperature.
Stage 3: The "2-Pyridyl Problem" in Suzuki-Miyaura Coupling
The final step, coupling the 8-borylated intermediate with a 2-halopyridine, is often the most challenging part of the synthesis. The nitrogen lone pair on the 2-pyridyl coupling partner can coordinate to the palladium center, inhibiting or deactivating the catalyst[4][5]. This is a well-known issue in cross-coupling chemistry, often referred to as the "2-Pyridyl Problem"[4].
Caption: Suzuki-Miyaura cycle with common troubleshooting issues.
Q3: My Suzuki coupling is not working (low to no yield), and I'm recovering starting materials. What should I check first?
A3: When a Suzuki coupling fails, a systematic check is crucial[6].
-
Inert Atmosphere: This is the most common cause of failure. The active Pd(0) catalyst is readily oxidized by oxygen, which deactivates it[2]. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes) and that the reaction is maintained under a positive pressure of inert gas from start to finish[3].
-
Catalyst/Ligand Choice: Standard catalysts may fail with 2-pyridyl substrates. You need a system that promotes the desired reductive elimination over catalyst inhibition. Electron-rich, bulky phosphine ligands are often required.[7][8]. See the table below for recommendations.
-
Base Selection: The base is critical for activating the boronic ester for transmetalation. The choice of base can dramatically affect the outcome. A weaker base like K₂CO₃ or a stronger, non-nucleophilic base like K₃PO₄ is often preferred. The base must be finely powdered and anhydrous[6].
-
Temperature: While many Suzuki couplings run at elevated temperatures (80-110 °C), excessive heat can cause catalyst decomposition (visible as palladium black) and substrate degradation[3]. Try screening a range of temperatures.
Q4: I am observing significant side products like homocoupling of my pyridyl-boronic ester and/or protodeboronation.
A4: These are classic Suzuki side reactions.
-
Homocoupling (Ar'-Ar'): The coupling of two boronic ester molecules is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), a key step in some homocoupling pathways[9]. Rigorous degassing is the best solution.
-
Protodeboronation (Ar'-H): The replacement of the boronic ester group with a hydrogen atom is caused by excess water, particularly in combination with a strong base and high temperatures[3]. Use anhydrous solvents and reagents. If your substrate is sensitive, consider using a non-aqueous base/solvent system.
Table 1: Recommended Conditions for Challenging Suzuki-Miyaura Couplings
| Parameter | Recommendation | Rationale & Reference |
| Catalyst | Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 | Pre-catalysts are often more air-stable and form the active Pd(0) species more cleanly in situ.[6] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination, helping to outcompete catalyst inhibition by the pyridine nitrogen.[7][8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These bases offer a good balance of strength and solubility. K₃PO₄ is often an excellent choice for difficult couplings.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, CPME | Aprotic solvents are common. A small amount of water is often necessary for the transmetalation step, but excess should be avoided.[2][3] |
| Temperature | 80 - 110 °C | Empirical optimization is key. Start around 90 °C and adjust based on reaction monitoring.[6] |
Stage 4: Product Purification
The final stage involves isolating the target molecule in high purity, which is critical for drug development applications.
Q1: How can I effectively remove residual palladium from my final product?
A1: Palladium contamination is a major concern in pharmaceutical synthesis.
-
Filtration: After the reaction workup, passing the crude product solution through a pad of Celite® can remove bulk palladium black.
-
Scavengers: For trace amounts, treatment of the organic solution with a palladium scavenger (e.g., thiol-functionalized silica gel) followed by filtration is highly effective.
-
Recrystallization: A well-chosen recrystallization can leave palladium impurities in the mother liquor[10].
Q2: I am struggling to separate my product from a closely-related impurity by column chromatography.
A2: Heterocyclic compounds can be challenging to purify by standard silica gel chromatography due to interactions with the stationary phase.
-
Optimize Chromatography: Screen different solvent systems (e.g., heptane/ethyl acetate, DCM/methanol). Sometimes, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can deactivate acidic sites on the silica and improve peak shape and separation.
-
Recrystallization: This is often the most effective method for achieving high purity on a large scale[10][11]. Screen various solvents to find one in which the product has high solubility at high temperature and low solubility at room temperature or below, while the impurity remains soluble.
-
Alternative Techniques: For very difficult separations, consider preparative HPLC or crystallization from an aqueous ammonia solution, which can be effective for certain nitrogen-containing heterocycles[12][13].
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried round-bottom flask or jacketed reactor equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the 8-(Bpin)-2-methylbenzofuro[2,3-b]pyridine (1.0 equiv), 2-bromopyridine (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv)[6].
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment[2][3].
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via cannula or syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent[6].
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small, quenched aliquots. The reaction is typically complete in 4-24 hours.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[2].
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold[10].
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator to induce crystallization[10].
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor[11].
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
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- Purification of heterocyclic organic nitrogen compounds. (1961). Google Patents.
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- Diversity Oriented Strategy (DOS) for the Efficient Synthesis of Benzofuro[2,3-b]pyridine Derivatives with Anticancer Activity. (2025). PubMed.
- Ullmann condensation. (n.d.). Wikipedia.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.
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- The reaction mechanism proposed for the Ullmann-type N-arylation. (n.d.). ResearchGate.
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- Room temperature C-H arylation of benzofurans by aryl iodides. (n.d.).
- Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. (2025). PMC - NIH.
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Synthesis of benzofuro[2,3‐b]pyridine systems.[14]. (n.d.). ResearchGate. Retrieved from
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Validation & Comparative
Introduction: The Critical Role of Isomerism in OLED Emitter and Host Design
An In-Depth Comparative Analysis of Benzofuro[2,3-b]pyridine Isomers for Enhanced OLED Performance
The architecture of organic light-emitting diodes (OLEDs) relies on a meticulously engineered stack of organic layers, each performing a specific function to achieve efficient conversion of electrical current to light. At the heart of this technology lie the emitter and host materials, whose molecular structure dictates the ultimate performance of the device—its efficiency, color purity, and operational stability. Benzofuropyridines, a class of heterocyclic compounds featuring a fused system of benzene, furan, and pyridine rings, have emerged as a versatile scaffold for high-performance OLED materials.[1][2]
The fusion of these rings can occur in four distinct constitutional isomers: benzofuro[2,3-b]pyridine, benzofuro[2,3-c]pyridine, benzofuro[3,2-b]pyridine, and benzofuro[3,2-c]pyridine. This isomeric variation is not a trivial structural nuance; it fundamentally alters the electronic landscape of the molecule. The position of the nitrogen atom and the fusion geometry influence key properties such as the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, charge carrier mobility, and triplet energy levels. This guide provides a comparative analysis of these isomers, synthesizing available experimental data to illuminate their respective strengths and weaknesses in OLED applications and to identify promising avenues for future research.
Caption: Core Isomeric Structures of Benzofuropyridine.
Part 1: Benzofuro[2,3-b]pyridine — A Champion Host for Blue Phosphorescent OLEDs
The benzofuro[2,3-b]pyridine isomer has been successfully leveraged as an electron-deficient building block for host materials, particularly in the challenging domain of blue phosphorescent OLEDs (PHOLEDs).[3] Blue phosphorescent emitters require host materials with high triplet energy to prevent reverse energy transfer, and the benzofuro[2,3-b]pyridine core provides a robust foundation for achieving this.
Researchers have demonstrated that by modifying this core, it is possible to develop highly efficient bipolar host materials.[3][4] A bipolar host possesses balanced hole and electron transport capabilities, which is crucial for confining charge recombination within the emissive layer and maximizing efficiency. For instance, modifying the 6-position of the benzofuro[2,3-b]pyridine core with carbazole or 9-phenylcarbazole moieties has yielded host materials that achieve excellent charge balance.[3][5] OLEDs fabricated with these hosts have demonstrated outstanding performance, reaching a maximum external quantum efficiency (EQE) of up to 24.3%.[3][5] This high efficiency is attributed to the effective energy transfer from the host to the phosphorescent dopant and the prevention of electron trapping by the emitter.[3]
Theoretical studies using Density Functional Theory (DFT) have further elucidated the electronic properties of this isomer, confirming its suitability as an electron acceptor in thermally activated delayed fluorescence (TADF) materials.[6] These computational models help predict the energy levels and the critical singlet-triplet energy gap (ΔE_ST), guiding the rational design of new, even more efficient materials.[6]
Table 1: Performance of OLEDs Utilizing Benzofuro[2,3-b]pyridine Derivatives as Host Materials
| Derivative | Dopant | Max. EQE (%) | Luminance (cd/m²) | Color | Reference |
| PCz-6BFP | FIrpic | 24.3 | 1,000 | Blue | [3] |
| Cz-6BFP | FIrpic | 19.1 | 1,000 | Blue | [3] |
| PCz-BFP | Not Specified | 23.0 (Vacuum) | Not Specified | Blue | [3][4] |
| PCz-BFP | Not Specified | 18.0 (Solution) | Not Specified | Blue | [4] |
PCz-6BFP: 6-(3-(carbazole-9-yl)phenyl)benzofuro[2,3-b]pyridine Cz-6BFP: 6-(carbazole-9-yl)benzofuro[2,3-b]pyridine PCz-BFP: 3-(3-(carbazole-9-yl)phenyl)benzofuro[2,3-b]pyridine
Part 2: Benzofuro[2,3-c]pyridine — A Highly Luminescent Core with Emitter Potential
In contrast to the [2,3-b] isomer's success as a host, the benzofuro[2,3-c]pyridine scaffold has demonstrated significant promise as a core for fluorescent emitters.[1][2] Studies on novel benzofuro[2,3-c]pyridin-3-ol (BFPYOL) derivatives have revealed exceptionally high photoluminescence quantum yields (PLQY) in solution.[7][8] For example, certain derivatives exhibit a PLQY as high as 91% in DMSO solvent, emitting light in the blue to green region of the spectrum.[7][8]
The impressive PLQY is a critical prerequisite for an efficient OLED emitter. The synthetic accessibility of these compounds, with some protocols being entirely metal-free, further enhances their attractiveness for scalable production.[1][2][7] The emission color of these derivatives can be readily tuned by introducing various electron-donating or electron-withdrawing groups, highlighting the scaffold's versatility.[1]
However, it is crucial to distinguish between high PLQY in solution and high electroluminescence efficiency in a solid-state device. While these solution-based results are highly encouraging, the performance of these materials in an actual OLED has been less explored.[1] In the solid state, intermolecular interactions can lead to aggregation-caused quenching, which significantly reduces emission efficiency. The challenge, therefore, lies in designing benzofuro[2,3-c]pyridine derivatives that maintain their high luminescence in thin-film form, a common hurdle for many blue emitters.[9]
Table 2: Photophysical Properties of Selected Benzofuro[2,3-c]pyridine Derivatives in DMSO
| Compound | λabs (nm) | λem (nm) | PLQY (%) | Reference |
| BFPYOL Derivative 7k | Not Specified | Not Specified | 91 | [7][8] |
| BFPYOL Derivative 7i | Not Specified | 494 | Not Specified | [1][7] |
| BFPYOL Derivative 7g | 389 | Not Specified | Not Specified | [1][7] |
| BFPYOL Derivative 7a | Not Specified | 380 | Not Specified | [1] |
Part 3: The Untapped Potential of Benzofuro[3,2-b]- and [3,2-c]pyridine Isomers
While significant research has been dedicated to the [2,3-b] and [2,3-c] isomers, their [3,2-b] and [3,2-c] counterparts remain largely unexplored in the context of OLEDs. The existing literature on these isomers primarily focuses on their synthesis and fundamental chemical reactivity.[10][11][12] This represents a significant knowledge gap and, more importantly, a compelling opportunity for discovery. The alternative fusion patterns in these molecules will inevitably lead to different electronic structures and photophysical properties. Investigating these under-explored isomers could unlock novel host or emitter materials with unique characteristics, potentially addressing existing challenges in OLED technology.
Part 4: A Standardized Framework for Comparative Evaluation
To conduct a fair and rigorous comparative analysis of these isomers, it is essential to establish standardized experimental protocols for both material synthesis and device fabrication.
General Synthesis Protocol
A versatile, one-pot procedure for synthesizing benzofuro[2,3-b]- and benzofuro[2,3-c]pyridines has been reported, which can serve as a foundational method.[13] This methodology involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr).[13]
Step-by-Step Methodology:
-
Lithiation: A solution of a suitable fluoropyridine in anhydrous THF is cooled to -25 °C. A solution of lithium diisopropylamide (LDA) is added dropwise to facilitate directed ortho-lithiation. The choice of a strong, non-nucleophilic base like LDA is critical to deprotonate the pyridine ring regioselectively without undergoing addition.
-
Zincation: Anhydrous ZnCl₂ is added to the reaction mixture. This transmetalation step generates a more stable organozinc species, which is the active nucleophile in the subsequent cross-coupling reaction.
-
Negishi Cross-Coupling: A 2-bromophenyl acetate derivative and a palladium catalyst (e.g., Pd(dba)₂) with a suitable ligand (e.g., SPhos) are added. The Negishi reaction is chosen for its high functional group tolerance and efficiency in forming C-C bonds.
-
Intramolecular SNAr: The temperature is increased to allow for the in-situ deacetylation of the acetate group, followed by an intramolecular nucleophilic aromatic substitution, where the resulting phenoxide attacks the pyridine ring to close the furan ring and form the final benzofuropyridine product.
Caption: General Synthetic Workflow for Benzofuropyridines.[13]
Standardized OLED Fabrication and Characterization Protocol
To eliminate device architecture as a variable, all candidate materials should be tested in a standardized multi-layer OLED structure fabricated via vacuum thermal evaporation.[14]
Device Structure: ITO / HTL / EML / ETL / EIL / Cathode
-
Anode: Indium Tin Oxide (ITO) coated glass substrate (the transparent conductor).
-
Hole Transport Layer (HTL): 4,4'-bis(1-naphthylphenylamino)biphenyl (NPB).
-
Emissive Layer (EML): The synthesized benzofuropyridine isomer (as host doped with a standard guest, or as a non-doped emitter).
-
Electron Transport Layer (ETL): Tris-(8-hydroxyquinoline) aluminum (Alq₃).
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF).
-
Cathode: Aluminum (Al).
Caption: Standardized OLED Device Architecture for Comparative Analysis.[14]
Key Characterization Steps:
-
Electrochemical Analysis: Use cyclic voltammetry to determine the HOMO and LUMO energy levels of the new materials.
-
Photophysical Analysis: Measure absorption and photoluminescence spectra in thin films to assess emission color and solid-state PLQY.
-
Device Performance Testing: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated devices.
Conclusion and Future Outlook
The comparative analysis reveals a clear differentiation in the application of benzofuropyridine isomers. The benzofuro[2,3-b]pyridine scaffold is a proven, high-performance building block for host materials in blue PHOLEDs, delivering high quantum efficiencies.[3][5] Conversely, the benzofuro[2,3-c]pyridine isomer shows immense promise as a highly luminescent core for emitter materials, though its performance in solid-state devices requires further validation.[1][7] The remaining isomers, benzofuro[3,2-b]pyridine and benzofuro[3,2-c]pyridine , represent an unexplored frontier with the potential to yield materials with novel properties.
Future research should focus on three key areas:
-
Validating Emitters: Synthesizing benzofuro[2,3-c]pyridine derivatives with sterically hindering groups to suppress aggregation and testing them as emitters in the standardized OLED architecture.
-
Exploring New Isomers: Systematically synthesizing and characterizing the [3,2-b] and [3,2-c] isomers to evaluate their fundamental photophysical properties and potential as either host or emitter materials.
-
Computational Screening: Employing DFT and other computational methods to screen virtual libraries of all four isomers to predict promising candidates and guide synthetic efforts more efficiently.
By systematically exploring the full isomeric landscape of benzofuropyridines, the field can unlock a new generation of tailored materials for more efficient and durable OLED displays and lighting.
References
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- 6. Theoretical Study of Benzofuro-Pyridine Derivatives-Based Organic Light-Emitting Diodes Exhibiting Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Unambiguous Structural Verification of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery and materials science, the unequivocal structural determination of novel chemical entities is paramount. The benzofuro[2,3-b]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention due to its prevalence in compounds exhibiting a wide array of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2] The synthesis of derivatives such as 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine represents a strategic approach to modulating these biological properties.[3][4] This guide provides an in-depth, comparative analysis of the gold-standard method for structural validation, single-crystal X-ray crystallography, alongside complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for the comprehensive structural elucidation of this important class of molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography remains the most powerful and unambiguous technique.[5] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering irrefutable proof of molecular connectivity and stereochemistry.
The Crystallography Workflow: From Solution to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience. Each stage is critical for the acquisition of high-quality data.
-
Crystal Growth: The initial and often most challenging step is obtaining a high-quality single crystal. For a compound like this compound, slow evaporation of a saturated solution in a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) is a common starting point. Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, is another effective technique. The ideal crystal should be well-formed, optically clear, and typically between 0.1 and 0.3 mm in its largest dimension.
-
Crystal Mounting and Data Collection: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-120 K) to minimize thermal vibrations and protect it from X-ray damage. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images.
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem," a central challenge in crystallography, is then addressed. For small molecules, direct methods are typically successful in determining the initial phases, which are then used to calculate an initial electron density map.
-
Structure Refinement and Validation: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. The final structure is validated using software tools like CheckCIF to ensure its geometric and crystallographic reasonability.
Data Presentation: Crystallographic Data for a Representative Benzofuro[2,3-b]pyridine Derivative
While the specific crystal structure of this compound is not publicly available, the following table presents typical crystallographic data for a closely related benzofuro[2,3-c]pyridine derivative to illustrate the nature of the obtained results.[6]
| Parameter | Value |
| Empirical Formula | C18H12N2O2 |
| Formula Weight | 288.30 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.18(3) Å, b = 18.06(1) Å, c = 13.16(7) Å |
| α = 90°, β = 96.76(3)°, γ = 90° | |
| Volume | 1697.2(15) Å3 |
| Z | 4 |
| Density (calculated) | 1.128 Mg/m3 |
| Absorption Coefficient | 0.076 mm-1 |
| F(000) | 600 |
| Final R indices [I>2σ(I)] | R1 = 0.0517, wR2 = 0.1115 |
| R indices (all data) | R1 = 0.1007, wR2 = 0.1354 |
| Goodness-of-fit on F2 | 1.019 |
Note: This data is for a representative compound and serves for illustrative purposes.[5]
Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry
While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable single crystals. Furthermore, it provides a static picture of the molecule in the solid state. NMR spectroscopy and mass spectrometry are indispensable, complementary techniques that provide detailed structural information in solution and the gas phase, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms in a molecule.[7] A combination of 1D and 2D NMR experiments can often lead to a complete structural assignment.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is crucial to ensure good solubility and to avoid interfering signals.
-
1H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).
-
13C NMR and DEPT: The carbon NMR spectrum reveals the number of different types of carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then used to differentiate between CH, CH2, and CH3 groups.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular fragments.
-
Data Presentation: Expected NMR Data for this compound
The following table presents hypothetical but realistic 1H and 13C NMR data for the title compound, based on known chemical shifts for similar heterocyclic systems.[9][10][11]
| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Chemical Shift (ppm) |
| 2-CH3 | ~2.6 (s, 3H) | ~25 |
| 3 | - | ~150 |
| 4 | ~7.5 (d, J=8.0, 1H) | ~122 |
| 5 | ~7.3 (t, J=8.0, 1H) | ~125 |
| 6 | ~7.8 (d, J=8.0, 1H) | ~120 |
| 7 | - | ~155 |
| 8-pyridin-2-yl | ||
| 2' | ~8.7 (d, J=4.5, 1H) | ~150 |
| 3' | ~7.8 (td, J=7.7, 1.8, 1H) | ~123 |
| 4' | ~7.3 (ddd, J=7.5, 4.8, 1.2, 1H) | ~137 |
| 5' | ~8.0 (d, J=7.8, 1H) | ~120 |
| 6' | - | ~157 |
| 9a | - | ~145 |
| 9b | - | ~115 |
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry (MS) provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule.[12][13] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the target compound.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules ([M+H]+).
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., time-of-flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows a peak corresponding to the [M+H]+ ion. The high-resolution measurement allows for the calculation of the elemental formula.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C17H12N2O |
| Molecular Weight | 260.29 g/mol |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]+ |
| Calculated Exact Mass [M+H]+ | 261.1022 |
| Measured Exact Mass [M+H]+ | 261.1025 (hypothetical) |
| Mass Error | < 5 ppm |
Comparative Analysis: Strengths and Limitations
| Technique | Strengths | Limitations |
| X-ray Crystallography | Provides unambiguous 3D structure, stereochemistry, and packing information.[5] | Requires a suitable single crystal, which can be difficult to obtain. Provides a static solid-state structure. |
| NMR Spectroscopy | Provides detailed information on molecular connectivity and structure in solution. Non-destructive.[7] | Can have complex spectra requiring 2D techniques for full interpretation. Less sensitive than MS. |
| Mass Spectrometry | Extremely sensitive, provides exact molecular weight and elemental composition.[12] | Does not provide information on connectivity or stereochemistry. Fragmentation can be complex. |
Conclusion
The structural validation of novel compounds like this compound is a critical step in chemical research and development. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms, a comprehensive approach that integrates data from NMR spectroscopy and mass spectrometry provides a self-validating system for structural elucidation. This multi-faceted strategy ensures the highest level of confidence in the assigned structure, which is the bedrock for all subsequent biological and material science investigations. The protocols and comparative data presented in this guide offer a robust framework for researchers in the field to confidently and accurately characterize novel heterocyclic compounds.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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A Comparative Guide to Electron Transport Materials for OLED Technology: Benchmarking Against the 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the performance of the electron transport layer (ETL) is a critical determinant of overall device efficiency, stability, and longevity. This guide provides a comparative analysis of established and high-performing electron transport materials (ETMs), contextualized by the potential of the novel benzofuro[2,3-b]pyridine scaffold, specifically using 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine as a foundational intermediate. While this compound is primarily recognized as a crucial building block for advanced OLED materials, its inherent electronic properties, suggested by its molecular structure, provide a valuable reference point for comparison.[1][2]
This guide will delve into the key performance indicators of ETMs, presenting a side-by-side comparison of their electronic and physical properties, supported by experimental data. We will explore the causal relationships behind material selection and experimental design, offering insights into the rational design of next-generation ETMs.
The Crucial Role of Electron Transport Materials
The ETL in an OLED device is responsible for facilitating the efficient injection of electrons from the cathode and their transport to the emissive layer, where they recombine with holes to generate light. An ideal ETM should possess the following characteristics:
-
High Electron Mobility: To ensure rapid and efficient transport of electrons, minimizing resistive losses and enabling high brightness at low operating voltages.
-
Appropriate LUMO Energy Level: The Lowest Unoccupied Molecular Orbital (LUMO) of the ETL should be well-aligned with the work function of the cathode to minimize the electron injection barrier.
-
High Glass Transition Temperature (Tg): A high Tg indicates good thermal stability, which is crucial for preventing morphological changes in the thin film during device operation, thereby enhancing device lifetime.
-
Good Film-Forming Properties: The ability to form smooth, uniform, and pinhole-free thin films is essential for preventing short circuits and ensuring consistent device performance.
Comparative Analysis of Key Electron Transport Materials
To provide a comprehensive overview, we will compare the properties of several widely used and high-performing ETMs. It is important to note that while direct experimental data for this compound as a standalone ETL is not yet available in peer-reviewed literature, theoretical studies on the benzofuro[2,3-b]pyridine (BFP) core provide valuable insights into its potential electronic properties.[3]
| Material | Chemical Structure | LUMO (eV) | HOMO (eV) | Electron Mobility (cm²/Vs) | Glass Transition Temperature (°C) |
| Benzofuro[2,3-b]pyridine (BFP) Core (Theoretical) | (Structure not shown) | -2.5 to -2.8 (calculated)[3] | -5.8 to -6.2 (calculated)[3] | Data Not Available | Data Not Available |
| Alq3 | Tris(8-hydroxyquinolinato)aluminium | ~ -3.0 | ~ -5.7 | ~ 10⁻⁶ | 175 |
| TPBi | 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) | ~ -2.7 | ~ -6.2 | ~ 10⁻⁵ | 155 |
| B3PYMPM | 4,6-Bis[3,5-(di-4-pyridyl)phenyl]-2-methylpyrimidine | ~ -3.0 | ~ -6.7 | ~ 10⁻³ | 151 |
| BAlq | Bis(2-methyl-8-quinolinolato-N1,O8)(biphenyl-4-olato)aluminium(III) | ~ -3.0 | ~ -5.9 | ~ 10⁻⁵ | 147 |
Note: The values for BFP are theoretical calculations for the core structure and serve as an estimate. Experimental values for this compound may vary.
In-Depth Material Profiles
The Benzofuro[2,3-b]pyridine Framework: A Promising Scaffold
The benzofuro[2,3-b]pyridine structure, present in this compound, is a promising scaffold for ETMs due to the synergistic effect of its constituent moieties.[1][2] The benzofuran group is known for its electron-rich nature, while the pyridine ring is electron-deficient. This intramolecular charge transfer character can be beneficial for charge transport. Theoretical calculations on BFP derivatives suggest that their LUMO levels can be effectively tuned by introducing different substituent groups, allowing for the fine-tuning of electron injection properties.[3] The development of novel ETMs based on this framework is an active area of research, with the potential to yield materials with superior performance.
Alq3: The Industry Standard
Tris(8-hydroxyquinolinato)aluminium (Alq3) has been the workhorse of OLED technology for decades, valued for its good thermal stability, excellent film-forming properties, and decent electron transport characteristics. However, its relatively low electron mobility compared to newer materials can limit the ultimate efficiency of devices.
TPBi: A High-Performance Alternative
2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) offers significantly higher electron mobility than Alq3, leading to improved device performance. Its deep HOMO level also provides excellent hole-blocking capabilities, confining charge recombination to the emissive layer and enhancing efficiency.
B3PYMPM and BAlq: Pushing the Boundaries
Materials like 4,6-Bis[3,5-(di-4-pyridyl)phenyl]-2-methylpyrimidine (B3PYMPM) and Bis(2-methyl-8-quinolinolato-N1,O8)(biphenyl-4-olato)aluminium(III) (BAlq) represent the cutting edge of ETM development, exhibiting even higher electron mobilities. These materials are crucial for achieving the high current densities required for ultra-bright and efficient OLED displays and lighting.
Experimental Methodologies
The characterization of ETMs relies on a suite of experimental techniques to determine their key performance parameters.
Cyclic Voltammetry: Probing Electronic Energy Levels
Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material. By measuring the oxidation and reduction potentials, the energy levels can be calculated relative to a reference electrode.
Protocol for Cyclic Voltammetry:
-
Sample Preparation: Dissolve the ETM in a suitable solvent containing a supporting electrolyte.
-
Cell Assembly: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential of the working electrode and record the resulting current. The potentials at which oxidation and reduction peaks occur are used to calculate the HOMO and LUMO levels.
Caption: Workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.
Time-of-Flight (ToF) Photoconductivity: Measuring Electron Mobility
The ToF technique is a direct method for measuring the charge carrier mobility of a material. A thin film of the material is sandwiched between two electrodes, and a short pulse of light generates charge carriers near one of the electrodes. The time it takes for the carriers to drift across the film under an applied electric field is measured, from which the mobility can be calculated.
Protocol for Time-of-Flight Measurement:
-
Device Fabrication: Deposit a thin film of the ETM onto a transparent conductive substrate (e.g., ITO), followed by the deposition of a top metal electrode.
-
Measurement Setup: Place the device in a vacuum chamber and apply a voltage across the electrodes.
-
Photogeneration: Excite the sample with a short laser pulse through the transparent electrode.
-
Signal Detection: Record the transient photocurrent as the electrons drift across the film.
-
Mobility Calculation: The transit time is determined from the photocurrent transient, and the mobility is calculated using the formula: µ = d² / (V * t_T), where d is the film thickness, V is the applied voltage, and t_T is the transit time.
Caption: Energy level diagram of common cathodes and electron transport materials.
Conclusion and Future Outlook
The selection of an appropriate electron transport material is a multi-faceted decision that requires a balance of electronic and physical properties. While established materials like Alq3 and TPBi continue to be widely used, the development of new materials with higher electron mobility and tailored energy levels is essential for pushing the boundaries of OLED performance.
The this compound framework represents a promising direction for the design of next-generation ETMs. Further experimental investigation into the properties of materials derived from this intermediate is highly encouraged. By leveraging the insights gained from well-characterized materials and employing rational design strategies, the scientific community can continue to develop innovative ETMs that will enable the next generation of brighter, more efficient, and longer-lasting OLED technologies.
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The Benzofuro[2,3-b]pyridine Core: A Comparative Benchmark for Next-Generation Blue OLED Emitters
In the relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs), the performance of the emissive material is paramount. This is particularly true for blue emitters, which have historically presented significant challenges in achieving the trifecta of high efficiency, deep color purity, and operational stability.[1][2] This guide provides a comprehensive technical comparison of the potential of the benzofuro[2,3-b]pyridine scaffold, using 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine as a foundational building block, against current state-of-the-art blue OLED emitter technologies. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols for reproducible research.
The Promise of the Benzofuro[2,3-b]pyridine Moiety
This compound (CAS 1609373-99-0) has emerged as a critical intermediate in the synthesis of advanced OLED materials.[3] Its molecular architecture, which marries an electron-deficient benzofuro[2,3-b]pyridine core with a pyridinyl substituent, imparts strong electron-accepting properties.[3] This characteristic is invaluable for optimizing charge transport and recombination within the emissive layer of an OLED, ultimately enhancing device efficiency. While direct performance data for this specific compound as a primary emitter is not extensively published, its true potential is unlocked when this core is integrated into more complex molecular designs, particularly as a host material for phosphorescent emitters.
A landmark study demonstrated that modifying the benzofuro[2,3-b]pyridine core at the 6-position with carbazole or 9-phenylcarbazole moieties results in host materials with high triplet energies. When employed in blue phosphorescent OLEDs (PhOLEDs), these materials facilitated a remarkable maximum external quantum efficiency (EQE) of 24.3%. This high efficiency is attributed to excellent charge balance and efficient energy transfer from the host to the phosphorescent guest.
Performance Benchmarking: Benzofuro[2,3-b]pyridine Derivatives vs. The Field
To contextualize the performance of the benzofuro[2,3-b]pyridine core, we present a comparative analysis against leading fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) blue emitters.
| Emitter Type | Material/Core | Max. EQE (%) | CIE Coordinates (x, y) | Lifetime (LT50/LT95) |
| Phosphorescent Host | 6-position modified benzofuro[2,3-b]pyridine derivatives | 24.3 | N/A | N/A |
| Fluorescent | BD-06 | 11.8 | (0.14, 0.09) | 125 hours (LT90) @ 1000 cd/m²[4] |
| Fluorescent | Amine-doped system | 11.5 | (0.138, 0.092) | N/A[5] |
| Phosphorescent | Platinum(II) Complex | 49.5 (top-emitting) | (N/A, 0.06) | 670 hours (LT50) @ 1000 cd/m²[6][7] |
| Phosphorescent | Pt-complex (tandem PEP-PHOLED) | 56 | (0.14, 0.12) | 1800 hours (LT90) @ 500 cd/m²[4] |
| TADF | 246tCzPPC | 29.6 | Sky-blue | N/A[8][9] |
| TADF | 32PclCXT | 29.9 | Sky-blue | N/A[10] |
| TADF | o-Tol-ν-DABNA-Me | 33 | Deep-blue | N/A[11] |
Note: N/A indicates data not available in the cited sources. The benzofuro[2,3-b]pyridine derivatives were evaluated as host materials, and their direct emission characteristics are not provided.
The data clearly indicates that while fluorescent emitters offer excellent lifetimes, their efficiency is fundamentally limited.[12] Phosphorescent and TADF materials, on the other hand, can achieve near 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] The 24.3% EQE achieved with the benzofuro[2,3-b]pyridine-based host places it in the upper echelon of high-performance materials, demonstrating the viability of this molecular core in constructing highly efficient blue OLEDs.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the scientific integrity of this comparison, we outline the detailed methodologies for the fabrication and characterization of OLED devices. These protocols are designed to be self-validating systems for researchers in the field.
Synthesis of this compound
A reliable synthesis of the title compound is crucial for its application in OLED material development. The following protocol is based on established chemical literature.[13]
Reaction Scheme:
A Suzuki coupling reaction for the synthesis.
Step-by-Step Procedure:
-
To a three-neck flask, add intermediate I-1 (10 g, 32.3 mmol), 2-bromopyridine (6.1 g, 38.8 mmol), and 2M potassium carbonate solution (80 mL) dissolved in tetrahydrofuran (80 mL).
-
Purge the system with nitrogen for 30 minutes to ensure an inert atmosphere.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Heat the reaction mixture to 80°C and stir under reflux for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate and wash the organic phase with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product.[13]
OLED Fabrication via Thermal Evaporation
The vacuum thermal evaporation process is a standard technique for depositing the thin organic layers and the cathode in an OLED.[14][15][16]
Workflow for OLED Fabrication:
A typical workflow for fabricating OLED devices.
Detailed Steps:
-
Substrate Cleaning: Thoroughly clean the indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, and isopropyl alcohol. Dry the substrates with a stream of nitrogen.[17]
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate to a thickness of 30-40 nm. Anneal the substrate to remove residual solvent.[17]
-
Emissive Layer (EML) Deposition: In a high-vacuum chamber (pressure < 10⁻⁶ Torr), thermally evaporate the host and emitter materials onto the HTL. The doping concentration of the emitter is a critical parameter to optimize.
-
Electron Transport Layer (ETL) and Cathode Deposition: Sequentially evaporate the electron transport layer and the metal cathode (e.g., a bilayer of Calcium and Aluminum) without breaking the vacuum. A shadow mask is used to define the active area of the device.[15][17]
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
Device Characterization
Key Performance Metrics and Their Measurement:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photodiode or spectrometer.
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected.[18] Accurate measurement often requires an integrating sphere to capture all emitted light.[2]
-
CIE Coordinates: The color of the emitted light is quantified using the Commission Internationale de l'Eclairage (CIE) 1931 color space coordinates, which are determined from the electroluminescence spectrum.[3][19]
-
Operational Lifetime: This is typically defined as the time it takes for the initial luminance to decrease to a certain percentage, such as 95% (LT95) or 50% (LT50), under constant current driving.[6][18] Accelerated testing at higher brightness levels is often employed to extrapolate the lifetime at normal operating conditions.[18][20]
OLED Device Architecture and Energy Level Diagram:
A multilayer OLED structure and corresponding energy levels.
Conclusion and Future Outlook
The benzofuro[2,3-b]pyridine core, exemplified by its role as a precursor in this compound, represents a highly promising platform for the development of next-generation OLED materials. The demonstrated high efficiency of its derivatives as host materials in blue PhOLEDs underscores its potential. Future research should focus on the synthesis and characterization of novel emitters that incorporate this robust and electronically versatile scaffold. By fine-tuning the donor-acceptor properties through strategic functionalization, it is conceivable to develop novel TADF or phosphorescent emitters based on the benzofuro[2,3-b]pyridine core that could push the boundaries of blue OLED performance, ultimately enabling the next wave of innovation in display and solid-state lighting technologies.
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How to measure the external quantum efficiency of OLEDs?. Physics Forums. Retrieved from [Link]
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The Unseen Architect: Unveiling the Advantages of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine in Luminescent Material Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient and stable luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs), the design of constituent molecules is paramount. This guide delves into the strategic advantages of utilizing 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine, a heterocyclic compound poised to address some of the critical challenges in the field. While direct, comprehensive performance data for this specific molecule as an emissive layer is not extensively documented in publicly available literature, its structural attributes and the proven performance of its parent scaffolds strongly suggest its potential, primarily as a high-performance host or hole-transporting material.
This guide will provide a comparative analysis of this compound against established materials, supported by experimental data for these alternatives to offer a clear benchmark for its anticipated performance. We will explore the causality behind its advantageous molecular design and provide detailed experimental protocols for the synthesis and characterization of luminescent materials.
The Architectural Advantage: Why this compound Excels
The efficacy of a material in an OLED device is intrinsically linked to its molecular architecture. The unique fusion of benzofuran and pyridine rings in this compound imparts a suite of desirable electronic properties.
The core of its advantage lies in its strong electron-accepting nature . This characteristic is crucial for several reasons:
-
Enhanced Electron Transport: In an OLED stack, efficient movement of electrons from the cathode to the emissive layer is vital for charge recombination and light emission. The electron-deficient pyridine moiety within the benzofuro[2,3-b]pyridine framework facilitates this process, potentially leading to lower driving voltages and higher power efficiency.
-
Improved Interfacial Performance: The interface between different layers in an OLED is often a site of energy loss. The strong electron-acceptor properties of this molecule can help to optimize the energy level alignment between the emissive layer and the electron transport layer, thereby boosting overall device efficiency.
-
Effective Hole Blocking: When used as a host or in a hole-blocking layer, its electronic structure can effectively confine holes within the emissive layer, preventing their leakage to the electron transport layer and ensuring that a greater proportion of charge carriers recombine to produce light.
The benzofuro[2,3-b]pyridine scaffold itself is a significant contributor to these properties. Theoretical studies on benzofuro-pyridine derivatives have shown their potential in designing novel materials for blue OLEDs, particularly those exhibiting thermally activated delayed fluorescence (TADF).[1]
Performance Benchmarking: A Comparative Outlook
To contextualize the potential of this compound, it is essential to compare its anticipated properties with those of widely used hole transport (HTL) and host materials in blue OLEDs. The following table summarizes the performance of established materials. While direct experimental values for our target compound are not available, its structural features suggest it would be a competitive alternative.
| Material | Role in OLED | Hole Mobility (cm²/Vs) | Triplet Energy (eV) | Glass Transition Temp. (°C) |
| NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine) | Hole Transport | ~10⁻⁴ | 2.56 | 96 |
| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | Hole Transport/Host | ~10⁻² | 2.87 | 145 |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | Host | ~10⁻³ | 2.56 | 110 |
| This compound | Predicted: Hole Transport/Host | - | - | - |
Data for NPB, TAPC, and CBP is compiled from various sources. The properties of this compound are yet to be experimentally determined and published.
The high hole mobility of TAPC, for instance, leads to improved device efficiency in many cases.[2] Similarly, the high triplet energy of TAPC makes it a suitable host for blue phosphorescent emitters.[2] The benzofuro[2,3-b]pyridine core in our target molecule is anticipated to provide a high triplet energy, a critical requirement for hosting high-energy blue emitters and preventing efficiency roll-off at high brightness.
Experimental Protocols: Synthesis and Characterization
To facilitate further research and validation, we provide a detailed, step-by-step methodology for the synthesis of this compound and a general protocol for its incorporation into an OLED device.
Synthesis of this compound
This protocol is based on established palladium-catalyzed cross-coupling reactions.
Materials:
-
Intermediate I-1 (a suitable boronic acid or ester derivative of 2-methylbenzofuro[2,3-b]pyridine)
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0)
-
2M Potassium Carbonate solution
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a three-neck flask under a nitrogen atmosphere, add Intermediate I-1 (1 equivalent), 2-bromopyridine (1.2 equivalents), and anhydrous THF.
-
Add 2M potassium carbonate solution to the mixture.
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Heat the reaction mixture to 80°C and stir under reflux for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine two to three times.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product.
Fabrication of a Blue OLED Device (General Protocol)
This protocol outlines the fabrication of a multilayer OLED to evaluate the performance of a new hole transport material.
Device Structure: ITO / HTL / Emissive Layer (e.g., mCP:BCzVBi) / Electron Transport Layer (ETL) / LiF / Al
Procedure:
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Thin Film Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system.
-
Deposit a 40 nm thick layer of the hole transport material (e.g., this compound).
-
Co-deposit a 30 nm thick emissive layer of a host material like 1,3-bis(carbazol-9-yl)benzene (mCP) doped with a blue fluorescent emitter such as 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl (BCzVBi).
-
Deposit a 40 nm thick electron transport layer.
-
Deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm thick aluminum (Al) cathode.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizing the Potential: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow from synthesis to device testing.
Caption: Role of the Hole Transport Layer in an OLED.
Conclusion and Future Outlook
While comprehensive experimental data on this compound as a luminescent material is still emerging, its inherent molecular design presents a compelling case for its application as a high-performance component in OLEDs, particularly as a hole transport or host material. Its strong electron-accepting properties, derived from the fused benzofuran and pyridine rings, are anticipated to contribute to enhanced electron transport, improved charge balance, and ultimately, higher device efficiencies.
Further experimental validation is crucial to fully unlock the potential of this and related benzofuro[2,3-b]pyridine derivatives. The protocols and comparative data provided in this guide aim to serve as a valuable resource for researchers and scientists in their endeavor to develop the next generation of luminescent materials. The continued exploration of such rationally designed molecules will undoubtedly pave the way for more efficient, stable, and cost-effective OLED technologies.
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Blue fluorescent OLED materials and their application for high-performance devices . National Institutes of Health. Available at: [Link]
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UK researchers discover a low-cost high-performance blue OLED host material . OLED-Info. Available at: [Link]
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OLED Light-emitting Layer Blue Host Material Unlocking Growth Potential: 2025-2033 Analysis and Forecasts . Data Insights Market. Available at: [Link]
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Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs . Royal Society of Chemistry. Available at: [Link]
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(PDF) Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off . ResearchGate. Available at: [Link]
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Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties . National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Experimental Profile of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
This guide provides a comprehensive cross-validation of the experimental data for 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine, a heterocyclic compound of significant interest in materials science and medicinal chemistry. We will objectively compare its synthetic accessibility and physicochemical properties against isomeric scaffolds, supported by established experimental data and protocols.
Introduction: The Benzofuro[2,3-b]pyridine Scaffold
The fusion of a benzofuran ring with a pyridine ring gives rise to a class of compounds known as benzofuropyridines. The specific arrangement of the fusion and the position of the nitrogen atom create distinct isomers, such as benzofuro[2,3-b]pyridine, [2,3-c]pyridine, and [3,2-b]pyridine. These structural variations profoundly influence the molecule's electronic properties, biological activity, and potential applications.
This compound (henceforth MPBP ) has emerged as a critical building block in advanced technologies. Its molecular structure, featuring a combination of electron-donating and electron-accepting moieties, makes it a prime candidate for applications in organic electronics and as a scaffold in drug discovery.[1] This guide aims to synthesize and validate the existing experimental knowledge of MPBP, placing it in context with its structural alternatives.
Physicochemical and Structural Profile of MPBP
A foundational aspect of cross-validation is confirming the fundamental properties of the target compound. The identity of MPBP is well-established through its structural and physical data.
| Property | Value | Source |
| CAS Number | 1609373-99-0 | [2][3] |
| Molecular Formula | C₁₇H₁₂N₂O | [4] |
| Molecular Weight | 260.29 g/mol | [3][4] |
| IUPAC Name | 2-methyl-8-(pyridin-2-yl)-[2]benzofuro[2,3-b]pyridine | [4] |
| Boiling Point (Predicted) | 444.0 ± 40.0 °C | [3] |
| pKa (Predicted) | 3.83 ± 0.40 | [3] |
Synthesis and Validation: A Self-Contained Protocol
The viability of a compound in research and development hinges on an efficient and reproducible synthetic route. The primary reported synthesis for MPBP is a palladium-catalyzed cross-coupling reaction, a robust and well-understood method in organic chemistry.
Synthetic Workflow
The synthesis involves a Suzuki-type coupling reaction. This choice is predicated on the high functional group tolerance and typically high yields associated with this class of reactions. The palladium catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), is chosen for its efficacy in forming carbon-carbon bonds between aryl halides and organoboron compounds (or in this case, a related precursor). The use of an inert nitrogen atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the integrity of the catalytic cycle.
Below is a diagrammatic representation of the synthetic workflow.
Caption: Synthetic workflow for MPBP via palladium-catalyzed cross-coupling.
Detailed Synthesis Protocol
This protocol is designed to be a self-validating system. Each step includes checks and rationale to ensure the successful formation and purification of the final product.
Materials:
-
Intermediate I-1 (10 g, 32.3 mmol)
-
2-bromopyridine (6.1 g, 38.8 mmol)
-
2M Potassium Carbonate solution (80 mL)
-
Tetrahydrofuran (THF), anhydrous (80 mL)
-
Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
-
Ethyl acetate, brine, anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry three-neck flask equipped with a condenser and magnetic stirrer, add Intermediate I-1 (10 g), 2-bromopyridine (6.1 g), 2M potassium carbonate solution (80 mL), and tetrahydrofuran (80 mL).
-
Rationale: The two-phase system (aqueous K₂CO₃ and organic THF) is standard for Suzuki couplings, with the base activating the boronic acid/ester component and the THF solubilizing the organic reagents.
-
-
Inert Atmosphere: Purge the flask with nitrogen gas for 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and will be deactivated if not protected.
-
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir under reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently. Refluxing ensures a constant reaction temperature.
-
-
Workup: After cooling to room temperature, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Rationale: Quenching stops the reaction. Extraction separates the organic product from the aqueous phase containing inorganic salts.
-
-
Washing: Wash the combined organic layers two to three times with saturated brine.
-
Rationale: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is crucial before concentration to prevent hydrolysis and to obtain an accurate crude yield.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final product, MPBP.
-
Rationale: Chromatography separates the target compound from unreacted starting materials, catalyst residues, and byproducts based on polarity differences. The reported yield for this procedure is 80%.[2]
-
Comparative Analysis with Alternative Scaffolds
The true value of MPBP is understood by comparing its properties and applications to its structural isomers and other related compounds.
Application in Organic Electronics
MPBP is identified as a key intermediate for OLED materials, specifically for synthesizing materials for electron transport layers (ETLs) and luminescent layers. The benzofuro[2,3-b]pyridine core, with its inherent electron-accepting properties, facilitates efficient charge movement within an OLED device, enhancing overall efficiency and performance.
Caption: Role of MPBP derivatives in the functional layers of an OLED device.
In comparison, other isomers like benzofuro[2,3-c]pyridin-3-ols have been specifically investigated for their photoluminescence properties, exhibiting high quantum yields (up to 91% in DMSO) and emissions ranging from blue to green.[5][6] This suggests that while the [2,3-b] isomer (MPBP) is a versatile building block for charge transport, the [2,3-c] isomers may be more directly suited for use as primary fluorescent emitters.
Potential in Medicinal Chemistry
The benzofuropyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[7][8]
| Scaffold Type | Reported Biological Activity / Target | Reference Compound Example | Source |
| Benzofuro[2,3-b]pyridine (MPBP Scaffold) | Precursor for Kinase Inhibitors | MPBP | [1] |
| Benzofuro[3,2-b]pyridine | Antiproliferative activity against human cancer cell lines | 3-sulfenylbenzofurans | [7] |
| Tetrahydrobenzofuro[2,3-c]pyridine | Potent and selective p21-activated kinase 4 (PAK4) inhibitors | Compound 13 (IC₅₀ = 0.38 µM in MIA PaCa-2 cells) | [9] |
| Benzofuro[2,3-c]pyridine | Non-benzodiazepine anticonvulsants, Phosphodiesterase-10 inhibitors | Ethyl benzofuro[2,3-c]pyridine analogues | [5][8] |
This comparison highlights a key divergence:
-
The MPBP ([2,3-b]) scaffold is noted as a general precursor for kinase inhibitors.
-
The [2,3-c] and [3,2-b] isomers have been developed into compounds with specific, potent, and well-characterized biological activities, such as PAK4 inhibition for pancreatic cancer treatment and broad antiproliferative effects.[7][9] This suggests that while MPBP holds promise, further derivatization and biological screening are necessary to identify specific high-potency drug candidates, a path that has already been successfully explored for its isomeric cousins.
Conclusion
Cross-validation of the available data confirms that this compound is a synthetically accessible and versatile chemical intermediate. Its reported 80% yield via palladium-catalyzed coupling represents an efficient entry point to this scaffold. Its primary, well-documented application lies in the development of high-performance OLED materials, where its structure is leveraged for charge transport properties.
When compared with alternative benzofuropyridine isomers, a functional divergence becomes apparent. While MPBP is a foundational block, isomers like the benzofuro[2,3-c]pyridines have been more extensively explored for specific applications like high-efficiency light emission and potent, targeted kinase inhibition.[5][9] This guide validates the experimental foundation of MPBP and clarifies its current role as a high-value precursor, while also highlighting the distinct and specialized application pathways pursued for its structural isomers. Future research should focus on the synthesis of novel derivatives from MPBP to explore its full potential in both materials science and targeted drug discovery.
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A Comparative Analysis of the Bioactivity of Thieno[2,3-b]pyridines and Benzofuro[2,3-b]pyridines: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is perpetual. Among these, fused pyridine ring systems have emerged as privileged structures due to their presence in numerous clinically successful drugs. This guide provides an in-depth comparative analysis of two such isosteric scaffolds: thieno[2,3-b]pyridines and benzofuro[2,3-b]pyridines. By examining their synthesis, biological activities, and mechanisms of action, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these promising compounds.
Introduction: The Structural Rationale of Two Privileged Scaffolds
Thieno[2,3-b]pyridines and benzofuro[2,3-b]pyridines are bicyclic heterocyclic compounds that feature a pyridine ring fused to a thiophene or a furan ring, respectively. The replacement of the sulfur atom in the thieno[2,3-b]pyridine core with an oxygen atom to form the benzofuro[2,3-b]pyridine scaffold represents a classic example of bioisosterism. This subtle structural modification can significantly impact the physicochemical properties, and consequently, the biological activity and pharmacokinetic profile of the resulting molecules. Understanding these differences is paramount for the rational design of new therapeutic agents.
Thieno[2,3-b]pyridines have been extensively studied and have demonstrated a remarkably broad spectrum of pharmacological activities.[1][2] Conversely, the exploration of benzofuro[2,3-b]pyridines, while also showing significant promise, has been comparatively less extensive. This guide will juxtapose the known biological activities of these two compound classes, supported by experimental data, to illuminate their respective therapeutic potential and guide future research endeavors.
Comparative Biological Activities
The biological activities of thieno[2,3-b]pyridines and benzofuro[2,3-b]pyridines are diverse, with significant interest in their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Activity
Both scaffolds have yielded potent anticancer agents, albeit often through different mechanisms of action.
Thieno[2,3-b]pyridines have demonstrated significant antiproliferative activity against a wide range of cancer cell lines, including breast, colon, prostate, and cervical cancers.[3][4][5][6] Their anticancer effects are often attributed to their ability to target multiple cellular pathways. Some derivatives have been identified as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme implicated in cancer cell signaling.[4][6] Others have been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, thereby sensitizing cancer cells to topoisomerase I inhibitors like topotecan.[7] Furthermore, some thieno[2,3-b]pyridines have been found to target the colchicine binding site in tubulin, leading to G2/M cell cycle arrest and apoptosis.[6]
Benzofuro[2,3-b]pyridines have also emerged as a promising class of anticancer agents.[8][9] Studies have shown their cytotoxic activity against various cancer cell lines, including neuroblastoma, hepatocellular carcinoma, cervical, and breast cancer.[8] The mechanism of action for some benzofuro[2,3-b]pyridine derivatives has been linked to the inhibition of p21-activated kinase 4 (PAK4), a key regulator of malignancy.[10] One study highlighted a derivative that acts as a novel allosteric PAK4 inhibitor with high potency both in vitro and in vivo.[10]
Comparative Overview of Anticancer Activity
| Feature | Thieno[2,3-b]pyridines | Benzofuro[2,3-b]pyridines |
| Spectrum of Activity | Broad, including breast, colon, prostate, cervical cancers.[3][4][5][6] | Active against neuroblastoma, hepatocellular, cervical, breast, and pancreatic cancers.[8][10] |
| Primary Mechanisms | Multi-targeting: PI-PLC inhibition, TDP1 inhibition, tubulin polymerization inhibition.[4][6][7] | PAK4 inhibition (allosteric).[10] |
| Reported Potency | IC50 values in the nanomolar range for potent derivatives.[3][11] | IC50 values in the sub-micromolar range.[10] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and both scaffolds have been investigated for their anti-inflammatory potential.
Thieno[2,3-b]pyridines have been reported to possess significant anti-inflammatory properties.[12][13] Certain derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the eicosanoid biosynthesis pathway.[12] In vivo studies using a rat paw edema model have demonstrated that some of these compounds exhibit potency higher than the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[12]
Benzofuro[2,3-b]pyridines and related benzofuran structures have also shown promise as anti-inflammatory agents.[14][15][16] Some benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[17] The anti-inflammatory effects of certain benzofuran-containing hybrids have been attributed to the inhibition of pro-inflammatory mediators.[14]
Comparative Overview of Anti-inflammatory Activity
| Feature | Thieno[2,3-b]pyridines | Benzofuro[2,3-b]pyridines |
| Mechanism of Action | Dual COX/5-LOX inhibition.[12] | Inhibition of NO production, suppression of pro-inflammatory mediators.[14][17] |
| In Vivo Efficacy | Demonstrated potency exceeding ibuprofen in rat paw edema model.[12] | Shown to be effective in chronic models of inflammation.[15] |
Other Notable Biological Activities
Beyond their anticancer and anti-inflammatory properties, thieno[2,3-b]pyridines have exhibited a broader range of documented biological activities compared to benzofuro[2,3-b]pyridines.
Thieno[2,3-b]pyridines have been investigated for their:
-
Antimicrobial and Antiviral Activity: Demonstrating activity against various bacterial and fungal strains, as well as viruses like the Mayaro virus.[11][18]
-
Antidiabetic Activity: Some derivatives act as hepatic gluconeogenesis inhibitors, showing potential for the treatment of type 2 diabetes.[19] Novel derivatives have also been developed as DRAK2 kinase inhibitors for preserving pancreatic β-cell function.[20]
-
Central Nervous System (CNS) Activity: Certain derivatives have been explored for their potential in treating CNS disorders.[2]
Benzofuro[2,3-b]pyridines have shown potential as:
-
Endothelin Receptor Antagonists: Specific derivatives have been identified as potent and selective antagonists of endothelin receptors, which are implicated in cardiovascular diseases.[21]
Mechanistic Insights and Signaling Pathways
The therapeutic effects of these compounds are underpinned by their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways.
Thieno[2,3-b]pyridine Signaling Pathways in Cancer
As multi-targeting agents, thieno[2,3-b]pyridines can influence several cancer-related pathways. For instance, by inhibiting PI-PLC, they can disrupt the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby affecting downstream signaling cascades that control cell proliferation and survival.[22] Their ability to inhibit tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[6]
Caption: Signaling pathways modulated by thieno[2,3-b]pyridines in cancer.
Benzofuro[2,3-b]pyridine Signaling Pathways in Cancer
The anticancer activity of certain benzofuro[2,3-b]pyridines is linked to the inhibition of PAK4. PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and migration. By inhibiting PAK4, these compounds can suppress downstream signaling pathways that promote tumorigenesis.
Caption: Signaling pathway inhibited by benzofuro[2,3-b]pyridines in cancer.
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are essential. Below are representative methodologies for key assays.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thieno[2,3-b]pyridine or benzofuro[2,3-b]pyridine derivatives for 48-72 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Assay (for PAK4 Inhibition)
Objective: To determine the inhibitory activity of test compounds against the PAK4 enzyme.
Methodology:
-
The assay can be performed using a variety of formats, such as a radiometric assay or a fluorescence-based assay.
-
For a typical assay, incubate recombinant human PAK4 enzyme with the test compound at various concentrations in an assay buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
Initiate the kinase reaction and allow it to proceed for a specified time at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a rat model.
Methodology:
-
Administer the test compound or a reference drug (e.g., ibuprofen) orally to Wistar rats. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The comparative analysis of thieno[2,3-b]pyridines and benzofuro[2,3-b]pyridines reveals two structurally related scaffolds with distinct and overlapping biological activities. Thieno[2,3-b]pyridines have been more extensively explored, demonstrating a broader spectrum of activities, including potent anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, often through multi-targeting mechanisms. Benzofuro[2,3-b]pyridines, while less studied, have shown significant promise, particularly as potent and selective anticancer agents through mechanisms like PAK4 inhibition, and as cardiovascular agents by targeting endothelin receptors.
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- Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential.
- Thieno[2,3-b]pyridine compounds potently inhibit prost
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Biologically active thieno[2,3-b]pyridines. [Link]
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Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. [Link]
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Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus. [Link]
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Thienopyridine and Benzofuran Derivatives as Potent Antitumor Agents Possessing Different Structure—Activity Relationships. [Link]
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Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]
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Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. [Link]
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Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. [Link]
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Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]
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Synthesis and Biological Activity of Some Novel Thieno[2,3- b ]quinoline, Quinolino[3′,2′:4,5] thieno[3,2- d ]pyrimidine and Pyrido[2′,3′:4,5] thieno[2,3- b ]quinoline Derivatives. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
For researchers and professionals in drug development and materials science, the synthesis of novel heterocyclic compounds is a perpetual dance between innovation and economic viability. The benzofuro[2,3-b]pyridine scaffold, a recurring motif in pharmacologically active agents and functional materials for Organic Light-Emitting Diodes (OLEDs), presents a compelling case study in this balancing act.[1][2] This guide provides an in-depth, comparative analysis of the synthetic routes to a particularly promising derivative, 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine, with a focus on cost-effectiveness, scalability, and performance.
At a Glance: Synthetic Strategy Overview
The primary and most established route for the synthesis of this compound is a two-step process commencing with the synthesis of a key boronic ester intermediate, followed by a palladium-catalyzed Suzuki coupling. This guide will dissect this primary route and then present a comparative analysis with plausible, more nascent alternative strategies, including nickel-catalyzed and metal-free approaches.
Primary Synthetic Route: A Two-Step Palladium-Catalyzed Approach
The most reliable and well-documented pathway to this compound involves two key transformations:
-
Miyaura Borylation: Synthesis of the key intermediate, 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of the boronic ester intermediate with 2-bromopyridine.
This approach is favored for its generally high yields and the commercial availability of the starting materials.
Step 1: Miyaura Borylation of 2-Methyl-8-bromobenzofuro[2,3-b]pyridine
The synthesis of the crucial boronic ester intermediate is achieved through a Miyaura borylation reaction. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-boron bonds, which are versatile precursors for subsequent cross-coupling reactions.[3]
Experimental Protocol:
A mixture of 2-methyl-8-bromobenzofuro[2,3-b]pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq) in anhydrous 1,4-dioxane is subjected to three freeze-pump-thaw cycles to ensure an inert atmosphere. The reaction mixture is then heated at 80 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. The freeze-pump-thaw cycles are a rigorous method to remove dissolved oxygen from the solvent and reaction mixture.
-
Anhydrous Conditions: The boronic ester product and the diboron reagent are sensitive to hydrolysis. The use of an anhydrous solvent is critical to prevent the decomposition of these reagents and ensure a high yield.
-
Potassium Acetate: This weak base is crucial for the catalytic cycle of the Miyaura borylation. It is believed to facilitate the transmetalation step.
-
Pd(dppf)Cl2: This palladium catalyst with a bulky phosphine ligand is highly effective for cross-coupling reactions involving heteroaromatic compounds.
Workflow for Miyaura Borylation:
Caption: Workflow for the Miyaura Borylation.
Step 2: Suzuki Coupling for the Final Product
With the boronic ester in hand, the final step is a Suzuki coupling with 2-bromopyridine. The Suzuki reaction is a powerful and widely used method for the formation of carbon-carbon bonds.
Experimental Protocol:
To a solution of 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine (1.0 eq, 10 g, 32.3 mmol) and 2-bromopyridine (1.2 eq, 6.1 g, 38.8 mmol) in tetrahydrofuran (80 mL) is added a 2M aqueous solution of potassium carbonate (80 mL).[4] The mixture is sparged with nitrogen for 30 minutes, after which tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 eq) is added.[4] The reaction is heated to 80 °C and stirred under reflux for 12 hours.[4] After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield this compound (6.7 g, 80% yield).[4]
Causality Behind Experimental Choices:
-
Two-Phase System: The use of an aqueous solution of potassium carbonate creates a two-phase system with the organic solvent (THF). This is a common and effective condition for Suzuki couplings, as the base is readily available at the interface of the two phases.
-
Potassium Carbonate: A stronger base than potassium acetate is typically required for the Suzuki coupling to facilitate the transmetalation step.
-
Pd(PPh3)4: This palladium(0) catalyst is a workhorse in Suzuki couplings and is known for its effectiveness with a wide range of substrates.
Workflow for Suzuki Coupling:
Caption: Workflow for the Suzuki Coupling.
Cost-Effectiveness Analysis of the Primary Route
To evaluate the cost-effectiveness, we will analyze the cost of the starting materials required to synthesize 10 grams of the final product, assuming the reported 80% yield for the Suzuki coupling and an estimated 85% yield for the Miyaura borylation.
| Reagent | Molecular Weight ( g/mol ) | Quantity Required (for 10g product) | Supplier Price (USD) | Estimated Cost (USD) |
| Step 1: Miyaura Borylation | ||||
| 2-Methyl-8-bromobenzofuro[2,3-b]pyridine | 274.12 | 12.5 g | Varies | 150-250 |
| Bis(pinacolato)diboron | 253.94 | 12.8 g | $16/25g[5] | 8.2 |
| Potassium Acetate | 98.14 | 13.5 g | $80.10/1kg[6] | 1.1 |
| Pd(dppf)Cl2 | 731.70 | 1.0 g | $23/1g[7] | 23 |
| 1,4-Dioxane | 88.11 | 200 mL | $112/1L[8] | 22.4 |
| Step 2: Suzuki Coupling | ||||
| 2-Bromopyridine | 158.00 | 7.3 g | $25/100g[9] | 1.8 |
| Potassium Carbonate | 138.21 | 22.1 g | $96.43/50lb[10] | <0.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.3 g | $42/1g | 54.6 |
| Tetrahydrofuran (THF) | 72.11 | 120 mL | $99.72/4L[11] | 3.0 |
| Total Estimated Cost | ~264.1 - 364.1 |
Note: Prices are estimates based on listed catalog prices from various suppliers and can vary significantly based on purity, quantity, and supplier. The cost of 2-Methyl-8-bromobenzofuro[2,3-b]pyridine is a significant variable and is estimated based on the complexity of its synthesis.
Comparative Analysis of Alternative Synthetic Routes
While the palladium-catalyzed route is well-established, exploring alternative synthetic strategies is crucial for identifying more cost-effective and sustainable methods.
Alternative 1: Nickel-Catalyzed Synthesis
Nickel catalysis has emerged as a cost-effective alternative to palladium catalysis in cross-coupling reactions.[12][13] A plausible route to the benzofuro[2,3-b]pyridine core involves the nickel-catalyzed tandem cyclization of 2-halophenols with alkynes.[12]
Hypothetical Protocol for this compound:
A mixture of 2-chloro-6-methylphenol (1.0 eq), 2-(ethynyl)pyridine (1.2 eq), a nickel catalyst such as NiCl2 (0.1 eq), a ligand (e.g., a phenanthroline derivative), and a base (e.g., NaOH) in a high-boiling solvent like DMA would be heated under an inert atmosphere.
Potential Advantages:
-
Lower Catalyst Cost: Nickel catalysts are significantly cheaper than their palladium counterparts.
-
Phosphine-Free Conditions: Some nickel-catalyzed methods operate without the need for expensive and air-sensitive phosphine ligands.
Challenges and Cost Considerations:
-
Lower Yields and Selectivity: Nickel-catalyzed reactions can sometimes suffer from lower yields and selectivity compared to palladium-catalyzed reactions, especially for complex substrates.
-
Harsh Reaction Conditions: These reactions often require high temperatures, which can increase energy costs and lead to side reactions.
-
Cost of Starting Materials:
The high cost of 2-ethynylpyridine could make this route less economically viable despite the cheaper catalyst.
Alternative 2: Metal-Free Synthesis
The development of metal-free synthetic methods is a major goal in green chemistry, as it eliminates the cost and environmental concerns associated with heavy metal catalysts.[14][15] A possible metal-free approach to the benzofuro[2,3-b]pyridine core could involve a domino reaction.
Hypothetical Protocol for this compound:
A one-pot reaction of 2-hydroxy-3-methylbenzaldehyde (1.0 eq), 2-(pyridin-2-yl)acetonitrile (1.0 eq), and a base in a suitable solvent could potentially lead to the formation of the desired product through a series of condensation and cyclization reactions.
Potential Advantages:
-
No Metal Catalyst: This eliminates the cost and toxicity associated with palladium or nickel.
-
Atom Economy: Domino reactions often have high atom economy, as multiple bonds are formed in a single operation.
Challenges and Cost Considerations:
-
Reaction Discovery and Optimization: Developing a new metal-free domino reaction for a specific target can be challenging and time-consuming.
-
Potentially Lower Yields: Metal-free reactions may not always achieve the high yields of their metal-catalyzed counterparts.
-
Cost of Starting Materials:
While avoiding the cost of a metal catalyst, the starting materials for this hypothetical route are not inexpensive.
Alternative 3: Synthesis from 3-Phenoxypyridine 1-Oxides
A palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides has been reported for the synthesis of benzofuro[3,2-b]pyridines. A similar strategy could potentially be adapted for the [2,3-b] isomer.
Hypothetical Protocol for this compound:
This would involve the synthesis of a custom 3-(substituted-phenoxy)pyridine 1-oxide precursor, followed by a palladium-catalyzed intramolecular cyclization.
Potential Advantages:
-
Convergent Synthesis: This approach could offer a more convergent route to the final product.
Challenges and Cost Considerations:
-
Multi-step Synthesis of Precursor: The synthesis of the required 3-phenoxypyridine 1-oxide precursor would add to the overall step count and cost.
-
Regioselectivity: Controlling the regioselectivity of the C-H activation to obtain the desired [2,3-b] isomer could be challenging.
-
Cost of Starting Materials:
Performance in OLEDs: The End Goal
The ultimate measure of a synthetic route's value is the performance of the final product in its intended application. This compound is a promising material for OLEDs, where it can function as a host material or an electron transporter due to its electronic properties.[1]
Conclusion and Future Outlook
The palladium-catalyzed two-step synthesis of this compound via a Miyaura borylation and subsequent Suzuki coupling remains the most reliable and well-established method. Our cost analysis indicates a significant portion of the expense is attributed to the palladium catalysts and the synthesis of the brominated precursor.
For researchers and drug development professionals, the key to improving cost-effectiveness lies in several areas:
-
Catalyst Optimization: Investigating the use of lower loadings of palladium catalysts or exploring more active and less expensive catalyst systems.
-
Process Intensification: Developing a one-pot procedure for the borylation and coupling steps to reduce purification costs and solvent waste.
-
Alternative Route Development: Further research into the nickel-catalyzed and metal-free alternatives is warranted. While currently hypothetical for this specific target, a breakthrough in these areas could dramatically reduce the synthesis cost.
The choice of synthetic route will ultimately depend on the scale of the synthesis, the required purity of the final product, and the available resources. This guide provides a framework for making an informed decision, balancing the established reliability of palladium catalysis with the potential for cost savings and improved sustainability offered by emerging synthetic methods.
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How does 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine compare to similar commercial OLED intermediates?
An In-Depth Comparative Analysis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine for OLED Applications
A Senior Application Scientist's Guide to a Promising OLED Intermediate
The quest for stable, efficient, and pure-color Organic Light-Emitting Diodes (OLEDs) is a defining challenge in materials science, particularly for the blue-light-emitting components that are crucial for full-color displays and white lighting.[1][2] While red and green OLEDs have achieved remarkable performance, blue emitters have historically lagged in either efficiency or operational lifetime, creating a "blue bottleneck" for the industry.[1][2] This guide provides a detailed comparison of this compound, a key heterocyclic intermediate, against the landscape of commercial materials, offering insights for researchers and developers in the field.
The core of this molecule, the benzofuro[2,3-b]pyridine (BFP) structure, represents a significant class of luminescent N-heterocycles.[3] Its inherent electronic properties make it a powerful building block, or intermediate, for creating the next generation of high-performance OLED materials.[4][5]
Molecular Design and Structural Comparison
The unique molecular architecture of this compound (CAS 1609373-99-0) endows it with desirable electronic characteristics.[4][6] The fusion of a benzofuran ring (an electron-rich system) with a pyridine ring (an electron-deficient system) creates a rigid core with strong electron-accepting capabilities.[4] This is a fundamental design principle for advanced OLED materials.
-
Benzofuro[2,3-b]pyridine Core : This moiety serves as a robust electron acceptor. In the context of Thermally Activated Delayed Fluorescence (TADF) materials, this acceptor unit can be paired with a suitable donor to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), a critical requirement for harvesting triplet excitons.[7][8]
-
8-(pyridin-2-yl) Substituent : The addition of a pyridine ring at the 8-position further enhances the electron-accepting nature of the molecule and can be fine-tuned to modulate the Lowest Unoccupied Molecular Orbital (LUMO) energy level for efficient electron injection from adjacent layers in an OLED device.[9]
-
2-Methyl Group : This group can influence the material's solubility, film-forming properties, and prevent intermolecular aggregation, which can otherwise quench luminescence.
To contextualize its potential, we can compare its structure with established classes of commercial OLED intermediates.
Caption: Structural relationship between the target BFP intermediate and common commercial OLED material classes.
Comparative Performance Metrics
While this compound is an intermediate, its properties dictate the performance of the final material it is used to synthesize. Theoretical and experimental studies on similar BFP derivatives provide a strong basis for comparison with established commercial materials.
| Property | This compound (Projected) | Commercial Fluorescent Blue (e.g., Anthracene derivatives) | Commercial TADF Blue (e.g., Cynora cyBlueBooster™) | Commercial Phosphorescent Host (e.g., mCP) |
| Primary Role | Versatile Intermediate (Emitter, Host, ETL)[4] | Emitter | Emitter | Host |
| Emission Color | Blue / Sky-Blue (when used as an acceptor)[7][8] | Deep Blue to Sky-Blue | Sky-Blue[10] | N/A (High Triplet Energy) |
| Internal Quantum Efficiency (IQE) Limit | Up to 100% (as TADF) | ~25% | Up to 100% | N/A |
| ΔE_ST (Singlet-Triplet Gap) | Potentially very small (<0.1 eV)[7] | Large | Very small (<0.2 eV) | Large |
| Triplet Energy (T₁) | High (>2.7 eV estimated) | N/A | High | High (>2.9 eV) |
| Electron Mobility | Expected to be high | Varies | Moderate to High | Low (primarily hole-transporting) |
| Thermal Stability (Td) | High (typical for fused heterocycles) | Moderate to High | High | High |
Analysis of Comparison:
-
Versatility: The most significant advantage of the BFP intermediate is its versatility.[4] Its strong electron-accepting character and high projected triplet energy make it a prime candidate for synthesizing not only blue TADF emitters but also high-performance host materials for blue phosphorescent dopants and efficient electron-transport layer (ETL) materials.[4][9] Commercial intermediates are often more specialized.
-
Efficiency Potential: When used as the acceptor core for a TADF emitter, materials derived from this intermediate have the potential to break the 25% IQE limit of conventional fluorescence, competing directly with the most advanced commercial TADF emitters.[7][8] Theoretical studies on BFP-donor systems show calculated ΔE_ST values as low as 0.06-0.07 eV, which is highly favorable for efficient reverse intersystem crossing (RISC).[7]
-
Color Purity: BFP-based emitters can be designed for narrow emission spectra, which is crucial for achieving the pure, saturated blue colors required by display standards like Rec. 2020.[10]
Experimental Protocols for Material Validation
To ensure scientific integrity, any new intermediate must be subjected to a rigorous and repeatable characterization workflow. The following protocols describe a self-validating system for assessing the properties of this compound.
Protocol 1: Synthesis Workflow
A reliable synthesis is the foundation of material development. The following procedure is based on established palladium-catalyzed cross-coupling reactions.[11]
Caption: Workflow for the synthesis of the target OLED intermediate.
Step-by-Step Synthesis:
-
In a three-neck flask under a nitrogen atmosphere, combine intermediate I-1 (1 equivalent), 2-bromopyridine (1.2 equivalents), and 2M potassium carbonate solution in tetrahydrofuran.[11]
-
Purge the mixture with nitrogen for 30 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%).
-
Heat the reaction mixture to 80°C and stir under reflux for 12 hours.
-
After cooling, quench the reaction with deionized water.
-
Perform a liquid-liquid extraction using ethyl acetate and wash the organic layer with saturated brine.
-
Dry the isolated organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the final compound.[11]
Protocol 2: Photophysical and Electrochemical Characterization
This workflow is essential for determining the fundamental optical and electronic properties of the material.
Caption: Standard workflow for characterizing OLED intermediates.
Step-by-Step Characterization:
-
UV-Vis and Photoluminescence:
-
Prepare a dilute solution (e.g., 10⁻⁵ M) of the purified intermediate in a spectroscopic grade solvent like toluene or dichloromethane (DCM).
-
Record the UV-Vis absorption spectrum to identify the absorption onset and maxima (λ_abs).
-
Using the main absorption wavelength as the excitation source, record the photoluminescence (PL) spectrum to determine the emission peak (λ_em).
-
Measure the photoluminescence quantum yield (PLQY) using an integrating sphere setup to quantify emission efficiency.
-
-
Cyclic Voltammetry (CV):
-
Prepare a solution of the compound in an appropriate solvent (e.g., DCM) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).
-
Record the cyclic voltammogram, scanning for both oxidation and reduction potentials. Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Calculate the HOMO and LUMO energy levels from the onset potentials of the first oxidation and reduction peaks, respectively.
-
Conclusion
This compound stands out not as a direct replacement for any single commercial product, but as a highly strategic and versatile intermediate. Its robust, electron-accepting BFP core provides a foundation for developing materials that directly address the industry's critical need for efficient and stable blue emitters.
Compared to commercial alternatives, its primary advantage lies in its adaptability. Researchers can leverage this intermediate to synthesize:
-
High-Efficiency TADF Emitters: By coupling it with various donor moieties, a library of blue emitters with small ΔE_ST and high PLQY can be created.[7][8]
-
Stable Phosphorescent Host Materials: Its high triplet energy makes it suitable for hosting blue phosphorescent guest molecules, preventing efficiency losses from triplet exciton back-transfer.
-
Efficient Electron-Transport Materials: Its intrinsic electronic structure facilitates electron mobility, a key requirement for balanced charge transport and recombination within the emissive layer of an OLED.[9]
For research teams and drug development professionals exploring novel molecular scaffolds, this BFP intermediate offers a compelling platform for innovation. Its synthesis is straightforward, and its properties are highly tunable, making it a cornerstone for building the next generation of materials poised to solve the enduring challenges of OLED technology.
References
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- 10. Cynora Introduces Fluorescent Blue Emitter that Gives OLEDs a Substantial Efficiency Boost — LED professional - LED Lighting Technology, Application Magazine [led-professional.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine (CAS No. 1609373-99-0). As a complex heterocyclic compound containing a pyridine moiety, this substance requires careful management to ensure personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from a manufacturer, the procedures outlined below are based on the established hazardous properties of pyridine and its derivatives, representing a conservative and safety-first approach.
The core principle of this guide is that all waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste.
Hazard Assessment and Classification
The molecular structure of this compound contains a pyridine ring, a known hazardous chemical class. Pyridine and its derivatives are recognized as harmful if inhaled, swallowed, or absorbed through the skin.[1][2] They can act as irritants to the skin and eyes.[1] Therefore, any material contaminated with this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous waste.
Disposal should never occur via standard drains or municipal trash.[2][3] Heterocyclic compounds can be water-soluble and environmentally persistent, posing a risk to groundwater and ecosystems if not managed correctly.[4] The final disposal for such organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[5]
| Hazard Profile: this compound (Extrapolated) | |
| Parameter | Description / Recommended Action |
| CAS Number | 1609373-99-0[6][7] |
| Molecular Formula | C₁₇H₁₂N₂O[6][8] |
| Primary Hazard | Hazardous Waste . Based on the pyridine moiety. |
| Potential Health Effects | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1] |
| Physical Hazards | Assumed to be a combustible solid. Pyridine itself is flammable.[3] Store away from ignition sources.[2][3] |
| Environmental Hazards | Potentially toxic to aquatic life. Do not allow entry into waterways or sewers.[3] |
| Required PPE | Safety goggles, lab coat, double-layered nitrile gloves.[1] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Step-by-Step Disposal Protocol
Adherence to this protocol is mandatory for ensuring a safe laboratory environment.
Part A: Waste Segregation and Collection
-
Solid Waste Collection :
-
Liquid Waste Collection :
-
Collect all liquid waste, including reaction mixtures, solvent washes, and the first rinseate from cleaning glassware, in a designated, leak-proof hazardous waste container.
-
Ensure the container is chemically compatible with the waste stream. Do not mix with incompatible waste streams, such as strong oxidizing acids.[9]
-
All liquid hazardous waste containers must be stored in secondary containment bins to prevent spills.[9][10]
-
-
Contaminated Labware and PPE :
-
Dispose of all contaminated items, such as gloves, disposable lab coats, pipette tips, and chromatography columns, in a separate, clearly marked hazardous waste container or bag.[1]
-
Grossly contaminated glassware that cannot be decontaminated should also be disposed of as solid hazardous waste.
-
Part B: Labeling and Storage
-
Labeling :
-
All waste containers must be labeled immediately upon the first addition of waste.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and list any other components or solvents.[1][10] Abbreviations are not permitted.
-
Keep the container closed at all times except when adding waste.[10]
-
-
Storage :
Part C: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[1]
-
Containment : Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2][3] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][3]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials (wipes, solvent) as hazardous waste.[1]
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part D: Final Disposal
-
Empty Container Disposal :
-
An empty stock container is not considered hazardous waste if it has been properly decontaminated.
-
This requires a "triple rinse" procedure.[9][11] The first rinse should be with a suitable solvent capable of dissolving the compound; this rinseate must be collected as liquid hazardous waste .[10] Subsequent rinses with water or another solvent can often be disposed of down the drain, but confirm this with your institutional EHS policy.
-
After the container is triple-rinsed and air-dried in a ventilated hood, the label must be completely removed or defaced before disposal in the appropriate recycling or trash receptacle.[10][11]
-
-
Waste Pickup :
-
Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.[2][12]
-
Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup for your properly sealed and labeled waste containers.[1] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[11]
-
References
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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This compound. Protheragen. [Link]
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Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]
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Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
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2-methyl pyridine, 109-06-8. The Good Scents Company. [Link]
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Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]
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This compound. AbacipharmTech. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Personal protective equipment for handling 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
Operational Safety Guide: Handling 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine
This guide provides essential safety and logistical protocols for the handling and disposal of this compound (CAS No. 1609373-99-0). As this is a novel compound with limited public toxicological data, all procedures outlined are predicated on a conservative risk mitigation strategy.[1] The core directive is to treat this substance as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) with unknown, but potentially significant, biological activity and hazards. This approach ensures the highest level of protection for all laboratory personnel.
Hazard Assessment and Risk Mitigation Principle
A thorough hazard assessment requires deconstructing the molecule to anticipate its potential risks based on its structural motifs.
-
Pyridine Moiety: The pyridine functional group is associated with several hazards, including toxicity, flammability, and the potential for skin absorption.[2][3][4] Pyridine itself is a suspected human carcinogen and can cause irritation to the skin, eyes, and respiratory system.[4]
-
Benzofuran Moiety: Benzofuran is classified as a harmful, combustible liquid and a possible carcinogen.[5][6][7]
-
Fused Heterocyclic System: Complex, fused heterocyclic compounds are foundational to many pharmaceuticals and often possess high biological potency.[8][9][10] In the absence of specific data, any novel fused heterocyclic compound must be assumed to be pharmacologically active.
Given these structural alerts, the Precautionary Principle is our guiding tenet. All handling procedures must be designed to minimize exposure to "As Low As Reasonably Practicable" (ALARP). For new chemical entities (NCEs) like this, where sufficient toxicological data is unavailable, it is industry best practice to assume the characteristics of a potent compound.[11]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; the primary method of protection is robust engineering controls.
-
Primary Containment: All manipulations of solid this compound (e.g., weighing, transferring) and handling of concentrated solutions must be performed within a certified chemical fume hood or a ventilated laminar flow enclosure.[3][11] For operations involving larger quantities or with a higher risk of aerosolization, a glove box or a vented balance safety enclosure is recommended.[11]
-
Facility Design: The laboratory designated for handling this compound should be maintained under negative pressure relative to adjacent corridors and offices to prevent the escape of contaminants.[12][13] Access should be restricted to trained personnel.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical and non-negotiable. The following table details the minimum requirements for handling this compound.
| Area of Protection | Required PPE | Rationale and Standard Operating Procedure (SOP) |
| Eyes / Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to protect from splashes. A full-face shield must be worn over the goggles during any procedure with a high risk of splashing (e.g., transfers, reaction quenching). |
| Hands | Double-Layered Nitrile Gloves | The pyridine moiety suggests potential for dermal absorption.[4] Nitrile gloves offer good resistance to pyridine.[2][3] Double-gloving is mandatory to protect against undetected micro-perforations. The outer glove should be removed and disposed of immediately upon contamination or upon leaving the containment area. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact. |
| Body | Flame-Resistant, Full-Cuff Laboratory Coat | A fully-buttoned lab coat, preferably with knit cuffs, is required to protect the skin on the arms. It should be worn over personal clothing that covers the legs completely. |
| Respiratory | NIOSH-Approved Respirator (Task-Dependent) | For routine handling of small quantities (<1g) in a certified fume hood, a respirator may not be required. However, for weighing solids outside of a vented balance enclosure, cleaning spills, or if there is any suspicion of containment failure, a NIOSH-approved respirator with organic vapor cartridges is necessary. All users must be medically cleared and fit-tested to wear a respirator.[4] |
Workflow for PPE Selection and Safe Handling
The following diagram outlines the decision-making process for ensuring safe operations when handling this compound.
Caption: PPE and Engineering Control Workflow.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure a spill kit and appropriate waste containers are readily accessible.
-
Donning PPE: Don all required PPE as specified in the table and workflow diagram above.
-
Weighing (Solid): If using a standard balance, weigh the compound within the fume hood. To minimize aerosol generation, use a "weigh-on-paper" method and gently tap the compound into the receiving vessel. A vented balance enclosure is the preferred method.[11]
-
Dissolution: Add solvent to the solid slowly to avoid splashing. Keep the vessel covered as much as possible during this process.
-
Post-Procedure: Upon completion of the task, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) to prevent re-contamination. Wash hands thoroughly with soap and water.[2]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2][14] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open.[2][14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[2] Seek medical attention.
-
Spill: Evacuate the immediate area. Wearing full PPE, including a respirator, contain the spill with an inert absorbent material like vermiculite or sand.[2] Carefully collect the material into a sealed, labeled hazardous waste container.[15] Report the spill to your facility's Environmental Health and Safety (EHS) office.
Waste Disposal Plan
All waste generated from handling this compound is to be considered hazardous chemical waste.[14][15]
-
Solid Waste: Collect un-used solid compound, contaminated weigh paper, and contaminated consumables (e.g., pipette tips, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container made of high-density polyethylene (HDPE).[15]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Contaminated PPE: All disposable PPE, including gloves and lab coats, must be collected in a designated hazardous waste bag.[15]
-
Final Disposal: Never dispose of this chemical down the drain.[2] Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. The likely disposal method for pyridine-based compounds is high-temperature incineration.[14]
-
A Note on Autoclaving: Do not attempt to decontaminate waste containing this compound via autoclaving. Autoclaving is not suitable for chemical waste, especially volatile or heat-sensitive compounds, as it can generate toxic vapors.[16][17]
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
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Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. [Link]
-
Pharmaceutical Technology. (2005, November 2). High-Potency APIs: Containment and Handling Issues. [Link]
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Washington State University. Pyridine Standard Operating Procedure. [Link]
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PubChem. This compound. [Link]
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Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?. [Link]
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Cambrex. (2016, November 20). Handling Highly Potent Actives and Controlled Substances Safely and Securely. [Link]
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Chem-Space. MSDS of this compound. [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
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MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
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Felton, J. S., et al. (1997). Health risks of heterocyclic amines. Mutation Research, 376(1-2), 37-41. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
